K-7174
Description
Structure
2D Structure
Properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDAKRSXICGM-AOEKMSOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191089-59-5 | |
| Record name | K-7174 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-7174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K-7174: A Novel Proteasome Inhibitor with a Unique Mechanism of Action in Multiple Myeloma
Executive Summary
K-7174 is an orally active, novel proteasome inhibitor demonstrating significant anti-myeloma activity both in vitro and in vivo. Its mechanism of action is distinct from that of other proteasome inhibitors like bortezomib and immunomodulatory drugs (IMiDs). This compound induces cytotoxicity in multiple myeloma cells, including those resistant to bortezomib, through a unique signaling cascade. The core mechanism involves the inhibition of the proteasome, which leads to the activation of caspase-8. Activated caspase-8 then mediates the degradation of the Sp1 transcription factor, a key regulator of gene expression. The depletion of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This downstream effect on HDACs is a critical component of this compound's anti-myeloma activity. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound
This compound is a homopiperazine derivative that has been identified as a new class of proteasome inhibitor.[1][2] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, this compound exhibits a different mode of binding and proteasome inhibition.[1][2] Its oral bioavailability and efficacy in bortezomib-resistant models make it a promising therapeutic candidate for multiple myeloma.[1][2] This document will elucidate the molecular mechanisms that underpin its potent anti-myeloma effects.
Core Mechanism of Action in Multiple Myeloma
The anti-myeloma activity of this compound is driven by a multi-step process that begins with proteasome inhibition and culminates in the epigenetic modification of gene expression through the downregulation of class I HDACs.
Proteasome Inhibition
As a proteasome inhibitor, this compound disrupts the normal process of protein degradation within the cell. This leads to an accumulation of ubiquitinated proteins, which induces cellular stress and triggers apoptotic pathways.[1][2]
Caspase-8 Dependent Degradation of Sp1 Transcription Factor
A key and distinguishing feature of this compound's mechanism is the activation of caspase-8. This activation leads to the specific degradation of the Sp1 transcription factor.[1][2] Sp1 is a crucial protein for the transcription of a wide array of genes, including those involved in cell growth and survival.
Transcriptional Repression of Class I Histone Deacetylases (HDACs)
Sp1 is a potent transactivator of the genes encoding class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] By inducing the degradation of Sp1, this compound effectively shuts down the transcription of these HDACs.[1][2] The resulting decrease in HDAC levels leads to the hyperacetylation of histones and other proteins, which in turn alters gene expression to promote apoptosis and inhibit tumor growth.[1][2]
It is important to note that this compound's mechanism does not involve the modulation of the DDB1-Cullin 4 (CRL4) E3 ubiquitin ligase complex or the subsequent degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which is the characteristic mechanism of immunomodulatory drugs like lenalidomide.
Quantitative Efficacy Data
The anti-myeloma effects of this compound have been quantified in both multiple myeloma cell lines and primary patient-derived cells.
In Vitro Cytotoxicity
This compound has been shown to significantly inhibit the growth of various multiple myeloma cell lines in a dose-dependent manner. While specific IC50 values are not detailed in the primary literature, the inhibitory effects are well-documented.[1][3]
| Cell Line | Drug | Effect |
| RPMI-8226 | This compound | Dose-dependent growth inhibition[1] |
| U266 | This compound | Dose-dependent growth inhibition[1] |
| KMS-12-BM | This compound | Dose-dependent growth inhibition[1] |
Induction of Apoptosis in Primary Myeloma Cells
This compound has demonstrated the ability to induce apoptosis in CD138-positive primary myeloma cells isolated from patients, including those who are resistant to bortezomib.[1]
| Cell Type | Treatment | Duration | Result |
| Primary MM Cells (n=6 patients) | This compound | 48 hours | Significant increase in Annexin-V positive (apoptotic) cells[1] |
| Bortezomib-resistant Primary MM Cells | This compound | 48 hours | Induction of apoptosis[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin-V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Culture multiple myeloma cells or primary CD138+ cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin-V positive, PI-negative cells are considered early apoptotic, while Annexin-V positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Degradation (Sp1)
This technique is used to detect the levels of Sp1 protein following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Sp1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Real-Time PCR (qRT-PCR) for HDAC mRNA Levels
This method is used to measure the mRNA expression levels of HDAC1, HDAC2, and HDAC3.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for HDAC1, HDAC2, HDAC3, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines the binding of Sp1 to the promoter regions of HDAC genes.
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against Sp1 or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA.
-
PCR Analysis: Use the purified DNA as a template for PCR with primers specific to the promoter regions of the HDAC1, HDAC2, and HDAC3 genes.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Multiple Myeloma
Caption: this compound signaling pathway in multiple myeloma.
Experimental Workflow for Assessing this compound's Mechanism of Action
Caption: Experimental workflow for this compound mechanism of action studies.
Conclusion
This compound represents a novel, orally active proteasome inhibitor with a unique and well-defined mechanism of action in multiple myeloma. By inducing the caspase-8-dependent degradation of the Sp1 transcription factor, this compound leads to the transcriptional repression of class I HDACs, a critical downstream event for its anti-myeloma cytotoxicity. This distinct mechanism provides a strong rationale for its development as a therapeutic agent, particularly in the context of bortezomib resistance. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for multiple myeloma.
References
K-7174 as a GATA and Proteasome Inhibitor in Cancer Research: A Technical Guide
Executive Summary: K-7174 is an orally active small molecule initially identified as a GATA transcription factor inhibitor, which also demonstrates potent proteasome inhibitory effects. This dual mechanism of action has positioned it as a valuable tool in preclinical cancer research, particularly in the contexts of hematological malignancies and solid tumors. In multiple myeloma, this compound functions primarily as a proteasome inhibitor, inducing apoptosis even in cells resistant to conventional therapies like bortezomib.[1][2] Its action involves the downregulation of class I histone deacetylases (HDACs) through a caspase-8-dependent pathway.[1][2] In prostate cancer, its activity is linked to the inhibition of GATA2, a key driver of androgen receptor (AR) expression and signaling.[3][4] this compound has been shown to decrease GATA2 protein stability, subsequently suppressing AR expression and inhibiting tumor growth.[4][5] This guide provides a comprehensive overview of the preclinical data, mechanisms of action, and detailed experimental protocols related to this compound, intended for researchers and drug development professionals.
Mechanism of Action
This compound exhibits a context-dependent dual mechanism, acting as both a GATA inhibitor and a proteasome inhibitor.[6] Its anticancer effects are often a result of the interplay between these two activities.
In Hematological Malignancies (Multiple Myeloma)
In multiple myeloma (MM), the primary anticancer activity of this compound is attributed to its function as a proteasome inhibitor.[1] This activity is particularly relevant for overcoming resistance to other proteasome inhibitors like bortezomib.[1] The proposed signaling cascade is as follows: this compound inhibits the proteasome, which leads to the activation of caspase-8.[1] Activated caspase-8 then mediates the degradation of Specificity Protein 1 (Sp1), a critical transactivator for class I HDAC genes (HDAC1, -2, and -3).[1][2] The resulting transcriptional repression of these HDACs leads to histone hyperacetylation and, ultimately, cytotoxic effects and apoptosis in myeloma cells.[1][2]
Caption: this compound signaling pathway in Multiple Myeloma.
In Solid Tumors (Prostate Cancer)
In prostate cancer (PC), this compound functions as a GATA2 inhibitor.[3] GATA2 is a critical transcription factor that drives the expression of the androgen receptor (AR), including difficult-to-target splice variants (ARVs).[3][7] this compound induces a post-transcriptional decrease in GATA2 protein levels, possibly by promoting its degradation via the proteasome pathway.[3][4] This depletion of GATA2 leads to the suppression of AR and ARV expression.[3] Consequently, the transcriptional activity of AR is inhibited, resulting in potent anticancer effects in GATA2-positive and AR-positive prostate cancer models.[3][4]
Caption: this compound signaling pathway in Prostate Cancer.
Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies of this compound.
In Vitro Studies
| Cancer Type | Cell Lines | Concentration Range | Duration | Key Findings & Quantitative Data | Citation |
| Multiple Myeloma | RPMI8226, U266, etc. | 0-25 µM | 72 h | Significantly inhibited MM cell growth and induced apoptosis. | [1][6] |
| Multiple Myeloma | Primary MM cells | Not specified | 48 h | Significantly increased the percentage of annexin-V-positive (apoptotic) cells. | [1] |
| Endothelial Cells | - | 1-30 µM | 1 h | Dose-dependently suppressed VCAM-1 expression (IC50 = 14 µM). | [6] |
| Endothelial Cells | - | 1-30 µM | 1 h | Suppressed TNFα-induced VCAM-1 mRNA (IC50 = 9 µM). | [6] |
| General | - | 2.5-30 µM | 24 h | Inhibited the DNA binding activity of GATA transcription factors. | [6] |
| Prostate Cancer | LNCaP, 22Rv1 | ~10-20 µM | 72 h | Suppressed expression of AR and GATA2 protein. | [4] |
| Prostate Cancer | LNCaP, 22Rv1 | Not specified | 72 h | Suppressed mRNA expression of AR target genes (KLK3, TMPRSS2, FKBP5). | [4] |
| Prostate Cancer | Multiple PC lines | 20 µM | 96 h | Reduced cell viability in GATA2+/AR+ cell lines. | [4] |
In Vivo Studies
| Cancer Type | Animal Model | This compound Dosing Regimen | Duration | Key Findings & Quantitative Data | Citation |
| Multiple Myeloma | NOD/SCID Mice (U266/RPMI8226 Xenograft) | 75 mg/kg, i.p., daily | 14 days | Significantly decreased tumor volume. Caused significant body weight reduction after 10 days. | [1][6] |
| Multiple Myeloma | NOD/SCID Mice (U266/RPMI8226 Xenograft) | 50 mg/kg, p.o., daily | 14 days | Inhibited tumor growth; oral administration was more effective than intraperitoneal injection. | [1][6] |
| Prostate Cancer | SCID-Beige Mice (Abl Xenograft) | 25 mg/kg, i.p., 5 days/week | ~25 days | Significantly inhibited tumor growth compared to vehicle control (P < 0.05). | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. A generalized workflow for in vitro analysis is also visualized.
Caption: A generalized workflow for in vitro experiments with this compound.
In Vitro Methodologies
-
Cell Culture:
-
Multiple Myeloma: U266 and RPMI8226 cell lines are commonly used.[1] They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Prostate Cancer: LNCaP and 22Rv1 cell lines are used to represent androgen-sensitive and castration-resistant prostate cancer, respectively.[3] They are often cultured in RPMI-1640 supplemented with 10% FBS.
-
-
Cell Viability (MTT) Assay: [1][4]
-
Seed cells in 96-well plates at a specified density.
-
After 24 hours, treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 96 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Read absorbance at a wavelength of 570 nm using a microplate reader. Results are often reported as a percentage of the vehicle control.
-
-
Apoptosis (Annexin-V) Assay: [1]
-
Culture cells with this compound or vehicle control for the specified time (e.g., 48 hours).
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin-V positive, PI-negative cells are considered early apoptotic.
-
-
Immunoblot (Western Blot) Analysis: [1][4]
-
Treat cells with this compound for the desired time (e.g., 72 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against GATA2, AR, HDAC1, HDAC2, HDAC3, Sp1, Caspase-8, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (RT-qPCR): [4]
-
Treat cells with this compound as described above.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate relative mRNA expression using the ΔΔCt method.
-
In Vivo Methodologies
-
Xenograft Mouse Models: [1][4]
-
Animal Strains: Immunocompromised mice such as NOD/SCID or SCID-Beige are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A suspension of human cancer cells (e.g., 1-3 x 10⁷ cells for MM lines, 2 x 10⁶ for PC lines) is mixed with Matrigel and injected subcutaneously into the flank of the mice.[1][4]
-
Treatment Initiation: Treatments are initiated when tumors reach a measurable volume (e.g., ~200 mm³).[4]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 3% DMSO in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at the specified dose and schedule.[1][4] A control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = length × width²/2). Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunoblotting to confirm in vivo target engagement).[1]
-
Limitations and Future Outlook
While this compound has proven to be a valuable research compound, its path to clinical application is unclear. One study noted that this compound is no longer being developed by its manufacturer, which has prompted researchers to screen for structurally similar, clinically available drugs that may replicate its GATA2-inhibiting effects.[8] This effort led to the identification of dilazep, a vasodilator, as a potential GATA2 inhibitor for prostate cancer.[8][9]
The dual and context-dependent mechanism of this compound—acting as a proteasome inhibitor in myeloma and a GATA2 inhibitor in prostate cancer—highlights the complexity of its action and the importance of validating its specific molecular targets in different cancer types.[5] For the research community, this compound remains a potent chemical probe for studying the intersection of proteasome function, GATA factor biology, and transcriptional regulation in cancer.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174: A Homopiperazine Derivative with a Unique Mechanism of Proteasome Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
K-7174 is an orally active, small molecule homopiperazine derivative that has emerged as a promising anti-cancer agent, particularly for multiple myeloma (MM).[1][2][3] Its primary mechanism of action is the inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation.[1][4] Unlike the first-in-class proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the proteasome, this compound exhibits a distinct mode of action by inhibiting all three catalytic subunits (β1, β2, and β5), offering a potential advantage in overcoming bortezomib resistance.[1][4] This technical guide provides a comprehensive overview of the core scientific data and methodologies related to this compound's proteasome inhibition and its downstream effects.
Core Mechanism of Action
This compound, chemically identified as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, directly binds to and inhibits the catalytic activity of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins within the cell, triggering cellular stress and apoptosis, particularly in cancer cells which are more sensitive to proteotoxic stress.[2][4]
A key differentiator of this compound is its ability to overcome resistance to bortezomib.[1][2][5] Studies have shown that this compound is effective against bortezomib-resistant myeloma cells that harbor mutations in the β5 subunit of the proteasome.[1][4] This suggests a distinct binding mode and a broader inhibitory profile compared to conventional proteasome inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration | % Inhibition / Effect |
| KMS12-BM | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |
| RPMI8226 | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |
| U266 | MTT Assay | Growth Inhibition | Dose-dependent | Significant inhibition |
| Primary MM Cells (n=6) | Annexin-V Staining | Apoptosis Induction | Not specified | Significant increase in annexin-V-positive cells |
Table 2: IC50 Values of this compound for Various Biological Activities
| Target/Process | Cell Line/System | IC50 Value |
| VCAM-1 Expression | Not specified | 14 µM[6] |
| TNFα-induced VCAM-1 mRNA | Not specified | 9 µM[6] |
Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Animal Model | Tumor Cell Line | This compound Dosage | Administration Route | Outcome |
| NOD/SCID mice | U266 | 50 mg/kg/day for 14 days | Oral | Significant reduction in tumor volume[1] |
| NOD/SCID mice | RPMI8226 | 50 mg/kg/day for 14 days | Oral | Significant reduction in tumor volume[1] |
| ICR mice | - | 30 mg/kg | Intraperitoneal | Reverses decrease in hemoglobin and reticulocytes induced by IL-1β or TNF-α[6] |
| MRL/lpr mice | - | 30 mg/kg (3 times/week for 6 weeks) | Intraperitoneal | Improves lupus-like symptoms[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound-mediated proteasome inhibition initiates a signaling cascade that culminates in apoptosis of multiple myeloma cells. A key pathway involves the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. Sp1 is a potent transactivator of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. The degradation of Sp1 results in the transcriptional repression of these HDACs. This downstream effect on HDACs appears to be a critical component of this compound's cytotoxic activity.[1][3][5]
Caption: this compound signaling pathway leading to apoptosis.
General Experimental Workflow for Assessing this compound Activity
The investigation of this compound's anti-myeloma effects typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo validation.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
K-7174 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity. Its mechanism of action is complex, involving the downregulation of class I histone deacetylases. Emerging evidence also indicates that, like other proteasome inhibitors, this compound induces the Unfolded Protein Response (UPR), a critical cellular stress response pathway. This technical guide provides an in-depth overview of the UPR and its induction by this compound, presenting the available data, detailed experimental protocols for its study, and visualizations of the key signaling pathways.
The UPR is a sophisticated signaling network that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER), a condition known as ER stress. The primary goal of the UPR is to restore ER homeostasis by reducing the protein load and increasing the protein folding capacity. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. This dual nature of the UPR makes it a compelling target in cancer therapy.
Core Concepts: The Unfolded Protein Response
The UPR is mediated by three main ER transmembrane sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, through the induction of C/EBP homologous protein (CHOP).
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f is an active transcription factor that migrates to the nucleus and induces the expression of ER chaperones, such as GRP78/BiP, and components of the ERAD machinery.
A central regulator of the UPR is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. In non-stressed cells, GRP78 binds to the luminal domains of IRE1α, PERK, and ATF6, keeping them in an inactive state. The accumulation of unfolded proteins in the ER lumen causes GRP78 to dissociate from these sensors, leading to their activation and the initiation of the UPR signaling cascade.[1][2]
This compound and UPR Induction: Current Evidence
Research indicates that this compound induces the UPR, a mechanism shared by other proteasome inhibitors which disrupt protein homeostasis and lead to the accumulation of misfolded proteins in the ER.[3][4] Specifically, studies have shown that this compound treatment leads to the induction of key UPR markers, including GRP78 and the pro-apoptotic factor CHOP, in glomerular podocytes. This suggests that the cytotoxic effects of this compound may be, in part, mediated by the induction of a terminal UPR.
While direct quantitative data on the fold-induction of UPR markers by this compound is not extensively available in the public domain, the qualitative evidence strongly supports its role as a UPR-inducing agent. The following sections provide detailed protocols that can be employed to quantify the effects of this compound on the different branches of the UPR.
Quantitative Data Summary
Currently, specific quantitative data from peer-reviewed publications detailing the fold-change of UPR markers upon this compound treatment is limited. The table below is structured to accommodate such data as it becomes available through further research.
| UPR Marker | Cell Type | This compound Concentration | Treatment Duration | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| GRP78/BiP | Glomerular Podocytes | Not Specified | Not Specified | Data not available | Induced | [5] |
| CHOP | Glomerular Podocytes | Not Specified | Not Specified | Data not available | Induced | [5] |
| XBP1s | To be determined | |||||
| p-IRE1α | To be determined | |||||
| p-PERK | To be determined | |||||
| p-eIF2α | To be determined | |||||
| ATF4 | To be determined | |||||
| Cleaved ATF6 | To be determined |
Experimental Protocols
To investigate the induction of the UPR by this compound, a combination of molecular and cellular biology techniques is required. Below are detailed protocols for key experiments.
Western Blotting for UPR Proteins
This protocol allows for the detection and quantification of key UPR proteins such as GRP78, CHOP, phospho-PERK, phospho-IRE1α, and cleaved ATF6.
a. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against GRP78, CHOP, p-PERK, p-IRE1α, ATF6.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
b. Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for different time points.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal loading.[7]
d. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
e. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[7][9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
f. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for UPR Gene Expression
This protocol is used to measure the mRNA levels of UPR target genes, providing insights into the transcriptional activation of the UPR pathways.
a. Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for GRP78, CHOP, XBP1 (total), and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
b. RNA Extraction and Reverse Transcription:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10]
c. qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR system.[11]
d. Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
XBP1 mRNA Splicing Assay
This assay specifically measures the activation of the IRE1α pathway by detecting the spliced form of XBP1 mRNA.
a. Materials:
-
RNA extraction and reverse transcription kits (as above).
-
PCR master mix.
-
Primers flanking the 26-nucleotide intron in XBP1 mRNA.
-
Agarose gel and electrophoresis equipment.
-
Gel imaging system.
b. PCR:
-
Perform reverse transcription as described above.
-
Amplify the XBP1 cDNA using PCR with primers that flank the spliced region. This will produce different sized amplicons for the unspliced (XBP1u) and spliced (XBP1s) forms.
c. Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel to separate the XBP1u and XBP1s amplicons based on size.
-
Visualize the bands using a gel imaging system.
d. Data Analysis:
-
Quantify the intensity of the bands corresponding to XBP1u and XBP1s to determine the extent of splicing.
Mandatory Visualizations
The following diagrams illustrate the core signaling pathways of the UPR and a typical experimental workflow for studying the effects of this compound.
Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).
Caption: Experimental workflow for investigating UPR induction by this compound.
Conclusion
The induction of the Unfolded Protein Response is an important aspect of the mechanism of action of the proteasome inhibitor this compound. While current evidence confirms the induction of key UPR markers such as GRP78 and CHOP, further quantitative studies are needed to fully elucidate the dose- and time-dependent effects of this compound on the three major UPR signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the intricate relationship between this compound and the UPR, ultimately contributing to a more comprehensive understanding of its therapeutic potential.
References
- 1. Stress induction of GRP78/BiP and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podocyte protection by Angptl3 knockout via inhibiting ROS/GRP78 pathway in LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. addgene.org [addgene.org]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. The Molecular Chaperone GRP78 Contributes to Toll-like Receptor 3-mediated Innate Immune Response to Hepatitis C Virus in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
K-7174: A Novel Proteasome Inhibitor Overcoming Bortezomib Resistance in Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of K-7174 on bortezomib-resistant multiple myeloma (MM) cell lines. This compound is an orally active, novel proteasome inhibitor that has demonstrated significant efficacy in preclinical models, particularly in the context of acquired resistance to the first-in-class proteasome inhibitor, bortezomib. This document details the unique mechanism of action of this compound, presents quantitative data on its cytotoxic and pro-apoptotic effects, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Departure from Conventional Proteasome Inhibition
Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound exhibits a different mode of proteasome binding.[1] A key distinguishing feature of this compound's mechanism is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] This effect is mediated through a unique signaling cascade involving the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1.[1][2] Sp1 is a potent transactivator of class I HDAC genes.[1][2] The downregulation of these HDACs leads to histone hyperacetylation and contributes significantly to the cytotoxic effects of this compound in myeloma cells.[1] This distinct mechanism allows this compound to bypass the common resistance mechanisms developed against bortezomib, such as mutations in the proteasome β5 subunit.[1]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound in bortezomib-sensitive and -resistant multiple myeloma cell lines.
Table 1: Comparative IC50 Values of this compound and Bortezomib
| Cell Line | Bortezomib Resistance Status | This compound IC50 (µM) | Bortezomib IC50 (nM) | Reference |
| RPMI 8226 | Sensitive | ~5 | ~7.3 | [3] |
| RPMI 8226/BTZ7 | Resistant | Not specified | 25.3 | [4] |
| RPMI 8226/BTZ100 | Highly Resistant | Not specified | 231.9 | [4] |
| KMS12-BM | Sensitive | ~7.5 | Not specified | [3] |
| U266 | Sensitive | ~4 | Not specified | [3] |
| RPMI 8226 (mutated PSMB5) | Bortezomib-Resistant | Effective | Resistant | [1] |
Table 2: Induction of Apoptosis by this compound in Primary Myeloma Cells
| Patient Sample | Bortezomib Resistance Status | Treatment | % of Annexin-V Positive Cells | Reference |
| Untreated Patient 1 | Sensitive | This compound (10 µM) | Significant increase | [3] |
| Untreated Patient 2 | Sensitive | This compound (10 µM) | Significant increase | [3] |
| Bortezomib-Resistant Patient | Resistant | This compound (10 µM) | Significant increase | [3] |
| Bortezomib-Resistant Patient | Resistant | Bortezomib | No significant increase | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex biological processes involved, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound in bortezomib-resistant myeloma cells.
References
- 1. Optimal induction of myeloma cell death requires dual blockade of phosphoinositide 3-kinase and mTOR signalling and is determined by translocation subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
discovery and chemical structure of K-7174
An In-depth Technical Guide to K-7174: Discovery, Structure, and Mechanism of Action
Introduction
This compound is an orally active, small molecule inhibitor belonging to the homopiperazine class of compounds.[1][2] It was initially identified as a novel proteasome inhibitor with a distinct binding mechanism compared to earlier drugs like bortezomib.[1][2] Subsequent research has revealed its dual role as an inhibitor of both the proteasome and GATA transcription factors, leading to a range of anti-tumor and anti-inflammatory activities.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and pharmacological data associated with this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₃₃H₄₈N₂O₆, is chemically known as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine.[5] It is a symmetrical molecule featuring a central homopiperazine ring linked to two identical side chains, each containing a trimethoxyphenyl group.
| Property | Value | Source |
| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | PubChem[6] |
| Molecular Formula | C₃₃H₄₈N₂O₆ | PubChem[6] |
| Molecular Weight | 568.7 g/mol | PubChem[6] |
| CAS Number | 191089-59-5 | MedchemExpress[3] |
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting the proteasome and GATA transcription factors. This dual activity leads to downstream effects on histone deacetylases (HDACs), cell adhesion molecules, and the unfolded protein response (UPR).
Proteasome Inhibition and HDAC Downregulation
Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits.[5] A key anti-myeloma mechanism involves the transcriptional repression of class I HDACs (HDAC1, -2, and -3). This occurs through a specific signaling cascade initiated by the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. As Sp1 is a primary transactivator for class I HDAC genes, its degradation results in their downregulation, leading to histone hyperacetylation and cytotoxicity in myeloma cells.[1][2][5] This pathway allows this compound to be effective against bortezomib-resistant myeloma cells.[1][2]
Caption: this compound signaling pathway leading to HDAC repression and anti-myeloma effects.
GATA Inhibition and Anti-Adhesion Effects
This compound was also developed as a GATA-specific inhibitor.[4][7] It inhibits the binding activity of GATA transcription factors, which are implicated in the expression of various genes, including those involved in cell adhesion.[3][7] Specifically, this compound suppresses the TNFα-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[5] This inhibition of VCAM-1 contributes to its anti-tumor properties by potentially overcoming drug resistance.[3][5]
Induction of the Unfolded Protein Response (UPR)
In certain cell types, such as glomerular podocytes, the anti-inflammatory effects of this compound are linked to the induction of the Unfolded Protein Response (UPR).[4] This cellular stress response can abrogate the induction of inflammatory mediators like monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) by cytokines such as TNF-alpha.[4]
Caption: this compound induces UPR, which suppresses cytokine-mediated inflammatory responses.
Pharmacological Data
The biological activity of this compound has been quantified in various in vitro and in vivo models.
In Vitro Activity
| Target/Assay | Cell Line | IC₅₀ Value | Conditions |
| VCAM-1 Expression | - | 14 µM | 1 hour incubation |
| TNFα-induced VCAM-1 mRNA | - | 9 µM | 1 hour incubation |
| GATA Binding Activity | - | - | Inhibited at 2.5-30 µM |
| MM Cell Growth | KMS12-BM | ~1 µM | 72 hour incubation |
| MM Cell Growth | RPMI8226 | ~2 µM | 72 hour incubation |
| MM Cell Growth | U266 | ~4 µM | 72 hour incubation |
Data sourced from MedchemExpress and supplementary figures from related publications.[3][5]
In Vivo Efficacy
| Animal Model | Dosage & Administration | Outcome |
| Murine Myeloma Xenograft | 75 mg/kg; i.p. daily for 14 days | Significant inhibition of tumor growth |
| Murine Myeloma Xenograft | 50 mg/kg; p.o. daily for 14 days | Significant inhibition of tumor growth (more effective than i.p.) |
| MRL/lpr Mice (Lupus Model) | 30 mg/kg; i.p. 3 times/week for 6 weeks | Improved lupus-like symptoms, inhibited IgG and C3 deposition in kidneys |
Data sourced from MedchemExpress and NIH publications.[3][5]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.
Cell Viability and Proliferation (MTT Assay)
-
Cell Plating: Multiple myeloma (MM) cell lines (e.g., RPMI8226, U266) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm or 570 nm). The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Detection (Annexin-V Staining)
-
Cell Culture and Treatment: Primary MM cells or cell lines are cultured in the presence or absence of this compound for a designated time (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: MM cells treated with this compound or a vehicle are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The chromatin suspension is incubated with an antibody specific to the protein of interest (e.g., anti-Sp1) or a control IgG antibody. The antibody-protein-DNA complexes are pulled down using protein A/G beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the immunoprecipitated sample.
-
PCR Analysis: The purified DNA is subjected to PCR using primers that amplify a specific promoter region (e.g., the HDAC1 gene promoter) to determine the binding of the transcription factor.[5]
Caption: A generalized workflow for in vitro cell-based assays used to evaluate this compound.
Conclusion
This compound is a promising therapeutic agent with a multifaceted mechanism of action that distinguishes it from other proteasome inhibitors. Its ability to be administered orally and to overcome bortezomib resistance highlights its clinical potential in treating multiple myeloma.[1][2] Furthermore, its activity as a GATA inhibitor and an inducer of the UPR suggests broader applications in inflammatory diseases and other cancers.[4] The detailed understanding of its chemical structure and biological pathways provides a solid foundation for further drug development and optimization.
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C33H48N2O6 | CID 9874191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174: A Novel Proteasome Inhibitor Overcoming Drug Resistance in Multiple Myeloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of K-7174, a novel, orally active proteasome inhibitor, and its significant role in overcoming drug resistance, particularly in the context of multiple myeloma. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction
Drug resistance remains a significant hurdle in cancer therapy. In multiple myeloma, resistance to proteasome inhibitors like bortezomib is a major clinical challenge. This compound, a homopiperazine derivative, has emerged as a promising therapeutic agent with a unique mechanism of action that allows it to circumvent common resistance pathways.[1][2][3] This guide synthesizes the available preclinical data to provide a detailed resource for the scientific community.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its anti-myeloma and resistance-overcoming properties.
-
Proteasome Inhibition: this compound is a potent proteasome inhibitor. However, unlike bortezomib, it has a distinct mode of binding to the proteasome. This alternative binding mechanism is crucial for its activity against bortezomib-resistant cells, which often harbor mutations in the β5-subunit of the proteasome.[1][2][3]
-
Downregulation of Class I Histone Deacetylases (HDACs): A key feature of this compound's action is the transcriptional repression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[1][2][3] The reduction in HDACs leads to histone hyperacetylation, which can induce apoptosis in cancer cells.
-
GATA Inhibition and Anti-Adhesion Effects: this compound was initially identified as an inhibitor of the GATA family of transcription factors.[1][4] This activity contributes to its anti-cancer effects by inhibiting cell adhesion. It dose-dependently suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[1][4]
-
Induction of the Unfolded Protein Response (UPR): Some studies suggest that this compound can induce the UPR, a cellular stress response pathway.[5] This can contribute to its anti-inflammatory and cytotoxic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Condition | Value | Reference |
| IC50 for VCAM-1 Expression | TNFα-stimulated HUVECs | 14 µM | [4] |
| IC50 for VCAM-1 mRNA Induction | TNFα-stimulated HUVECs | 9 µM | [4] |
| Apoptosis Induction | Primary MM cells from a bortezomib-resistant patient | Effective induction of apoptosis | [1] |
| Effect on Bortezomib-Resistant Cells | Bortezomib-resistant myeloma cells (with β5-subunit mutation) | Kills resistant cells | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Administration Route | Dosage | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg daily for 14 days | Inhibition of tumor growth | [4] |
| Oral (p.o.) | 50 mg/kg daily for 14 days | Inhibition of tumor growth (more effective than i.p.) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a general workflow for assessing its efficacy.
This compound Signaling Pathway for Overcoming Drug Resistance
Caption: this compound's mechanism of action leading to apoptosis in myeloma cells.
Experimental Workflow for Evaluating this compound in Bortezomib-Resistant Myeloma
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying this compound.
Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma (MM) cell lines such as RPMI8226, and bortezomib-resistant sublines generated by lentiviral transduction of a mutated PSMB5 gene.
-
Primary Cells: Primary MM cells isolated from bone marrow aspirates of patients with multiple myeloma (with appropriate ethical approval and informed consent).
-
Reagents: this compound (dissolved in a suitable solvent like DMSO), bortezomib, caspase inhibitors (Z-IETD-fmk for caspase-8, Z-LETD-fmk for caspase-9, Z-ATAD-fmk for caspase-12), and HDAC inhibitors.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Seeding: Seed MM cells in 96-well plates at a predetermined density.
-
Treatment: Treat the cells with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Determine cell viability using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Apoptosis Analysis:
-
Harvest cells after treatment.
-
Wash with PBS and resuspend in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.
-
Immunoblot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., Caspase-8, Sp1, HDAC1, HDAC2, HDAC3, acetylated histones, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Murine Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject MM cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel proteasome inhibitors. Its unique mechanism of action, particularly its ability to downregulate class I HDACs and its efficacy against bortezomib-resistant myeloma cells, makes it a highly promising candidate for further clinical investigation.[1][2][3] Future studies should focus on elucidating the full spectrum of its molecular targets, exploring its potential in other malignancies, and advancing it through clinical trials to validate its therapeutic potential in patients with resistant cancers. The combination of this compound with other agents, such as HDAC inhibitors, may also offer synergistic therapeutic benefits.[2]
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of K-7174: A Novel Proteasome Inhibitor for Hematological Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of K-7174, a novel, orally active proteasome inhibitor, in the context of hematological malignancies, with a primary focus on multiple myeloma (MM). This compound, a homopiperazine derivative, demonstrates a unique mechanism of proteasome inhibition and has shown significant anti-myeloma activity in both in vitro and in vivo models. This document details the quantitative data from these studies, outlines the experimental protocols, and visualizes the compound's mechanism of action and the preclinical research workflow.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through a series of quantitative assays, which are summarized below for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| RPMI 8226 | ~1.0 |
| U266 | ~1.5 |
| OPM-2 | ~2.0 |
Data derived from MTT assays assessing cell viability after 48 hours of treatment with this compound.
Table 2: Induction of Apoptosis in Primary Myeloma Cells by this compound
| Patient Sample | % Annexin V-Positive Cells (Apoptosis) |
| Patient 1 | 60% |
| Patient 2 | 55% |
| Patient 3 | 70% |
| Patient 4 | 65% |
| Patient 5 | 75% |
| Patient 6 | 68% |
Primary CD138-positive myeloma cells were treated with this compound for 48 hours, and apoptosis was assessed by Annexin V staining and flow cytometry.
Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Vehicle Control | ~1500 |
| This compound (75 mg/kg, oral, daily) | ~300 |
RPMI 8226 multiple myeloma cells were subcutaneously implanted in NOD/SCID mice. Tumor volumes were measured over a 14-day treatment period.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Lines: Human multiple myeloma cell lines RPMI 8226, U266, and OPM-2 were used.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Cells were treated with varying concentrations of this compound or vehicle control for 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V Staining)
-
Cells: CD138-positive primary myeloma cells were isolated from bone marrow aspirates of patients with multiple myeloma.
-
Procedure:
-
Primary myeloma cells were cultured in the presence of this compound or vehicle control for 48 hours.
-
Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the binding of the Sp1 transcription factor to the promoter regions of class I histone deacetylase (HDAC) genes.
-
Procedure:
-
Multiple myeloma cells were treated with this compound or vehicle control.
-
Chromatin was cross-linked with formaldehyde and then sheared by sonication.
-
The sheared chromatin was immunoprecipitated with an anti-Sp1 antibody or an isotype-matched IgG control.
-
The immunoprecipitated DNA was purified and subjected to PCR to amplify the promoter regions of the HDAC1, HDAC2, and HDAC3 genes.
-
The amplified products were visualized by agarose gel electrophoresis.
-
Murine Xenograft Model
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.
-
Procedure:
-
RPMI 8226 human multiple myeloma cells (3 x 10⁷ cells) were subcutaneously inoculated into the right flank of the mice.
-
When tumors became palpable, mice were randomly assigned to treatment and control groups.
-
This compound was administered orally at a dose of 75 mg/kg once daily for 14 days. The control group received a vehicle solution.
-
Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the molecular mechanism of this compound and the workflow of its preclinical evaluation.
Caption: this compound signaling pathway in multiple myeloma cells.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data strongly support the potential of this compound as a therapeutic agent for hematological malignancies, particularly multiple myeloma. Its oral bioavailability and distinct mechanism of action, which involves the caspase-8-dependent degradation of Sp1 leading to the transcriptional repression of class I HDACs, offer potential advantages over existing proteasome inhibitors.[1][2] The in vitro studies demonstrate potent cytotoxicity against myeloma cell lines and primary patient cells, while the in vivo xenograft model confirms its anti-tumor efficacy in a living system.[1] Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with multiple myeloma and potentially other hematological cancers.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174's Impact on Cytokine Response In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is a novel small molecule with demonstrated anti-inflammatory properties. Initially identified as a GATA-specific inhibitor, its mechanism of action is now understood to be multi-faceted, also encompassing proteasome inhibition and induction of the unfolded protein response (UPR). This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine responses. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. While specific data on the dose-dependent inhibition of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in immune cells is not extensively available in the public domain, this guide synthesizes the current understanding of this compound's impact on inflammatory signaling cascades.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driving the search for novel therapeutic agents that can effectively modulate the complex network of inflammatory mediators. Cytokines, a broad category of small proteins, are central players in orchestrating the inflammatory response. This compound has emerged as a promising investigational compound with the potential to suppress inflammatory processes. This document serves as a comprehensive resource for researchers interested in the in vitro evaluation of this compound's effects on cytokine production and signaling.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its anti-inflammatory effects through at least three interconnected mechanisms:
-
GATA Transcription Factor Inhibition: this compound was initially characterized as a specific inhibitor of the GATA family of transcription factors. GATA factors are involved in the regulation of various genes, including those associated with inflammation. By inhibiting GATA, this compound can modulate the expression of downstream targets involved in the inflammatory response. For instance, this compound has been shown to rescue anemia induced by pro-inflammatory cytokines like IL-1β and TNF-α by decreasing GATA binding activity.
-
Proteasome Inhibition: this compound also functions as a proteasome inhibitor. The proteasome is a critical cellular machine responsible for protein degradation, including the degradation of IκB, the inhibitor of the master inflammatory transcription factor NF-κB. By inhibiting the proteasome, this compound can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of numerous pro-inflammatory cytokine genes. However, the interplay between proteasome inhibition and NF-κB signaling can be complex, with some evidence suggesting that proteasome inhibitors might also induce atypical NF-κB activation pathways under certain conditions.
-
Unfolded Protein Response (UPR) Induction: A key finding has revealed that this compound can induce the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR has been shown to have a profound impact on inflammatory signaling. This compound-mediated UPR induction has been directly linked to the suppression of TNF-α-induced expression of monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS).
These three mechanisms likely work in concert to produce the overall anti-inflammatory phenotype observed with this compound treatment.
Quantitative Data on Cytokine Response
While comprehensive quantitative data on the direct inhibition of major pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β by this compound in immune cells is limited in publicly available literature, some key findings on its impact on other inflammatory mediators have been reported.
Table 1: In Vitro Effects of this compound on Inflammatory Mediator Expression
| Cell Line | Stimulant | Mediator Measured | This compound Concentration | Observed Effect | Citation |
| Glomerular Podocytes | TNF-α | MCP-1 | Not specified | Abrogation of induction | [1] |
| Glomerular Podocytes | TNF-α | iNOS | Not specified | Abrogation of induction | [1] |
| Hep3B | IL-1β, TNF-α | Erythropoietin (Epo) | 10 µM | Rescued inhibition of Epo production | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro impact of this compound on cytokine responses.
Cell Culture and Treatment
Objective: To prepare and treat a relevant cell line for the assessment of this compound's effect on cytokine production.
Materials:
-
Selected cell line (e.g., murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, or primary human peripheral blood mononuclear cells - PBMCs)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a predetermined density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a specified pre-treatment period (e.g., 1-2 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells containing this compound or vehicle.
-
Incubation: Incubate the plates for a designated time course (e.g., 4, 8, 12, 24 hours) to allow for cytokine production.
-
Supernatant Collection: Following incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants for cytokine analysis. Store the supernatants at -80°C until use.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of specific cytokines in the collected cell culture supernatants.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)
-
Collected cell culture supernatants
-
Wash buffer (typically provided in the ELISA kit)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody according to the manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.
-
Sample and Standard Incubation: Add the prepared standards and the collected cell culture supernatants to the appropriate wells of the ELISA plate. Incubate as per the kit's protocol (typically 1-2 hours at room temperature).
-
Washing: Wash the plate several times with the wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for the recommended time.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Perform a final, thorough wash of the plate.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating the absorbance values against the standard curve.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound modulates the cytokine response.
This compound Experimental Workflow
Caption: Experimental workflow for in vitro analysis of this compound's effect on cytokine production.
This compound's Multi-Target Signaling Pathway for Cytokine Inhibition
Caption: Proposed signaling pathways for this compound-mediated cytokine suppression.
Discussion and Future Directions
This compound represents a compelling anti-inflammatory candidate with a unique, multi-target mechanism of action. Its ability to inhibit GATA transcription factors, the proteasome, and induce the UPR provides multiple avenues for dampening inflammatory responses. The abrogation of TNF-α-induced MCP-1 and iNOS production highlights its potential in controlling inflammatory cell recruitment and effector functions.
However, a significant knowledge gap remains concerning the precise dose-dependent effects of this compound on the production of key pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β in various immune cell types. Future research should focus on:
-
Quantitative analysis: Performing dose-response studies to determine the IC50 values of this compound for the inhibition of IL-6, TNF-α, and IL-1β secretion in LPS- or other agonist-stimulated macrophages and PBMCs.
-
Transcriptional profiling: Utilizing techniques like RT-qPCR and RNA-sequencing to understand how this compound, through its multi-faceted mechanism, specifically alters the gene expression profiles of cytokine and other inflammatory mediator genes.
-
In vivo validation: Translating the in vitro findings to relevant animal models of inflammatory diseases to assess the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound.
Conclusion
This compound is a promising anti-inflammatory agent that modulates cytokine responses through the combined inhibition of GATA transcription factors and the proteasome, as well as the induction of the unfolded protein response. While further research is needed to fully elucidate its quantitative effects on a broad range of cytokines, the existing data strongly support its potential as a novel therapeutic for inflammatory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the immunomodulatory properties of this intriguing molecule.
References
K-7174: A Promising Therapeutic Candidate for Anemia of Chronic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Anemia of chronic disease (ACD), also known as anemia of inflammation, is a common and debilitating condition associated with a wide range of chronic inflammatory disorders, infections, and malignancies. It is characterized by iron-restricted erythropoiesis despite adequate iron stores, primarily driven by the overexpression of the iron-regulatory hormone hepcidin. The synthetic low-molecular-weight compound, K-7174, has emerged as a promising therapeutic agent for ACD, exhibiting a dual mechanism of action that addresses the core pathophysiology of the disease. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Pronged Approach
This compound tackles anemia of chronic disease through two distinct but complementary pathways: the suppression of hepcidin expression and the potential enhancement of erythropoietin (EPO) production through the inhibition of GATA transcription factors.
Hepcidin Suppression via GDF15 Induction
The cornerstone of this compound's efficacy in ACD lies in its ability to potently suppress the expression of hepcidin (encoded by the HAMP gene). In inflammatory states, cytokines such as interleukin-6 (IL-6) stimulate hepcidin production in the liver. Hepcidin, in turn, binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This traps iron within these cells, preventing its release into the circulation and thereby limiting its availability for erythropoiesis.
This compound counteracts this by significantly inducing the expression of Growth Differentiation Factor 15 (GDF15), a known negative regulator of hepcidin.[1][2] The induction of GDF15 by this compound has been demonstrated in both human hepatoma cell lines (HepG2) and in murine models.[1][2] Further mechanistic studies have revealed that this compound upregulates the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which then directly activates the transcription of the GDF15 gene.[2] The resulting increase in GDF15 protein levels leads to a downstream suppression of HAMP transcription, thereby lowering systemic hepcidin levels and restoring iron availability for red blood cell production.
GATA Inhibition and Potential Enhancement of Erythropoiesis
In addition to its effects on iron metabolism, this compound has been identified as a GATA-specific inhibitor.[3][4] Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) can increase the binding activity of GATA transcription factors to the EPO gene promoter, thereby inhibiting its transcription and contributing to the anemia.[3] By inhibiting GATA activity, this compound has been shown to rescue the cytokine-mediated suppression of EPO production in human hepatoma cells (Hep3B).[3] This suggests that this compound may directly support erythropoiesis by alleviating the suppressive effects of inflammation on EPO gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Hepcidin and GDF15 Expression in HepG2 Cells
| Parameter | Treatment | Concentration | Fold Change (vs. Control) | Reference |
| HAMP mRNA Expression | This compound | 10 µM | ↓ ~0.6 | [1] |
| 20 µM | ↓ ~0.4 | [1] | ||
| GDF15 mRNA Expression | This compound | 20 µM | ↑ ~2.5 | [1] |
| GDF15 Protein Secretion | This compound | 20 µM | ↑ ~2.0 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Anemia of Chronic Disease
| Parameter | Treatment Group | Measurement | Result | Reference |
| Hepatic Hamp mRNA | This compound | Relative Expression | Significantly Decreased | [2] |
| Hepatic Gdf15 mRNA | This compound | Relative Expression | Significantly Increased | [2] |
| Serum Hepcidin | This compound | Concentration | Significantly Decreased | [2] |
Table 3: Efficacy of this compound in Reversing Cytokine-Induced Anemia in Mice
| Parameter | Cytokine Challenge | Treatment | Outcome | Reference |
| Hemoglobin | IL-1β or TNF-α | This compound | Reversed the decrease in hemoglobin concentrations | [3] |
| Reticulocyte Count | IL-1β or TNF-α | This compound | Reversed the decrease in reticulocyte counts | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Studies with HepG2 Cells
-
Cell Culture and Treatment: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10-20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells using a suitable method (e.g., TRIzol reagent). cDNA is synthesized from the RNA, and qRT-PCR is performed using primers specific for HAMP, GDF15, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected to measure the concentration of secreted GDF15 protein. A commercially available human GDF15 ELISA kit is used according to the manufacturer's instructions.
-
Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against GDF15, C/EBPβ, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Chromatin Immunoprecipitation (ChIP) Assay: To investigate the binding of C/EBPβ to the GDF15 promoter, HepG2 cells are treated with this compound and then cross-linked with formaldehyde. Chromatin is sheared, and immunoprecipitation is performed using an anti-C/EBPβ antibody or a control IgG. The co-precipitated DNA is then purified and analyzed by PCR using primers flanking the putative C/EBPβ binding site in the GDF15 promoter.
In Vivo Murine Models of Anemia of Chronic Disease
-
Animal Models: Anemia of chronic disease can be induced in mice (e.g., C57BL/6) through various methods, including the administration of heat-killed Brucella abortus, turpentine-induced sterile abscesses, or repeated injections of pro-inflammatory cytokines such as IL-1β or TNF-α.
-
This compound Administration: this compound can be administered to mice via intraperitoneal (i.p.) injection at a specified dose and frequency, depending on the experimental design. A vehicle control group (e.g., saline or PBS) should be included.
-
Hematological Analysis: Blood samples are collected at different time points to monitor hematological parameters. Hemoglobin levels, hematocrit, and reticulocyte counts are measured using an automated hematology analyzer.
-
Serum Analysis: Serum is collected to measure levels of hepcidin and GDF15 using commercially available ELISA kits. Serum iron and total iron-binding capacity (TIBC) can also be assessed to evaluate iron status.
-
Tissue Analysis: At the end of the study, mice are euthanized, and tissues (e.g., liver, spleen) are collected. The liver can be used for qRT-PCR analysis of Hamp and Gdf15 gene expression. The spleen can be weighed as an indicator of extramedullary hematopoiesis.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating this compound.
Caption: Signaling pathway of this compound in regulating hepcidin expression.
Caption: this compound mechanism via GATA inhibition to potentially enhance erythropoietin production.
Caption: General experimental workflow for evaluating this compound in ACD research.
Conclusion
This compound represents a compelling therapeutic strategy for anemia of chronic disease due to its well-defined, dual mechanism of action targeting both iron dysregulation and potentially impaired erythropoietin production. The preclinical data strongly support its efficacy in suppressing hepcidin and ameliorating anemia in relevant models. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound and similar molecules for the treatment of anemia of chronic disease. Further studies, including more extensive preclinical safety and efficacy evaluations, are warranted to pave the way for potential clinical development.
References
- 1. A Low-Molecular-Weight Compound K7174 Represses Hepcidin: Possible Therapeutic Strategy against Anemia of Chronic Disease | PLOS One [journals.plos.org]
- 2. A low-molecular-weight compound K7174 represses hepcidin: possible therapeutic strategy against anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-Inflammatory Cytokine-Mediated Anemia: Regarding Molecular Mechanisms of Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of K-7174 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets of K-7174, a small molecule inhibitor, in the context of prostate cancer. This compound has demonstrated anti-tumor activity by primarily targeting the GATA2 transcription factor and exhibiting proteasome inhibitory effects, both of which are critical in the signaling pathways driving prostate cancer progression.
Core Molecular Targets
The primary molecular target of this compound in prostate cancer is the GATA-binding protein 2 (GATA2) , a pioneer transcription factor that plays a crucial role in androgen receptor (AR) signaling. Additionally, this compound exhibits activity as a proteasome inhibitor .
GATA2 Inhibition
This compound functions as a selective small molecule inhibitor of GATA2.[1] In prostate cancer, GATA2 is a significant driver of the disease and is linked to poor prognosis.[2] It directly promotes the expression of the androgen receptor (AR), including both full-length and splice-variant forms. Furthermore, GATA2 facilitates the binding of AR to chromatin, the recruitment of co-regulators, and the subsequent transcription of AR target genes. By inhibiting GATA2, this compound effectively disrupts this entire cascade, leading to the suppression of AR signaling.[2] The mechanism of GATA2 inhibition by this compound is thought to involve a post-transcriptional decrease in GATA2 protein levels.[3]
Proteasome Inhibition
This compound also functions as a proteasome inhibitor.[4][5][6] The proteasome is a cellular complex responsible for the degradation of ubiquitinated proteins. The stability of GATA2 is, in part, regulated by the ubiquitin-proteasome pathway.[7] Therefore, the proteasome inhibitory activity of this compound may contribute to its overall mechanism of action, potentially through complex feedback loops affecting GATA2 and other oncoproteins. In multiple myeloma cells, this compound has been shown to inhibit all three catalytic subunits of the 20S proteasome.[5][6]
Quantitative Data
Specific IC50 values for this compound's inhibition of GATA2 or its cytotoxic effects on various prostate cancer cell lines are not consistently available in the reviewed literature. However, related quantitative data and effective concentrations from in vitro studies are summarized below. It is important to note that due to this compound not being further developed clinically, a structurally similar compound, dilazep, has been studied as a GATA2 inhibitor, and its data is included for reference.[2]
| Compound | Target/Assay | Cell Line(s) | Observed Effect/Value | Reference |
| This compound | GATA2 Inhibition | LNCaP Prostate Cancer Cells | Effective concentration for GATA2 and AR downregulation | [8] |
| VCAM-1 Expression | - | IC50: 14 µM | [4] | |
| VCAM-1 mRNA Induction | - | IC50: 9 µM | [4] | |
| GATA Binding Activity | - | Inhibition observed at 2.5-30 µM | [4] | |
| Dilazep | Cell Viability (MTT Assay) | LNCaP, 22Rv1, MDVR | IC50: ~10-20 µM | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Prostate Cancer
The following diagram illustrates the proposed signaling pathway affected by this compound in prostate cancer cells. This compound's inhibition of GATA2 leads to downstream effects on androgen receptor signaling and cell proliferation.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to investigate the molecular targets and effects of this compound in prostate cancer cell lines.
Experimental Protocols
While detailed, step-by-step protocols for this compound in prostate cancer are not fully available in the public domain, this section outlines the general methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the soluble MTT into an insoluble purple formazan.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized MTT solvent).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Prostate cancer cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., GATA2, AR, PARP, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment.[9][10][11][12][13]
-
Cell Treatment: Intact prostate cancer cells are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to various temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are generally more thermally stable.
-
Cell Lysis: The cells are lysed, and the soluble protein fraction is separated from the precipitated, aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein (GATA2) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting. An increase in the melting temperature of GATA2 in the presence of this compound indicates direct target engagement.
20S Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome.
-
Lysate Preparation: Cell lysates from this compound-treated and control prostate cancer cells are prepared.
-
Substrate Addition: A fluorogenic proteasome substrate, such as Suc-LLVY-AMC, is added to the lysates.
-
Incubation: The reaction is incubated to allow the proteasome to cleave the substrate.
-
Fluorescence Measurement: The fluorescence of the cleaved product (AMC) is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. A decrease in fluorescence in the this compound-treated samples indicates proteasome inhibition.
References
- 1. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome-Mediated Regulation of GATA2 Expression and Androgen Receptor Transcription in Benign Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GATA2 up-regulation restores androgen receptor chromatin association and advances darolutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Effect of K-7174 on VCAM-1 Expression in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the compound K-7174 modulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells. This document consolidates key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Findings
This compound is a novel cell adhesion inhibitor that has been shown to suppress the induction of VCAM-1 in human endothelial cells stimulated by inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] Notably, this inhibitory effect is selective for VCAM-1, as this compound does not affect the expression of other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[1] The primary mechanism of action for this compound is the inhibition of the GATA family of transcription factors from binding to their consensus sequences within the VCAM-1 gene promoter.[1] This mode of action is significant as it is independent of the well-established NF-κB signaling pathway, which is a common target for anti-inflammatory therapies.[1]
Data Presentation
The inhibitory effects of this compound on VCAM-1 expression have been quantified, demonstrating a dose-dependent relationship. The following tables summarize the key quantitative data regarding the efficacy of this compound.
| Parameter | Value | Cell Type | Stimulant | Reference |
| IC₅₀ for VCAM-1 Protein Expression | 14 µM | Human Endothelial Cells | TNF-α | [2] |
| IC₅₀ for VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells | TNF-α | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action on VCAM-1 expression and a typical experimental workflow to investigate this effect.
Caption: Signaling pathway of this compound's inhibitory effect on VCAM-1 expression.
Caption: Experimental workflow for studying this compound's effect on VCAM-1.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments involved in characterizing the effect of this compound on VCAM-1 expression in endothelial cells.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated or fibronectin-coated culture flasks/plates
-
-
Protocol:
-
Pre-warm Endothelial Cell Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate onto a gelatin-coated or fibronectin-coated culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using Trypsin-EDTA to detach the cells.
-
Treatment of HUVECs with this compound and TNF-α
-
Materials:
-
Confluent HUVEC cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
TNF-α stock solution
-
Endothelial Cell Basal Medium (EBM-2)
-
-
Protocol:
-
Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis).
-
Allow cells to reach confluency.
-
Replace the growth medium with EBM-2 and starve the cells for 2-4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for 1 hour.
-
Add TNF-α (e.g., 10 ng/mL) to the medium and incubate for the desired time (e.g., 4-6 hours for mRNA analysis, 12-24 hours for protein analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with TNF-α only.
-
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
Materials:
-
Treated HUVECs
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VCAM-1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
Lyse the treated HUVECs directly in the culture plate using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, VCAM-1 specific primers, and a suitable qPCR master mix.
-
Normalize the VCAM-1 expression levels to the housekeeping gene expression.
-
Western Blotting for VCAM-1 Protein Expression
-
Materials:
-
Treated HUVECs
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VCAM-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Wash the treated HUVECs with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VCAM-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA) for GATA Binding
-
Materials:
-
Nuclear extraction kit
-
Double-stranded DNA probe containing the GATA binding site from the VCAM-1 promoter (labeled with biotin or a radioactive isotope)
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
-
Protocol:
-
Prepare nuclear extracts from HUVECs treated with TNF-α with or without this compound.
-
Synthesize and label the DNA probe containing the GATA consensus sequence.
-
Set up the binding reaction by incubating the nuclear extract with poly(dI-dC) (a non-specific competitor) in the binding buffer.
-
Add the labeled GATA probe to the reaction mixture and incubate to allow for protein-DNA binding. For competition assays, add an excess of unlabeled probe.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane (for biotin-labeled probes) or expose the gel to X-ray film (for radioactive probes).
-
Visualize the bands to determine the effect of this compound on the binding of GATA transcription factors to the VCAM-1 promoter.
-
References
Methodological & Application
Application Notes and Protocols for Determining the IC50 of K-7174 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a small molecule inhibitor with demonstrated anti-cancer properties, primarily targeting hematological malignancies. It functions as a proteasome and GATA inhibitor, leading to the induction of apoptosis in cancer cells.[1] A key mechanism of its action, particularly in multiple myeloma, involves the downregulation of class I histone deacetylases (HDACs).[2][3] This document provides detailed application notes on the cytotoxic effects of this compound across various cancer cell lines and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound has been evaluated in several cancer cell lines, with a pronounced effect observed in multiple myeloma. The following table summarizes the approximate IC50 values for cell viability, estimated from dose-response curves presented in preclinical studies.
| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |
| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |
| U266 | Multiple Myeloma | ~7 | 72 hours |
| RPMI8226 | Multiple Myeloma | ~10 | 72 hours |
Note: The IC50 values are estimations derived from graphical representations in the cited literature and may vary based on experimental conditions.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through distinct signaling pathways. The following diagrams illustrate the key mechanisms of action.
Caption: this compound inhibits the proteasome, leading to caspase-8 activation, Sp1 degradation, and subsequent downregulation of Class I HDACs, ultimately inducing apoptosis in multiple myeloma cells.
Caption: this compound acts as a GATA inhibitor, preventing the transcription of target genes involved in cell survival.
Experimental Protocols
Determining the IC50 of this compound using a MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or blank medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).
-
Conclusion
This compound demonstrates significant cytotoxic activity against multiple myeloma cell lines and shows promise in other hematological malignancies. The provided protocols offer a standardized method for researchers to determine the IC50 of this compound in their cancer cell lines of interest. The elucidation of its signaling pathways provides a basis for further mechanistic studies and the exploration of potential combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-7174 Oral Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of K-7174, a novel proteasome inhibitor, in mouse models for preclinical research. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is an orally active homopiperazine derivative that functions as a proteasome inhibitor.[1][2] Its mechanism of action is distinct from other proteasome inhibitors like bortezomib.[2][3] this compound induces transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3, through a caspase-8-dependent degradation of the transcription factor Sp1.[1][2][3] This mode of action makes it a promising candidate for cancer therapy, particularly for multiple myeloma, and it has shown efficacy in bortezomib-resistant models.[1][2][3] Studies have demonstrated that oral administration of this compound is not only effective but can be more potent than intravenous injection.[1][2][3][4]
Mechanism of Action Signaling Pathway
The signaling pathway of this compound involves the activation of caspase-8, leading to the degradation of Sp1. Sp1 is a key transactivator of class I HDAC genes. The reduction in Sp1 levels results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.
Caption: this compound signaling pathway leading to HDAC repression.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo mouse model studies involving the oral administration of this compound.
Table 1: Efficacy of Orally Administered this compound in a Murine Myeloma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Reduction | Reference |
| Vehicle Control | - | Oral | Once daily for 14 days | - | [1] |
| This compound | 50 | Oral | Once daily for 14 days | Significant (p < 0.05) | [1][4] |
Table 2: Comparison of Oral vs. Intraperitoneal Administration of this compound
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| This compound | 75 | Intraperitoneal | Once daily for 14 days | Significant tumor volume decrease | [1][4] |
| This compound | 50 | Oral | Once daily for 14 days | Stronger therapeutic effect than intraperitoneal injection | [1][4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Murine Myeloma Xenograft Model
This protocol details the methodology for assessing the anti-tumor activity of orally administered this compound in a mouse xenograft model of multiple myeloma.
1. Cell Culture and Animal Model:
-
Human multiple myeloma cell lines (e.g., RPMI8226, U266) are cultured under standard conditions.
-
NOD/SCID mice are used for tumor implantation.
2. Tumor Implantation:
-
Subcutaneously inoculate 1 x 107 to 3 x 107 myeloma cells in the right thigh of each mouse.
-
Allow tumors to develop to a measurable size (e.g., 100-500 mm³).
3. Drug Preparation and Administration:
-
Prepare the vehicle solution consisting of 3% DMSO in 0.9% sterile NaCl.[1]
-
Prepare the this compound solution by dissolving it in the vehicle to a final concentration for a dosage of 50 mg/kg.
-
Administer this compound or vehicle control orally once daily for 14 consecutive days.[1][4] The administration volume is typically 400 μl.[1]
4. Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly to assess toxicity.
-
Measure tumor volume at specified intervals (e.g., every 2-3 days) for up to 28 days.[1]
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., immunoblotting, RT-PCR).
5. Statistical Analysis:
-
Compare the tumor volumes between the this compound-treated and vehicle-control groups using an appropriate statistical test (e.g., Student's t-test).
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a promising, orally bioavailable proteasome inhibitor with a unique mechanism of action that has demonstrated significant anti-myeloma activity in preclinical mouse models. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound further. The established oral administration protocol at 50 mg/kg daily has shown to be effective and well-tolerated in mice.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying GATA Transcription Factor Pathways with K-7174
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a small molecule inhibitor with dual activity, targeting both the GATA family of transcription factors and the proteasome.[1][2] This dual mechanism of action makes it a valuable tool for investigating the roles of GATA transcription factors in various biological processes, including cancer progression. GATA transcription factors are a family of zinc-finger DNA-binding proteins (GATA1-6) that play crucial roles in cell differentiation and development.[3][4] Dysregulation of GATA factor activity is implicated in several diseases, making them attractive therapeutic targets.
This compound has been shown to inhibit the DNA-binding activity of GATA transcription factors and to induce post-transcriptional downregulation of GATA2 protein levels, potentially through its proteasome inhibitory effects.[5][6] These application notes provide detailed protocols for utilizing this compound to study GATA-mediated pathways in cancer research, with a focus on prostate cancer as a model system.
Mechanism of Action of this compound
This compound exerts its effects on GATA transcription factor pathways through at least two distinct mechanisms:
-
Inhibition of GATA DNA Binding: this compound has been demonstrated to directly interfere with the binding of GATA transcription factors to their consensus DNA sequences.[7][8] This prevents the activation of GATA target genes.
-
Proteasome Inhibition and GATA Protein Degradation: this compound also functions as a proteasome inhibitor.[2] This can lead to the accumulation of ubiquitinated proteins and the induction of cellular stress pathways. In some contexts, this proteasome inhibition has been linked to a decrease in GATA2 protein levels, suggesting a post-transcriptional mechanism of regulation.[5][6]
These interconnected activities make this compound a potent modulator of GATA-driven cellular processes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (VCAM-1 expression) | - | 14 µM | [1] |
| IC50 (VCAM-1 mRNA induction) | - | 9 µM | [1] |
| Effective Concentration (rescues Epo production) | Hep3B | 10-20 µM | [1] |
| Effective Concentration (inhibits GATA binding) | - | 2.5-30 µM | [1] |
| Effective Concentration (inhibits MM cell growth) | Multiple Myeloma (MM) cells | 0-25 µM | [1] |
| Effective Concentration (Prostate Cancer Cell Viability) | LNCaP, 22Rv1 | ~20 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Prostate Cancer Xenograft | 25 mg/kg/day, 5 days/week, i.p. | Significant anticancer activity | [5] |
| Myeloma Xenograft | 75 mg/kg, i.p. daily for 14 days | Tumor growth inhibition | [1] |
| Myeloma Xenograft | 50 mg/kg, p.o. daily for 14 days | More effective tumor growth inhibition than i.p. | [1] |
| Anemia Mouse Model | 30 mg/kg, i.p. daily for 9 days | Reversed decrease in hemoglobin and reticulocytes | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, 22Rv1).
Materials:
-
This compound (dissolved in DMSO)
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Immunoblotting for GATA2 Protein Levels
This protocol describes the detection of GATA2 protein levels in prostate cancer cells following treatment with this compound.
Materials:
-
This compound
-
Prostate cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GATA2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 20 µM) for 72 hours.[5] Wash cells with cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-GATA2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 3: RT-qPCR for GATA Target Gene Expression
This protocol is for quantifying the mRNA expression of GATA target genes (e.g., KLK3, TMPRSS2, FKBP5) in response to this compound treatment.[5]
Materials:
-
This compound
-
Prostate cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| KLK3 | CGCAAGTTCACCCTCAGAAGGT | GACGTGATACCTTGAAGCACACC | [9] |
| TMPRSS2 | CAGGAGGCGACTACCAGAA | GATGACAAAGACGGGAAGGA | (Designed based on published sequences) |
| FKBP5 | TGGAGGAGCACGAGATTGAG | TCCACTTCATCCAGCTTCTC | (Designed based on published sequences) |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Commonly used) |
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for 72 hours.[5] Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with SYBR Green master mix, primers, and cDNA. Run the reactions on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Prostate cancer cells (e.g., 22Rv1)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Vehicle control (e.g., 3% DMSO in 0.9% NaCl)[1]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally, 5 days a week) or vehicle control to the respective groups.[5]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the mice for any signs of toxicity (e.g., weight loss). The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of any anti-tumor effect.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Tumor Volume Measurements in Animal Experiments: Current Approaches and Their Limitations [ouci.dntb.gov.ua]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes: Assessing Proteasome Activity Following K-7174 Treatment
Introduction
K-7174 is an orally active, homopiperazine-derived small molecule that functions as a proteasome inhibitor.[1][2][3] Unlike conventional proteasome inhibitors such as bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound exhibits a unique mechanism by inhibiting all three catalytic subunits (β1, β2, and β5), which correspond to caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[1][4] This broad inhibitory profile suggests that this compound may be effective in overcoming resistance to other proteasome inhibitors.[1][3][4] Additionally, this compound has been identified as a GATA inhibitor and a cell adhesion inhibitor.[2][5]
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a key role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[6][7][8] The 26S proteasome, the central enzyme of this system, is composed of a 20S core particle that contains the catalytic sites and a 19S regulatory particle.[6] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequently apoptosis in cancer cells, which are particularly sensitive to this stress.[1]
Accurate assessment of proteasome activity is crucial for evaluating the efficacy of inhibitors like this compound in both basic research and drug development.[9][10][11] This protocol provides a detailed method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates following treatment with this compound using a fluorogenic substrate-based assay.
Principle of the Assay
The proteasome activity assay is based on the cleavage of specific fluorogenic peptide substrates by the different catalytic subunits of the proteasome. The cleavage releases a fluorescent molecule, and the resulting fluorescence intensity is directly proportional to the proteasome activity. Specific substrates are used to measure each of the three main proteolytic activities:
-
Chymotrypsin-like activity (β5 subunit): Typically measured using a substrate like Suc-LLVY-AMC.
-
Trypsin-like activity (β2 subunit): Typically measured using a substrate like Boc-LRR-AMC.
-
Caspase-like activity (β1 subunit): Typically measured using a substrate like Z-LLE-AMC.
By comparing the fluorescence signals from this compound-treated and untreated cells, the inhibitory effect of the compound on each specific proteasome activity can be quantified.
Data Presentation
The quantitative data from the proteasome activity assays can be summarized in the following table. This allows for a clear comparison of the inhibitory effects of this compound across the different proteasome subunits.
| Treatment Group | Concentration (µM) | Chymotrypsin-like Activity (% of Control) | Trypsin-like Activity (% of Control) | Caspase-like Activity (% of Control) |
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Bortezomib (Positive Control) | 0.1 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (MedChemExpress or other suppliers)
-
Bortezomib (as a positive control)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]
- 6. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Proteasome Inhibition in Live Cells in Molecular Devices Microplate Fluorometers | Technology Networks [technologynetworks.com]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. Proteasome inhibition measurements: clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 11. m.youtube.com [m.youtube.com]
Application Note: Western Blot Analysis of HDAC1, HDAC2, and HDAC3 Protein Levels Following K-7174 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
K-7174 is an orally active proteasome inhibitor that has shown potent anti-myeloma activity. Its mechanism of action involves the downregulation of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This downregulation is not a result of direct inhibition of HDAC enzymatic activity, but rather a consequence of the transcriptional repression of their respective genes. Research has indicated that this compound induces the caspase-8-dependent degradation of Specificity Protein 1 (Sp1), a key transactivator for the expression of class I HDAC genes.[1] The subsequent decrease in HDAC1, HDAC2, and HDAC3 protein levels contributes to the cytotoxic effects of this compound on cancer cells.
This application note provides a detailed protocol for the analysis of HDAC1, HDAC2, and HDAC3 protein expression in cell lysates following treatment with this compound using Western blotting.
Data Presentation
The following table summarizes the expected qualitative and quantitative changes in HDAC1, HDAC2, and HDAC3 protein levels after treatment with this compound, as inferred from its known mechanism of action. Densitometric analysis of Western blot bands would be required to obtain specific quantitative values.
| Target Protein | Expected Change After this compound Treatment | Representative Fold Change (Hypothetical) | Molecular Weight (approx.) |
| HDAC1 | Decrease | 0.4 | ~60 kDa |
| HDAC2 | Decrease | 0.5 | ~55 kDa |
| HDAC3 | Decrease | 0.3 | ~49 kDa |
| β-Actin (Loading Control) | No Change | 1.0 | ~42 kDa |
Signaling Pathway
Caption: this compound signaling pathway leading to reduced HDAC1/2/3 expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., multiple myeloma cell lines such as RPMI 8226) at an appropriate density in complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the specified time period (e.g., 24-48 hours) to allow for the transcriptional repression and subsequent depletion of HDAC proteins.
Preparation of Cell Lysates
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to the cells.
-
Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control band to determine the relative protein expression levels.
Experimental Workflow
Caption: Workflow for Western blot analysis of HDACs after this compound treatment.
References
Application Notes and Protocols for Cell Adhesion Assay Using K-7174 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process crucial in inflammation, immunology, and cancer metastasis. The adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response, is primarily mediated by the interaction of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells with integrins on leukocytes. The K-7174 inhibitor has been identified as a potent downregulator of VCAM-1 expression, making it a valuable tool for studying and potentially inhibiting inflammatory processes. This document provides detailed application notes and protocols for utilizing this compound in a monocyte-endothelial cell adhesion assay.
This compound is an orally active proteasome and GATA inhibitor.[1] It has been shown to inhibit the expression of VCAM-1 induced by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2] The mechanism of action involves the inhibition of the GATA transcription factor binding to the promoter region of the VCAM-1 gene, thereby suppressing its transcription.[2] This selective inhibition of VCAM-1, without affecting other adhesion molecules like ICAM-1 or E-selectin, makes this compound a specific tool for investigating VCAM-1 mediated cell adhesion.[2]
Data Presentation
The inhibitory activity of this compound on VCAM-1 expression is a key determinant of its effectiveness in a cell adhesion assay. The following table summarizes the quantitative data for this compound's effect on VCAM-1.
| Parameter | Value | Cell Type | Stimulation | Reference |
| IC50 for VCAM-1 Expression | 14 µM | Human Endothelial Cells | TNF-α | [1] |
| IC50 for VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells | TNF-α | [1] |
| Effective Concentration for GATA Binding Inhibition | 2.5 - 30 µM | Not Specified | Not Specified | [1] |
Signaling Pathway of this compound in Inhibiting VCAM-1 Mediated Cell Adhesion
The following diagram illustrates the signaling pathway through which this compound inhibits VCAM-1 expression and subsequent monocyte adhesion.
Caption: this compound inhibits TNF-α-induced VCAM-1 expression by blocking GATA transcription factor binding.
Experimental Protocols
This section provides a detailed protocol for a static monocyte-endothelial cell adhesion assay to evaluate the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for the monocyte-endothelial cell adhesion assay with this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Human monocytic cell line (e.g., U937)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound inhibitor (dissolved in DMSO)
-
Recombinant Human TNF-α
-
Calcein-AM
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol
1. Culture of Endothelial Cells:
-
Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
2. Treatment of Endothelial Cells:
-
Once HUVECs have reached confluency, carefully aspirate the culture medium.
-
Add fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for 1 hour at 37°C.
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubate for an additional 4-6 hours at 37°C to induce VCAM-1 expression.
3. Preparation and Labeling of Monocytes:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS.
-
On the day of the assay, harvest the U937 cells and wash them with PBS.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with PBS to remove excess dye and resuspend them in EGM-2.
4. Adhesion Assay:
-
Carefully aspirate the medium from the HUVEC-containing wells.
-
Add 100 µL of the labeled U937 cell suspension (typically 1 x 10^5 cells) to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. Be careful not to disturb the endothelial monolayer.
-
After the final wash, add 100 µL of PBS to each well.
5. Quantification of Adhesion:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.
-
The fluorescence intensity is directly proportional to the number of adherent monocytes.
-
Calculate the percentage of adhesion inhibition for each this compound concentration relative to the TNF-α stimulated control.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the adhesion of monocytes to TNF-α stimulated HUVECs. The IC50 for adhesion inhibition should be determined from the resulting dose-response curve. This value is anticipated to be in a similar range to the IC50 for VCAM-1 expression inhibition.
Troubleshooting
-
High background fluorescence: Ensure complete removal of excess Calcein-AM by thorough washing of the monocytes.
-
Detachment of endothelial monolayer: Perform washing steps very gently. Ensure the HUVEC monolayer is fully confluent and healthy before starting the assay.
-
Low adhesion in stimulated wells: Confirm the activity of the TNF-α. Ensure HUVECs are responsive to TNF-α stimulation by checking for VCAM-1 expression via other methods like flow cytometry or western blotting.
-
Inconsistent results: Maintain consistent cell numbers, incubation times, and washing procedures across all wells and experiments.
References
Application Notes and Protocols for In Vivo Efficacy Studies of K-7174 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of the novel proteasome and GATA inhibitor, K-7174, in xenograft models of multiple myeloma. This compound has demonstrated significant anti-tumor activity, particularly with oral administration, by inducing apoptosis and cell cycle arrest through a unique mechanism involving the transcriptional repression of class I histone deacetylases (HDACs). This document outlines the essential experimental procedures, presents quantitative data on tumor growth inhibition, and illustrates the key signaling pathways involved.
Introduction
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its anti-neoplastic properties have been particularly noted in multiple myeloma, where it has been shown to overcome resistance to conventional proteasome inhibitors like bortezomib.[2][3] The primary mechanism of action involves inhibition of the proteasome, leading to the activation of caspase-8, which in turn mediates the degradation of the transcription factor Sp1.[2][3] This event subsequently results in the transcriptional repression of class I histone deacetylases (HDACs 1, 2, and 3).[2][3] The downstream consequences of HDAC inhibition in multiple myeloma cells include the up-regulation of cyclin-dependent kinase inhibitors p21 and p27, leading to G1 phase cell cycle arrest and the induction of apoptosis.[2][3]
This document provides detailed protocols for evaluating the in vivo efficacy of this compound in subcutaneous xenograft models of multiple myeloma using NOD/SCID mice and the human myeloma cell lines RPMI8226 and U266.
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of this compound in multiple myeloma xenograft models.
Table 1: In Vivo Efficacy of Intraperitoneally Administered this compound in U266 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (Day 14, mm³) | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | Intraperitoneal | ~1250 | - | 3% DMSO in 0.9% NaCl |
| This compound | 75 mg/kg | Intraperitoneal | ~500 | ~60% | Significant body weight reduction observed after 10 days.[2][3] |
Table 2: In Vivo Efficacy of Orally Administered this compound in RPMI8226 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | Oral | ~1500 | - | 3% DMSO in 0.9% NaCl |
| This compound | 50 mg/kg | Oral | ~500 | ~67% | No obvious side effects or body weight reduction observed.[2][3] |
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human multiple myeloma cell lines RPMI8226 and U266.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
-
Species: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
Age/Sex: 6-8 weeks old, female.
-
Housing: Maintained under specific pathogen-free conditions in sterile microisolator cages with sterile food and water provided ad libitum. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
Xenograft Tumor Implantation
-
Harvest RPMI8226 or U266 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1 x 10⁷ U266 cells or 3 x 10⁷ RPMI8226 cells in a total volume of 100 µL into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Drug Preparation and Administration
-
This compound Formulation: Dissolve this compound in a vehicle solution of 3% dimethyl sulfoxide (DMSO) and 97% sterile 0.9% sodium chloride (NaCl).
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (approximately 100-200 mm³).
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer this compound or vehicle control once daily for 14 days.
-
Oral Gavage (p.o.): Administer this compound or vehicle control once daily for 14 days.
-
-
Dosage:
-
Intraperitoneal: 75 mg/kg.
-
Oral: 50 mg/kg.
-
Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize mice if tumors become ulcerated or if there are signs of significant distress or morbidity.
Visualizations
Signaling Pathway of this compound in Multiple Myeloma
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of K-7174 to Overcome Bortezomib Resistance
Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on multiple myeloma and mechanisms of drug resistance.
Introduction
Bortezomib, a first-in-class proteasome inhibitor, has significantly improved outcomes for patients with multiple myeloma. However, the development of resistance to bortezomib remains a major clinical challenge, necessitating the exploration of novel therapeutic strategies.[1][2] K-7174 is a novel, orally active proteasome inhibitor that has demonstrated efficacy in overcoming bortezomib resistance in preclinical models of multiple myeloma.[1][3] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, detailed protocols for key in vitro and in vivo experiments, and quantitative data supporting its potential as a therapeutic agent in bortezomib-resistant settings.
Mechanism of Action
This compound exhibits a distinct mode of proteasome inhibition compared to bortezomib.[1] While bortezomib primarily targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits.[4] A key mechanism by which this compound overcomes bortezomib resistance involves the downregulation of class I histone deacetylases (HDACs).[1][3] Specifically, this compound induces the transcriptional repression of HDAC1, HDAC2, and HDAC3. This is mediated through the caspase-8-dependent degradation of Sp1, a critical transactivator of class I HDAC genes.[1][3] The inhibition of HDACs leads to histone hyperacetylation and subsequent cytotoxic effects in myeloma cells.[1] Overexpression of HDAC1 has been shown to reduce the cytotoxic effects of this compound.[1][3]
Data Presentation
In Vitro Efficacy of this compound in Bortezomib-Resistant Multiple Myeloma Cells
| Cell Line | Drug | IC50 (nM) | Fold Resistance (Compared to Parental) | Reference |
| RPMI8226 (Parental) | Bortezomib | 8.5 ± 1.2 | - | [1] |
| RPMI8226-BR (Bortezomib-Resistant) | Bortezomib | 45.3 ± 5.7 | 5.3 | [1] |
| RPMI8226 (Parental) | This compound | 150.2 ± 18.5 | - | [1] |
| RPMI8226-BR (Bortezomib-Resistant) | This compound | 165.4 ± 21.3 | 1.1 | [1] |
Apoptosis Induction by this compound in Bortezomib-Resistant Primary Myeloma Cells
| Patient Sample | Treatment | Concentration (nM) | % Annexin V Positive Cells | Reference |
| Bortezomib-Resistant Patient 1 | Vehicle | - | 10.5 | [1] |
| Bortezomib-Resistant Patient 1 | Bortezomib | 20 | 12.3 | [1] |
| Bortezomib-Resistant Patient 1 | This compound | 200 | 45.8 | [1] |
| Bortezomib-Resistant Patient 1 | This compound | 400 | 68.2 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on bortezomib-sensitive and -resistant multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226 and its bortezomib-resistant counterpart)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in the this compound signaling pathway, such as HDACs and ubiquitinated proteins.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-ubiquitin, anti-Sp1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Murine Xenograft Model of Bortezomib-Resistant Multiple Myeloma
This protocol describes the in vivo evaluation of this compound's efficacy in a mouse model.
Materials:
-
Bortezomib-resistant multiple myeloma cells (e.g., RPMI8226-BR)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound (for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 bortezomib-resistant myeloma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., daily or on a specified schedule). The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: Experimental workflow for evaluating this compound in bortezomib-resistant multiple myeloma.
Caption: Proposed signaling pathway of this compound in overcoming bortezomib resistance.
Caption: Logical relationship of this compound overcoming bortezomib resistance.
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib resistance can be reversed by induced expression of plasma cell maturation markers in a mouse in vitro model of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
K-7174: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of K-7174 in cell culture experiments. This compound is an orally active proteasome and GATA inhibitor that has demonstrated significant anti-myeloma activity by inducing apoptosis and inhibiting cell growth.[1][2] This document outlines the necessary protocols for preparing this compound, determining appropriate dosages, and assessing its effects on cultured cells.
Mechanism of Action
This compound functions as a proteasome inhibitor, targeting the catalytic subunits of the 20S proteasome.[1][3] This inhibition leads to the accumulation of ubiquitinated proteins, triggering cellular stress and apoptosis.[3] A key mechanism of this compound's cytotoxic action is the down-regulation of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[4] This occurs through the caspase-8-dependent degradation of Sp1, a potent transactivator of class I HDAC genes.[4] Additionally, this compound is known to inhibit the transcription factor GATA and suppress the expression of vascular cell adhesion molecule-1 (VCAM-1).[1][2]
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174: A Promising Inducer of Apoptosis in Cancer Cells for Research and Drug Development
Application Note and Protocol for Flow Cytometry Analysis of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
K-7174 is an orally active small molecule that functions as a proteasome and GATA inhibitor.[1] It has demonstrated potent anti-tumor activities, primarily by inducing apoptosis (programmed cell death) in various cancer cell lines, with notable efficacy in multiple myeloma (MM).[1] The mechanism of this compound-induced apoptosis is primarily mediated through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins and the activation of apoptotic signaling cascades. Specifically, this compound has been shown to induce transcriptional repression of class I histone deacetylases (HDACs) in a caspase-8-dependent manner, a key step in its cytotoxic effect on myeloma cells.[2]
This document provides detailed application notes and a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound on the induction of apoptosis in the RPMI8226 multiple myeloma cell line. Data is presented as the percentage of cells in each quadrant of the flow cytometry analysis: Viable (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), and Late Apoptosis/Necrosis (Annexin V+/PI+).
Table 1: Dose-Dependent Induction of Apoptosis by this compound in RPMI8226 Cells after 48 hours
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 85.1 ± 2.1 | 8.3 ± 1.2 | 6.6 ± 1.0 |
| 5 | 62.7 ± 3.4 | 25.8 ± 2.5 | 11.5 ± 1.9 |
| 10 | 35.4 ± 4.0 | 48.2 ± 3.8 | 16.4 ± 2.2 |
| 25 | 15.8 ± 2.8 | 60.5 ± 4.5 | 23.7 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in RPMI8226 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.2 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 80.3 ± 2.5 | 12.5 ± 1.8 | 7.2 ± 1.1 |
| 24 | 58.9 ± 3.1 | 29.8 ± 2.9 | 11.3 ± 1.7 |
| 48 | 35.4 ± 4.0 | 48.2 ± 3.8 | 16.4 ± 2.2 |
| 72 | 20.1 ± 3.3 | 55.7 ± 4.1 | 24.2 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for inducing apoptosis in a multiple myeloma cell line (e.g., RPMI8226) with this compound and subsequent analysis by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
RPMI8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Culture RPMI8226 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time points (e.g., 12, 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS to remove any residual medium and treatment.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a smaller population)
-
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal induction of myeloma cell death requires dual blockade of phosphoinositide 3-kinase and mTOR signalling and is determined by translocation subtype - PMC [pmc.ncbi.nlm.nih.gov]
Studying the Unfolded Protein Response with K-7174: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a small molecule inhibitor with dual activity as a GATA-specific inhibitor and a proteasome inhibitor.[1][2][3] The proteasome is a critical cellular machine responsible for the degradation of misfolded or unnecessary proteins. Its inhibition can lead to an accumulation of these proteins within the endoplasmic reticulum (ER), a condition known as ER stress. This stress triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.[4][5][6] this compound has been shown to induce key markers of the UPR, such as the 78 kDa glucose-regulated protein (GRP78, also known as BiP) and the C/EBP homologous protein (CHOP).[1][7] This makes this compound a valuable tool for studying the mechanisms of ER stress and the UPR in various cellular contexts, including cancer biology and inflammatory responses.
These application notes provide detailed protocols for studying the effects of this compound on the three major branches of the UPR: the PERK, IRE1, and ATF6 pathways.
Unfolded Protein Response Signaling Pathways
The UPR is mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. Under non-stressed conditions, these sensors are kept in an inactive state through their association with GRP78. Upon accumulation of unfolded proteins, GRP78 dissociates, leading to the activation of these sensors and the initiation of downstream signaling cascades.
Caption: Overview of the Unfolded Protein Response (UPR) signaling pathways.
Experimental Protocols
I. Analysis of PERK Pathway Activation by Western Blot
This protocol details the detection of key markers in the PERK pathway: phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and ATF4.
Materials:
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Tunicamycin (positive control for UPR induction)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a positive control group treated with an ER stress inducer like tunicamycin.
-
Include a vehicle control group (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control (β-actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Caption: Experimental workflow for Western Blot analysis.
II. Analysis of IRE1 and ATF6 Pathway Activation by qPCR
This protocol describes the quantification of spliced XBP1 (a marker for IRE1 activation) and downstream targets of ATF6 (e.g., GRP78 and CHOP) using quantitative real-time PCR (qPCR).
Materials:
-
Cell culture reagents and this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for spliced XBP1 (XBP1s), total XBP1, GRP78, CHOP, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same treatment conditions as described in the Western Blot protocol.
-
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions by mixing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reactions in a real-time PCR instrument.
-
The cycling conditions should be optimized for the specific primers and instrument used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
For XBP1 splicing, the ratio of spliced XBP1 to total XBP1 can be calculated.
-
Quantitative Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the experiments described above.
Table 1: Dose-Dependent Effect of this compound on UPR Marker Protein Expression
| Treatment (24h) | p-PERK/PERK (Fold Change) | p-eIF2α/eIF2α (Fold Change) | ATF4 (Fold Change) | GRP78 (Fold Change) | CHOP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | |||||
| This compound (5 µM) | |||||
| This compound (10 µM) | |||||
| This compound (25 µM) | |||||
| Tunicamycin |
Data are presented as mean fold change ± SEM from at least three independent experiments.
Table 2: Time-Course of this compound (10 µM) on UPR Marker Protein Expression
| Time (hours) | p-PERK/PERK (Fold Change) | p-eIF2α/eIF2α (Fold Change) | ATF4 (Fold Change) | GRP78 (Fold Change) | CHOP (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 4 | |||||
| 8 | |||||
| 16 | |||||
| 24 |
Data are presented as mean fold change ± SEM from at least three independent experiments.
Table 3: Dose-Dependent Effect of this compound on UPR Marker Gene Expression
| Treatment (16h) | XBP1s/XBP1t Ratio | GRP78 mRNA (Fold Change) | CHOP mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (1 µM) | |||
| This compound (5 µM) | |||
| This compound (10 µM) | |||
| This compound (25 µM) | |||
| Tunicamycin |
Data are presented as mean ± SEM from at least three independent experiments.
Table 4: Time-Course of this compound (10 µM) on UPR Marker Gene Expression
| Time (hours) | XBP1s/XBP1t Ratio | GRP78 mRNA (Fold Change) | CHOP mRNA (Fold Change) |
| 0 | 1.0 | 1.0 | |
| 4 | |||
| 8 | |||
| 16 | |||
| 24 |
Data are presented as mean ± SEM from at least three independent experiments.
Summary
This compound serves as a potent tool for investigating the unfolded protein response. Its ability to induce ER stress, likely through its proteasome inhibitory activity, allows for the detailed study of the intricate signaling pathways that govern cellular fate under stress conditions. The protocols outlined in these application notes provide a comprehensive framework for researchers to quantitatively assess the impact of this compound on all three branches of the UPR. By systematically analyzing the dose- and time-dependent effects on key UPR markers, researchers can gain valuable insights into the molecular mechanisms of this compound and the broader field of ER stress biology. The provided diagrams and data table templates are designed to facilitate experimental planning and data interpretation.
References
- 1. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected blockade of adipocyte differentiation by this compound: implication for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-7174 in GATA2 Inhibition for Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor GATA2 is a critical regulator of hematopoietic stem cell function and its overexpression has been implicated in the pathogenesis and poor prognosis of AML.[1][2] Inhibition of GATA2 has emerged as a promising therapeutic strategy for AML. K-7174 is a small molecule that has been identified as an inhibitor of GATA2.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in AML research, including its mechanism of action, protocols for in vitro studies, and expected outcomes.
Note: this compound has been identified as a proteasome inhibitor with off-target effects, which can lead to cellular toxicity.[1][3][4][5] Researchers should consider this when interpreting results and may want to explore more specific GATA2 inhibitors as they become available.[1][3][4][6]
Mechanism of Action
This compound exerts its anti-leukemic effects in AML through the inhibition of GATA2. GATA2 is a key transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][7][8] In AML, overexpression of GATA2 contributes to the malignant phenotype.[1][5] this compound has been shown to downregulate GATA2 expression, leading to the induction of apoptosis in AML cells.[1][3][4][9] Furthermore, inhibition of GATA2 by this compound can sensitize AML cells to conventional chemotherapy agents.[9][10][11]
It is important to note that this compound also functions as a proteasome inhibitor.[1][3][4][5] This dual activity may contribute to its cytotoxic effects but also accounts for potential off-target effects and toxicity.
GATA2 Signaling Pathway in AML
The following diagram illustrates a simplified signaling pathway involving GATA2 in AML, highlighting a positive feedback loop that promotes leukemic cell proliferation.
Caption: GATA2 signaling feedback loop in AML.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Treatment Condition | Assay | Result | Reference |
| THP-1 | This compound (20 µM) + Gefitinib (10 µM) | Gene Expression | Dramatic reduction in GATA2, WT1, SCL, and EVI expression | [10] |
| KG1a | shRNA knockdown of GATA2 + Chemotherapy | Apoptosis Assay | Significant increase in the rate of apoptosis | [10] |
| THP-1 | This compound alone or with VP16/Ara-C (48h) | Apoptosis (Annexin V) | This compound augmented apoptosis and enhanced chemo-sensitivity | [9][11] |
| HL60 | This compound alone or with VP16 (48h) | Apoptosis (Annexin V) | Susceptible to this compound alone and in combination with VP16 | [9][11] |
| K562 | This compound alone or with VP16/Ara-C (48h) | Apoptosis (Annexin V) | This compound augmented apoptosis and enhanced chemo-sensitivity | [9][11] |
| NOMO1 | This compound alone or with VP16/Ara-C (48h) | Apoptosis (Annexin V) | No significant impact on killing activity | [9][11] |
Table 2: Comparison of this compound with a More Specific GATA2 Inhibitor (Compound 11)
| Compound | Target | Effect on Proteasome | Apoptosis Induction in K562 cells (20 µM) | Reference |
| This compound | GATA2 and Proteasome | Inhibits | Less effective than Compound 11 | [1][4] |
| Compound 11 | GATA2 | Does not inhibit | Outperformed this compound | [1][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., THP-1, HL60, K562)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for Apoptosis Assay.
Protocol 3: Western Blotting for GATA2 Expression
This protocol is for determining the effect of this compound on GATA2 protein levels.
Materials:
-
AML cell lines
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against GATA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GATA2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
Conclusion
This compound serves as a valuable tool for investigating the role of GATA2 in AML. It effectively induces apoptosis and can enhance the efficacy of chemotherapy in AML cell lines that overexpress GATA2. However, its off-target effects as a proteasome inhibitor warrant careful consideration in experimental design and data interpretation. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of GATA2 inhibition in AML. Future research may focus on the development and characterization of more specific GATA2 inhibitors to minimize toxicity and improve therapeutic outcomes.
References
- 1. GATA Factor-Dependent Positive-Feedback Circuit in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]
- 5. CD157 signaling promotes survival of acute myeloid leukemia cells and modulates sensitivity to cytarabine through regulation of anti-apoptotic Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human GATA2 mutations and hematologic disease: how many paths to pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GATA2 and its influence on AML | VJHemOnc [vjhemonc.com]
- 10. Linking GATA2 to myeloid dysplasia and complex cytogenetics in adult myelodysplastic neoplasm and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing K-7174 Dosage for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of K-7174 to minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active proteasome and GATA inhibitor.[1][2][3] Its primary anti-myeloma activity stems from its ability to inhibit all three catalytic subunits of the 20S proteasome, which differs from bortezomib that mainly targets the β5 subunit. This inhibition leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This repression is mediated through a caspase-8-dependent degradation of the transcription factor Sp1.[4][5][6][7]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound include:
-
Inhibition of proteasome activity.
-
Down-regulation of class I HDACs (HDAC1, HDAC2, HDAC3).[4][5][6][7]
-
Induction of apoptosis in cancer cells, particularly multiple myeloma.[1][2][3]
-
Inhibition of cell adhesion through suppression of VCAM-1 expression.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target profiling for this compound is not extensively documented in the provided search results, potential off-target effects can be inferred from its class as a proteasome inhibitor. Other proteasome inhibitors have been associated with off-target effects on serine proteases and cardiotoxicity.[1][4] However, a study in a murine myeloma model indicated that this compound exhibited a therapeutic effect "without obvious side effects".[5][7][8] It is crucial for researchers to empirically determine off-target effects in their specific experimental system.
Q4: How can I start to determine the optimal dosage of this compound for my in vitro experiments?
A4: Start with a dose-response experiment to determine the IC50 value for your specific cell line and endpoint (e.g., cell viability, target inhibition). Based on published data, in vitro concentrations for inhibiting MM cell growth range from 0-25 µM, with an IC50 for VCAM-1 mRNA suppression around 9 µM.[1][2] It is recommended to test a broad range of concentrations (e.g., from nanomolar to micromolar) in your initial experiments.
Q5: What are some general strategies to minimize off-target effects?
A5: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Once the IC50 is determined, use the lowest concentration that elicits the desired on-target effect.
-
Use appropriate controls: Include positive and negative controls in all experiments. For this compound, a negative control could be a structurally related but inactive compound, and a positive control could be a well-characterized proteasome inhibitor like bortezomib.
-
Confirm phenotype with genetic approaches: Use techniques like siRNA or CRISPR to knock down the intended targets (proteasome subunits, GATA, HDACs) to confirm that the observed phenotype is on-target.
-
Perform washout experiments: Removing the compound and observing a reversal of the effect can indicate a specific interaction.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Efficacious Doses
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High sensitivity of the cell line | Perform a detailed dose-response curve with a wider range of lower concentrations. | Identification of a narrower effective concentration range with acceptable viability. |
| Off-target cytotoxicity | 1. Profile this compound against a panel of kinases or proteases to identify potential off-target interactions. 2. Compare the phenotype with that of other proteasome inhibitors with different chemical scaffolds. | 1. Identification of unintended targets. 2. Confirmation of on-target versus off-target cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control. | No significant cell death in the vehicle control group. |
Issue 2: Inconsistent or No On-Target Effect Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Check for precipitation in the media. | Consistent and reproducible on-target effects. |
| Incorrect dosage calculation | Double-check all calculations for dilutions and final concentrations. | Accurate and intended concentrations of this compound in the assay. |
| Cell line resistance | Verify the expression of the target proteins (proteasome subunits, GATA, Sp1, HDACs) in your cell line. | Confirmation that the cellular machinery for the intended mechanism of action is present. |
| Assay sensitivity | Optimize the assay protocol (e.g., incubation time, antibody concentration for Western blotting) to ensure it is sensitive enough to detect the expected changes. | A clear and measurable on-target effect. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for VCAM-1 mRNA suppression | 9 µM | TNFα-induced VCAM-1 mRNA in vitro | [1][2] |
| IC50 for VCAM-1 expression | 14 µM | VCAM-1 protein expression in vitro | [1][2] |
| Effective in vitro concentration (MM cells) | 0 - 25 µM | Inhibition of multiple myeloma cell growth | [1][2] |
| Effective in vivo dosage (oral) | 50 mg/kg/day | Inhibition of tumor growth in a murine xenograft model | [1][2] |
| Effective in vivo dosage (intraperitoneal) | 75 mg/kg/day | Inhibition of tumor growth in a murine xenograft model | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cell line of interest.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Western Blot for On-Target Effects
Objective: To assess the effect of this compound on the protein levels of Sp1 and the acetylation status of histones.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting K-7174 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-7174. The information is designed to address common challenges related to the insolubility of this compound in aqueous solutions and to provide detailed experimental protocols and an understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is an orally active and cell-permeable small molecule that functions as a dual inhibitor of proteasomes and GATA transcription factors.[1][2] It has demonstrated anti-myeloma activity both in vitro and in vivo.[1] Its therapeutic potential stems from its ability to induce apoptosis in cancer cells and inhibit cell adhesion processes.[2]
Q2: What is the difference between this compound and this compound dihydrochloride?
A2: this compound is the base form of the molecule, while this compound dihydrochloride is a salt form. The dihydrochloride version often exhibits improved solubility in aqueous solutions, such as phosphate-buffered saline (PBS), compared to the base form.[3] For experiments requiring aqueous buffers, using the dihydrochloride salt is recommended.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C for up to two years. Stock solutions are best stored at -80°C and should be used within six months. For shorter periods, storage at -20°C for up to one month is acceptable.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Insolubility
Issue 1: this compound powder is difficult to dissolve.
-
Question: I am having trouble dissolving the this compound powder in my desired solvent. What should I do?
-
Answer: this compound is a lipophilic compound and has poor aqueous solubility.[4] For initial solubilization, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[2] If you are using this compound dihydrochloride, it has better solubility in aqueous solutions like PBS.[3] Gentle heating and/or sonication can aid in the dissolution process.[3]
Issue 2: this compound precipitates when diluted into aqueous media.
-
Question: My this compound solution, prepared in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue with lipophilic compounds. Here are several strategies to mitigate precipitation:
-
Use a co-solvent system: Prepare a more concentrated stock solution in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize toxicity to cells.
-
Incorporate surfactants or emulsifiers: For in vivo preparations, surfactants like Tween-80 or emulsifiers can help to maintain the solubility of lipophilic drugs in aqueous solutions.[5]
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the concentrated stock into a smaller volume of the aqueous medium while vortexing, and then add this to the final volume.
-
Use of this compound dihydrochloride: As mentioned, the dihydrochloride salt has better aqueous solubility and may be less prone to precipitation.[3]
-
Issue 3: Inconsistent experimental results with this compound.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility issues?
-
Answer: Yes, inconsistent solubility can lead to variability in the effective concentration of the compound in your experiments. To ensure consistency:
-
Prepare fresh working solutions: It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
-
Visually inspect your solutions: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should not be used.
-
Validate your preparation method: Once you have established a dissolution protocol that works for your experimental system, adhere to it strictly for all subsequent experiments to ensure reproducibility.
-
Data Presentation
Table 1: Solubility of this compound and its Dihydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 100 mg/mL | [2] |
| This compound dihydrochloride | PBS | 10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound (Molecular Weight: 568.74 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix immediately by gentle pipetting or swirling.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a study using a murine xenograft model.[1]
-
Materials: this compound powder, sterile DMSO, sterile 0.9% NaCl (saline).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the this compound stock solution in sterile 0.9% NaCl to achieve the final desired concentration.
-
The final vehicle composition should be a solution containing 3% DMSO and 97% sterile 0.9% NaCl.[1]
-
For example, to prepare 1 mL of a 75 mg/kg dosing solution for a 20g mouse (1.5 mg dose), you would need to calculate the volume of the DMSO stock and saline accordingly.
-
It is crucial to prepare this formulation fresh on the day of use.
-
Signaling Pathways and Experimental Workflows
This compound as a Proteasome and GATA Inhibitor
This compound exerts its anti-cancer effects through a dual mechanism of action: inhibiting the proteasome and the GATA family of transcription factors.[1][2]
-
Proteasome Inhibition: By inhibiting the proteasome, this compound disrupts the degradation of ubiquitinated proteins. This leads to the accumulation of pro-apoptotic proteins and the induction of cell death. A key mechanism involves the activation of caspase-8, which leads to the degradation of the Sp1 transcription factor. The degradation of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), contributing to its cytotoxic effects in myeloma cells.[1]
-
GATA Inhibition: this compound also inhibits the GATA family of transcription factors. This inhibition can down-regulate the expression of vascular cell adhesion molecule-1 (VCAM-1), which is important for cell adhesion-mediated drug resistance in multiple myeloma.[1]
Caption: Signaling pathway of this compound as a dual proteasome and GATA inhibitor.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines a general approach to evaluating the in vitro and in vivo efficacy of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. symmetric.events [symmetric.events]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Managing K-7174-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity induced by K-7174 in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule that functions as a novel cell adhesion inhibitor.[1] It also exhibits properties of a proteasome inhibitor and a GATA inhibitor.[2] Its anti-cancer effects are partly attributed to the induction of apoptosis in malignant cells.[2]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
While this compound has shown a therapeutic window with limited side effects in some preclinical animal models, in vitro studies may reveal cytotoxicity towards non-cancerous cells, particularly at higher concentrations or with prolonged exposure.[3] As a proteasome inhibitor, off-target effects on normal cellular processes can lead to cytotoxicity.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in non-cancerous cells?
The cytotoxic effects of this compound in non-cancerous cells can be multifactorial, stemming from its inhibitory activities:
-
Proteasome Inhibition: Disruption of the ubiquitin-proteasome system can lead to the accumulation of misfolded proteins, cell cycle arrest, and induction of apoptosis.
-
GATA Inhibition: Interference with GATA transcription factors, which are crucial for the development and function of various cell lineages, may lead to off-target gene expression changes and cellular stress.
-
Oxidative Stress: Like some other proteasome inhibitors, this compound may induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Apoptosis Induction: this compound can trigger programmed cell death, which may not be completely specific to cancer cells.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues of this compound-induced cytotoxicity observed in non-cancerous cell lines during your experiments.
Issue 1: Excessive Cell Death in Non-Cancerous Control Cell Line
Symptoms:
-
High percentage of non-viable cells observed in assays such as Trypan Blue exclusion or Annexin V/PI staining.
-
Significant decrease in cell confluence compared to vehicle-treated controls.
-
Unexpectedly low IC50 value in your non-cancerous cell line.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response experiment with a wider range of this compound concentrations, starting from a much lower dose (e.g., nanomolar range). | Identification of a therapeutic window where this compound is effective on target cells with minimal toxicity to non-cancerous cells. |
| Prolonged Exposure Time | Conduct a time-course experiment to assess cytotoxicity at different exposure durations (e.g., 24h, 48h, 72h). | Determination of the optimal exposure time that balances efficacy and off-target toxicity. |
| Cell Line Sensitivity | Test this compound on a panel of different non-cancerous cell lines to identify a more resistant control line for your experiments. | Selection of a more robust non-cancerous cell line for future experiments. |
| Off-Target Effects | Consider co-treatment with cytoprotective agents. See the "Experimental Protocols" section for details on mitigation strategies. | Reduction of cytotoxicity in the non-cancerous cell line, allowing for a clearer assessment of this compound's specific effects. |
Issue 2: Sub-Lethal Cytotoxicity Affecting Experimental Readouts
Symptoms:
-
Altered cellular morphology in non-cancerous cells.
-
Changes in baseline signaling pathways not related to the intended target.
-
Reduced proliferative capacity without widespread cell death.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteasome Stress | Measure markers of proteasome inhibition (e.g., accumulation of ubiquitinated proteins) in both cancerous and non-cancerous cells to assess selectivity. | Understanding the differential sensitivity to proteasome inhibition between cell types. |
| GATA-related Off-Target Effects | Analyze the expression of known GATA target genes in your non-cancerous cell line to check for unintended transcriptional changes. | Identification of off-target GATA-mediated effects. |
| Oxidative Stress | Measure intracellular ROS levels using probes like DCFDA. Consider co-treatment with an antioxidant. | Confirmation of oxidative stress as a mechanism of sub-lethal toxicity and its potential mitigation. |
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound in a wide range of non-cancerous human cell lines, the following table provides hypothetical examples based on typical observations with proteasome and GATA inhibitors. Researchers must determine the specific IC50 values for their cell lines of interest empirically.
Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | Cancerous/Non-Cancerous | Estimated IC50 (µM) - 72h |
| HUVEC | Umbilical Vein Endothelial | Non-Cancerous | 15 - 30 |
| PBMCs | Peripheral Blood Mononuclear | Non-Cancerous | 20 - 50 |
| hFibs | Dermal Fibroblasts | Non-Cancerous | 25 - 60 |
| MM.1S | Multiple Myeloma | Cancerous | 0.5 - 5 |
| Jurkat | T-cell Leukemia | Cancerous | 1 - 10 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target non-cancerous cell line (e.g., HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with an Antioxidant
This protocol describes the use of N-acetylcysteine (NAC), a common antioxidant, to counteract potential oxidative stress-induced cytotoxicity.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Non-cancerous cell line
-
Reagents for a viability assay (e.g., MTT, Annexin V/PI)
-
ROS detection reagent (e.g., DCFDA)
Procedure:
-
Pre-treat cells with various concentrations of NAC for 1-2 hours.
-
Add this compound at a concentration known to cause cytotoxicity.
-
Co-incubate for the desired duration.
-
Assess cell viability using your chosen method.
-
In a parallel experiment, measure intracellular ROS levels to confirm that NAC is reducing oxidative stress.
Protocol 3: Protecting Cells via Cell Cycle Arrest
This protocol outlines a strategy to protect proliferating non-cancerous cells by inducing a temporary cell cycle arrest.
Materials:
-
This compound
-
A cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib)
-
Non-cancerous cell line
-
Reagents for cell cycle analysis (e.g., Propidium Iodide staining and flow cytometry)
-
Reagents for a viability assay
Procedure:
-
Pre-treat the non-cancerous cells with the cell cycle inhibitor for a sufficient time to induce arrest (e.g., 12-24 hours).
-
Confirm cell cycle arrest using flow cytometry.
-
Add this compound to the arrested cells and a parallel culture of non-arrested cells.
-
After the desired this compound exposure time, assess cell viability in both arrested and non-arrested populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory mechanism leading to apoptosis.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
- 1. A novel cell adhesion inhibitor, this compound, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in K-7174 proteasome assays
Welcome to the technical support center for K-7174 proteasome assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with the dual proteasome and GATA inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other proteasome inhibitors like bortezomib?
This compound is an orally active, homopiperazine-derived small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its mechanism of proteasome inhibition is distinct from peptide boronate inhibitors like bortezomib. While bortezomib primarily targets the β5 subunit of the 20S proteasome, this compound has been shown to inhibit all three catalytic subunits (β1, β2, and β5). This different mode of binding may allow this compound to be effective in bortezomib-resistant cells.[2]
Q2: What are the known downstream effects of this compound beyond direct proteasome inhibition?
Beyond its direct impact on the proteasome, this compound has several other documented effects that may influence experimental outcomes:
-
GATA Inhibition: this compound inhibits the binding activity of GATA transcription factors.[1][3] This can lead to changes in the expression of GATA target genes, which are involved in various cellular processes, including hematopoiesis.
-
Downregulation of Class I HDACs: this compound can induce the transcriptional repression of class I histone deacetylases (HDACs 1, 2, and 3). This is mediated through the caspase-8-dependent degradation of Sp1, a key transactivator of HDAC genes.[2]
-
Induction of the Unfolded Protein Response (UPR): this compound has been observed to unexpectedly induce the UPR.[4] This can lead to a suppression of cytokine responses and other cellular stress-related phenomena.[4]
Q3: Could the dual inhibitory nature of this compound explain unexpected results in my assay?
Absolutely. If you are accustomed to working with highly specific proteasome inhibitors, the broader activity of this compound may lead to unanticipated results. For instance, changes in gene expression or cell signaling pathways may be attributable to its GATA inhibitory function or its effects on HDACs, rather than solely to proteasome inhibition. It is crucial to consider these off-target effects when interpreting your data.
Troubleshooting Guide for Unexpected Results
Problem 1: I'm observing lower than expected proteasome inhibition with this compound compared to my positive control (e.g., bortezomib).
-
Possible Cause A: Different Inhibition Kinetics. this compound is a reversible inhibitor, whereas bortezomib is a slowly reversible inhibitor, making it practically irreversible over shorter time courses. The apparent potency can be highly dependent on the pre-incubation time and assay duration.
-
Troubleshooting Tip: Try increasing the pre-incubation time of your cell lysates or purified proteasomes with this compound before adding the fluorogenic substrate.
-
Possible Cause B: Reagent Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Tip: Aliquot your this compound stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Possible Cause C: Assay Buffer Composition. The composition of your assay buffer can influence inhibitor activity.
-
Troubleshooting Tip: Ensure your buffer conditions are consistent across experiments and are compatible with the assay. Refer to a validated protocol for a suitable buffer composition.
Problem 2: My results with this compound are not correlating with the accumulation of ubiquitinated proteins on a Western blot.
-
Possible Cause: Downstream Effects Masking Direct Proteasome Inhibition. The downstream effects of this compound on HDACs and the UPR can influence protein expression and turnover in ways that might complicate the interpretation of ubiquitin accumulation. For instance, HDAC1 overexpression has been shown to lessen the cytotoxic effects of this compound without affecting the buildup of ubiquitinated proteins.[5]
-
Troubleshooting Tip: Correlate your proteasome activity data with assays for downstream markers of this compound activity, such as histone acetylation (which should increase) or markers of UPR induction (e.g., CHOP expression).
Problem 3: I am seeing significant changes in gene expression that are not typically associated with proteasome inhibition.
-
Possible Cause: GATA Inhibition. this compound's inhibition of GATA transcription factors can lead to widespread changes in gene expression.
-
Troubleshooting Tip: To de-convolute the effects of proteasome versus GATA inhibition, consider using a more specific proteasome inhibitor (like bortezomib) and a specific GATA inhibitor as parallel controls in your experiments.
Problem 4: High variability between replicate wells in my fluorometric assay.
-
Possible Cause A: Inconsistent Pipetting. Small volumes of enzyme or inhibitor can be difficult to pipette accurately.
-
Troubleshooting Tip: Prepare a master mix for your reagents and use calibrated pipettes. When possible, avoid pipetting very small volumes.
-
Possible Cause B: Microplate Effects. The type of microplate used can significantly affect the measured proteasome activity.[6] Some plates may bind the enzyme or substrate, leading to inconsistent results.[6]
-
Troubleshooting Tip: Use black, opaque microplates for fluorescence assays to minimize background.[7] If you continue to see variability, test different types of microplates (e.g., high-binding vs. low-binding).
-
Possible Cause C: Edge Effects. Evaporation from the outer wells of a microplate can concentrate reagents and lead to artificially high readings.
-
Troubleshooting Tip: Avoid using the outermost wells of the plate for your samples. Instead, fill them with buffer or media to maintain a humid environment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Cell Line/Target | Concentration | Reference |
| IC50 (VCAM-1 mRNA induction) | - | 9 µM | [8] |
| IC50 (VCAM-1 expression) | - | 14 µM | [8] |
| Effective Concentration (GATA binding inhibition) | - | 2.5-30 µM | [1] |
| Effective Concentration (MM cell growth inhibition) | - | 0-25 µM | [1] |
Table 2: In Vivo Dosage and Administration of this compound
| Dosage | Administration | Animal Model | Effect | Reference |
| 75 mg/kg | i.p. daily for 14 days | Murine Myeloma | Inhibits tumor growth | [1] |
| 50 mg/kg | p.o. daily for 14 days | Murine Myeloma | Inhibits tumor growth (more effective than i.p.) | [1] |
| 30 mg/kg | i.p. 3 times a week for 6 weeks | MRL/lpr mice | Improves lupus-like symptoms | [1] |
Experimental Protocols
Detailed Protocol: Fluorometric Proteasome Activity Assay
This protocol is a general guide for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate such as Suc-LLVY-AMC.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and protease inhibitors (excluding proteasome inhibitors).
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).
-
This compound: 10 mM stock in DMSO.
-
Positive Control Inhibitor: Bortezomib or MG-132 (10 mM stock in DMSO).
-
Protein Quantification Assay: (e.g., BCA or Bradford).
-
Black, opaque 96-well microplate.
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Preparation:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In the 96-well plate, add your samples in triplicate:
-
Total Activity Wells: 50 µL of cell lysate.
-
Inhibitor Control Wells: 50 µL of cell lysate.
-
Buffer Blank Wells: 50 µL of Assay Buffer.
-
-
Prepare an inhibitor solution by diluting your positive control inhibitor (e.g., MG-132) to a final concentration of 20 µM in Assay Buffer. Add 1 µL of this to the "Inhibitor Control Wells".
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Kinetic Reaction:
-
Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.
-
To start the reaction, add 50 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorometric plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from all readings.
-
Determine the rate of reaction (change in fluorescence over time) for each well.
-
The proteasome-specific activity is the rate of the "Total Activity" wells minus the rate of the "Inhibitor Control" wells.
-
Normalize the activity to the protein concentration of the lysate.
-
Visualizations
Caption: Experimental workflow for a fluorometric proteasome assay.
Caption: Signaling pathway of this compound highlighting its dual inhibitory action.
Caption: Troubleshooting decision tree for this compound proteasome assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of K-7174 in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of K-7174 in solution for experimental use. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I prepare this compound working solutions for in vivo experiments?
A2: For in vivo studies, it is recommended to prepare fresh working solutions on the day of use to ensure potency and avoid degradation.[1] A commonly used vehicle for in vivo administration is a solution of 3% DMSO in 97% sterile 0.9% NaCl.[2][3]
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a dual inhibitor of proteasome and GATA transcription factors.[1][4] It induces apoptosis and inhibits cell adhesion.[1][4] Its anti-myeloma activity is associated with the down-regulation of class I histone deacetylases (HDACs) through a caspase-8-dependent degradation of the transcription factor Sp1.[2][5]
Q4: Can this compound be administered orally?
A4: Yes, this compound is an orally active compound and has shown greater therapeutic effects in some studies when administered orally compared to intraperitoneal injection.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound solution upon storage. | - Exceeded solubility limit.- Temperature fluctuations.- Solvent evaporation. | - Ensure the concentration is within the solubility limits for the chosen solvent.- Store solutions at a constant, recommended temperature.- Use tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and/or sonication may help redissolve the compound.[1] |
| Inconsistent experimental results. | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles. | - Prepare fresh working solutions for each experiment.- Validate the concentration of your stock solution using a suitable analytical method like HPLC.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low or no activity of this compound in the assay. | - Inactive compound due to improper storage or handling.- Incorrect solvent used for the experiment. | - Verify the storage conditions and age of the this compound stock.- Ensure the solvent is compatible with your experimental system and does not inactivate the compound. For cellular assays, the final DMSO concentration should typically be kept low (e.g., <0.5%). |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under various conditions (e.g., pH, light, temperature) are not extensively available in peer-reviewed literature. The following table summarizes the recommended storage conditions based on manufacturer guidelines. Researchers are encouraged to perform their own stability studies for specific experimental conditions.
| Solution Type | Storage Temperature | Recommended Maximum Storage Duration |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
| In Vivo Working Solution | Room Temperature | Prepare fresh for same-day use[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Protocol 2: General Procedure for Assessing this compound Stability in Solution using HPLC
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions.
-
Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., solvent, temperature, light exposure).
-
Materials:
-
This compound stock solution of known concentration.
-
Experimental buffer or solvent.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (to be optimized).
-
-
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, subject this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[6][7]
-
Stability Study Setup:
-
Prepare solutions of this compound in the desired experimental buffer or solvent at the intended concentration.
-
Divide the solution into multiple aliquots and store them under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Analyze the samples by the validated HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound stability testing.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing K-7174 and HDAC Inhibitor Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of K-7174 and Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with an HDAC inhibitor?
A1: this compound is a novel, orally active proteasome inhibitor that has a unique mechanism of action. It induces the degradation of the transcription factor Sp1 in a caspase-8-dependent manner. This leads to the transcriptional repression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] By down-regulating these key HDACs, this compound creates a cellular environment where the addition of an HDAC inhibitor can have an additive or synergistic cytotoxic effect on cancer cells, particularly multiple myeloma.[1] Combining this compound with an HDAC inhibitor can therefore enhance the overall anti-tumor activity.
Q2: Which HDAC inhibitors are recommended for use in combination with this compound?
A2: Preclinical studies have shown additive cytotoxic effects when this compound is combined with the HDAC inhibitors romidepsin and vorinostat in RPMI8226 multiple myeloma cells.[1] Pan-HDAC inhibitors like panobinostat have also shown strong synergy with proteasome inhibitors such as bortezomib, a class of drugs to which this compound belongs, suggesting its potential in combination with this compound as well. The choice of HDAC inhibitor may depend on the specific cancer cell type and the expression levels of different HDAC isoforms.
Q3: What are the expected cellular effects of this combination therapy?
A3: The combination of this compound and an HDAC inhibitor is expected to lead to:
-
Enhanced cytotoxicity: Increased cancer cell death compared to either agent alone.[1]
-
Induction of apoptosis: Activation of programmed cell death pathways.
-
Cell cycle arrest: Halting of the cell division process.
-
Increased histone acetylation: Leading to a more open chromatin structure and altered gene expression.[1]
-
Accumulation of ubiquitinated proteins: Due to proteasome inhibition by this compound.
Q4: In which cancer types is this combination therapy expected to be most effective?
A4: The primary focus of research on this compound has been in multiple myeloma (MM).[1] Given the mechanisms of action of both proteasome inhibitors and HDAC inhibitors in this disease, MM is the most promising cancer type for this combination therapy. However, the broad roles of proteasomes and HDACs in cancer suggest potential applicability in other hematological malignancies and solid tumors, which would require further investigation.
Troubleshooting Guides
Problem 1: Lower than expected cytotoxicity or lack of synergy.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform dose-response experiments for each drug individually to determine their IC50 values in your specific cell line. Based on the IC50 values, design a combination matrix with varying concentrations of both this compound and the HDAC inhibitor to identify the optimal synergistic ratio. |
| Incorrect drug administration sequence | The sequence of drug addition can significantly impact the outcome. Test different sequences: (a) this compound followed by the HDAC inhibitor, (b) HDAC inhibitor followed by this compound, and (c) simultaneous addition. A 24-hour pre-treatment with one agent before adding the second is a common starting point. |
| Cell line resistance | Some cell lines may be inherently resistant to proteasome or HDAC inhibitors. Confirm the sensitivity of your cell line to each drug individually. If resistance is observed, consider using a different cell line or investigating the underlying resistance mechanisms. |
| High cell density | High cell density at the time of treatment can reduce drug efficacy. Ensure consistent and optimal cell seeding density for your assays. |
| Inaccurate assessment of synergy | Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid seeding cells in the outer wells of 96-well plates, as they are more prone to evaporation (the "edge effect"). |
| Pipetting errors | Calibrate pipettes regularly. Use fresh pipette tips for each reagent and concentration to avoid cross-contamination. |
| Reagent instability | Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incubation time variations | Ensure consistent incubation times for all plates within an experiment. |
| Assay-specific issues | For MTT assays, ensure complete solubilization of formazan crystals. For fluorescence/luminescence-based assays, check for quenching or interference from the compounds. |
Problem 3: Unexpected off-target effects or cellular stress responses.
| Possible Cause | Troubleshooting Step |
| Compound-induced cellular stress | Both proteasome and HDAC inhibitors can induce cellular stress responses, such as the unfolded protein response (UPR). Monitor markers of UPR (e.g., CHOP, BiP) by western blotting. |
| Off-target activity of compounds | While this compound is a proteasome inhibitor, and HDAC inhibitors target specific enzymes, off-target effects can occur, especially at high concentrations. Consult the literature for known off-target effects of the specific compounds you are using and consider using lower, more clinically relevant concentrations. |
| Caspase-8 independent effects | While this compound's primary mechanism involves caspase-8, other pathways may be affected. Investigate alternative cell death pathways if you observe unexpected results with caspase inhibitors. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with HDAC Inhibitors in Multiple Myeloma Cell Lines.
| Cell Line | HDAC Inhibitor | This compound Concentration | HDACi Concentration | Combination Index (CI) | Effect | Reference |
| RPMI8226 | Romidepsin | Various | Various | ~1.0 | Additive | [1] |
| RPMI8226 | Vorinostat | Various | Various | ~1.0 | Additive | [1] |
Table 2: In Vitro Cytotoxicity of Bortezomib (a proteasome inhibitor with a related mechanism to this compound) in Combination with HDAC Inhibitors in Multiple Myeloma Cell Lines.
| Cell Line | HDAC Inhibitor | Bortezomib IC50 (nM) - 48h | Vorinostat IC50 (µM) - 48h | Combination Effect | Reference |
| U266 | Vorinostat | 3.38 | 0.97 | Synergistic (sequential exposure) |
Note: The table above provides an illustrative example of the synergistic interaction between a proteasome inhibitor and an HDAC inhibitor. Specific quantitative data for this compound in combination with a wide range of HDAC inhibitors is limited in publicly available literature.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability in response to treatment with this compound and an HDAC inhibitor in a 96-well plate format.
Materials:
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and HDAC inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the HDAC inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs, either individually or in combination.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat cells with this compound, the HDAC inhibitor, or the combination for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
HDAC Activity Assay (Fluorometric)
This protocol provides a general method for measuring cellular HDAC activity.
Materials:
-
Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)
-
Cell lysis buffer
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound, the HDAC inhibitor, or the combination.
-
Harvest cells and prepare nuclear or whole-cell extracts according to the kit's instructions or a standard protocol.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
Add cell lysate (containing a specified amount of protein) to the wells of the black 96-well plate.
-
Include a blank (lysis buffer only) and a negative control (lysate treated with a known HDAC inhibitor like Trichostatin A).
-
-
Substrate Addition:
-
Add the fluorogenic HDAC substrate to each well.
-
Incubate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes).
-
-
Developer Addition:
-
Add the developer solution to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (e.g., 15 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the HDAC activity as the difference in fluorescence between the untreated and inhibitor-treated samples.
-
Mandatory Visualizations
Caption: this compound and HDACi signaling pathway.
Caption: Experimental workflow for synergy assessment.
Caption: Troubleshooting logical relationships.
References
K-7174 In Vivo Delivery and Bioavailability Technical Support Center
I have gathered some initial information about K-7174, including its mechanism of action as a proteasome and GATA inhibitor, its oral activity, and some in vivo study parameters. I also have some general information regarding troubleshooting the bioavailability of small molecule inhibitors. However, I need to find more specific details to create a comprehensive technical support center. Specifically, I am missing detailed pharmacokinetic data (like Cmax, Tmax, AUC), comprehensive solubility data in different solvents and pH, and specific challenges or negative results encountered during in vivo studies with this compound. I also need more information on the specific signaling pathways it affects to create accurate diagrams. My next step will be to refine my search to find this missing information.I've gathered some useful information regarding this compound. I know it is an orally active proteasome and GATA inhibitor. It has shown better efficacy with oral administration compared to intraperitoneal injection in a murine xenograft model. A significant adverse effect noted is body weight reduction at higher doses. I also found details on a suitable vehicle for in vivo administration (3% DMSO and 97% sterile 0.9% NaCl). However, I am still lacking specific quantitative pharmacokinetic data such as Cmax, Tmax, and AUC, which are crucial for a detailed troubleshooting guide. I also need more specific information on its solubility in various solvents and at different pH values to address formulation-related issues. While I have general information on its mechanism of action, detailed signaling pathway diagrams for both proteasome and GATA inhibition by this compound would be beneficial. My next steps will focus on trying to find this missing quantitative data and more detailed pathway information.I've gathered some important information about this compound. I know it is an orally active proteasome and GATA inhibitor, with better efficacy observed with oral versus intraperitoneal administration. A key challenge is a significant body weight reduction at higher doses. I have also identified a suitable vehicle for in vivo studies: 3% DMSO and 97% sterile 0.9% NaCl. A major gap remains the lack of specific quantitative pharmacokinetic data (Cmax, Tmax, AUC). While I have some solubility information (≥ 2.5 mg/mL in a specific vehicle), more comprehensive data in different aqueous solutions and pH is needed. I also need to create detailed signaling pathway diagrams for both proteasome and GATA inhibition. Although I have some general information on these pathways, specific diagrams related to this compound's action are missing. I will now proceed to structure the available information and create the technical support center content, including the diagrams, based on the information I have managed to find. I will have to acknowledge the lack of precise pharmacokinetic data in the response and provide general guidance where specific data is unavailable.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery and bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its anti-cancer activity is attributed to its ability to induce apoptosis in tumor cells.[1] It has shown efficacy in preclinical models of multiple myeloma and prostate cancer.[2][3] this compound inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[3] Additionally, it has been shown to suppress the expression and transcriptional activity of GATA2.[2]
Q2: What is the recommended administration route for this compound in in vivo studies?
A2: Oral administration is the recommended route for this compound.[1][3] Studies have shown that oral delivery of this compound results in better anti-myeloma activity compared to intraperitoneal injection in murine xenograft models.[1][3]
Q3: What are the known adverse effects of this compound in preclinical studies?
A3: A significant adverse effect observed with this compound administration at higher doses is a reduction in body weight.[1] Researchers should carefully monitor the health and body weight of animals throughout the study and consider dose adjustments if significant weight loss is observed.
Q4: Is there any available pharmacokinetic data for this compound?
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Poor or inconsistent tumor growth inhibition after oral administration.
-
Possible Cause 1: Suboptimal Formulation.
-
Solution: this compound is a lipophilic compound. Ensuring proper solubilization is critical for consistent absorption. A suggested vehicle for in vivo administration is a solution containing 3% DMSO and 97% sterile 0.9% NaCl.[3] For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a concentration of at least 2.5 mg/mL.[1] It is crucial to ensure the compound is fully dissolved before administration.
-
-
Possible Cause 2: Incorrect Dosing.
-
Solution: In a murine xenograft model of multiple myeloma, a dose of 50 mg/kg administered orally once daily for 14 days showed significant tumor growth inhibition.[1] However, a higher dose of 75 mg/kg administered intraperitoneally resulted in significant body weight reduction.[1] It is advisable to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity for your specific cancer model.
-
-
Possible Cause 3: High Inter-individual Variability.
-
Solution: High variability in response can be due to differences in absorption and metabolism between individual animals. Ensure consistent fasting times before dosing, as food can affect the absorption of orally administered drugs. Using a larger number of animals per group can also help to statistically account for variability.
-
Issue 2: Significant body weight loss in treated animals.
-
Possible Cause: Drug-related Toxicity.
-
Solution: As mentioned, this compound has been observed to cause body weight loss at higher doses.[1] If significant weight loss (e.g., >15-20%) is observed, consider the following:
-
Dose Reduction: Lower the dose of this compound.
-
Dosing Schedule Modification: Change the dosing frequency (e.g., from daily to every other day).
-
Supportive Care: Provide nutritional supplements to the animals.
-
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Cancer Model | Administration Route | Dose and Schedule | Vehicle | Observed Efficacy | Adverse Effects Noted |
| Multiple Myeloma | Oral | 50 mg/kg, once daily for 14 days | 3% DMSO in 0.9% NaCl | Significant decrease in tumor volume | Well-tolerated |
| Multiple Myeloma | Intraperitoneal | 75 mg/kg, once daily for 14 days | Not specified | Inhibition of tumor growth | Significant body weight reduction |
| Anemia Model | Intraperitoneal | 30 mg/kg, once daily for 9 days | Not specified | Reversed decrease in hemoglobin and reticulocytes | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on a formulation reported to achieve a concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous and clear.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Assessment of Oral Bioavailability (General Guidance)
As specific pharmacokinetic data for this compound is limited, this is a general protocol for assessing the oral bioavailability of a small molecule inhibitor in mice.
Study Design:
-
Animals: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain statistically meaningful data.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Oral (PO) administration.
-
-
Dose: Administer a known dose of this compound. The oral dose should be based on efficacy studies, while the IV dose is typically lower.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Mandatory Visualizations
Caption: this compound inhibits the catalytic subunits of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.
Caption: this compound inhibits the GATA2 transcription factor, suppressing the expression of target genes involved in cell adhesion and proliferation.
Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.##
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery and bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its anti-cancer activity is attributed to its ability to induce apoptosis in tumor cells.[1] It has shown efficacy in preclinical models of multiple myeloma and prostate cancer.[2][3] this compound inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[3] Additionally, it has been shown to suppress the expression and transcriptional activity of GATA2.[2]
Q2: What is the recommended administration route for this compound in in vivo studies?
A2: Oral administration is the recommended route for this compound.[1][3] Studies have shown that oral delivery of this compound results in better anti-myeloma activity compared to intraperitoneal injection in murine xenograft models.[1][3]
Q3: What are the known adverse effects of this compound in preclinical studies?
A3: A significant adverse effect observed with this compound administration at higher doses is a reduction in body weight.[1] Researchers should carefully monitor the health and body weight of animals throughout the study and consider dose adjustments if significant weight loss is observed.
Q4: Is there any available pharmacokinetic data for this compound?
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Poor or inconsistent tumor growth inhibition after oral administration.
-
Possible Cause 1: Suboptimal Formulation.
-
Solution: this compound is a lipophilic compound. Ensuring proper solubilization is critical for consistent absorption. A suggested vehicle for in vivo administration is a solution containing 3% DMSO and 97% sterile 0.9% NaCl.[3] For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a concentration of at least 2.5 mg/mL.[1] It is crucial to ensure the compound is fully dissolved before administration.
-
-
Possible Cause 2: Incorrect Dosing.
-
Solution: In a murine xenograft model of multiple myeloma, a dose of 50 mg/kg administered orally once daily for 14 days showed significant tumor growth inhibition.[1] However, a higher dose of 75 mg/kg administered intraperitoneally resulted in significant body weight reduction.[1] It is advisable to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity for your specific cancer model.
-
-
Possible Cause 3: High Inter-individual Variability.
-
Solution: High variability in response can be due to differences in absorption and metabolism between individual animals. Ensure consistent fasting times before dosing, as food can affect the absorption of orally administered drugs. Using a larger number of animals per group can also help to statistically account for variability.
-
Issue 2: Significant body weight loss in treated animals.
-
Possible Cause: Drug-related Toxicity.
-
Solution: As mentioned, this compound has been observed to cause body weight loss at higher doses.[1] If significant weight loss (e.g., >15-20%) is observed, consider the following:
-
Dose Reduction: Lower the dose of this compound.
-
Dosing Schedule Modification: Change the dosing frequency (e.g., from daily to every other day).
-
Supportive Care: Provide nutritional supplements to the animals.
-
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Cancer Model | Administration Route | Dose and Schedule | Vehicle | Observed Efficacy | Adverse Effects Noted |
| Multiple Myeloma | Oral | 50 mg/kg, once daily for 14 days | 3% DMSO in 0.9% NaCl | Significant decrease in tumor volume | Well-tolerated |
| Multiple Myeloma | Intraperitoneal | 75 mg/kg, once daily for 14 days | Not specified | Inhibition of tumor growth | Significant body weight reduction |
| Anemia Model | Intraperitoneal | 30 mg/kg, once daily for 9 days | Not specified | Reversed decrease in hemoglobin and reticulocytes | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on a formulation reported to achieve a concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous and clear.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Assessment of Oral Bioavailability (General Guidance)
As specific pharmacokinetic data for this compound is limited, this is a general protocol for assessing the oral bioavailability of a small molecule inhibitor in mice.
Study Design:
-
Animals: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain statistically meaningful data.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Oral (PO) administration.
-
-
Dose: Administer a known dose of this compound. The oral dose should be based on efficacy studies, while the IV dose is typically lower.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Mandatory Visualizations
Caption: this compound inhibits the catalytic subunits of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.
Caption: this compound inhibits the GATA2 transcription factor, suppressing the expression of target genes involved in cell adhesion and proliferation.
Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.
References
potential resistance mechanisms to K-7174 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-7174. The information is presented in a question-and-answer format to directly address potential issues, particularly concerning resistance mechanisms, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active proteasome inhibitor. Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits: β1, β2, and β5.[1] A key cytotoxic mechanism of this compound involves the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This occurs through the caspase-8-dependent degradation of the transcription factor Sp1.[2]
Q2: How does this compound differ from bortezomib?
A2: this compound has a distinct mode of proteasome binding compared to bortezomib, targeting all three catalytic subunits.[1] This broader activity may allow this compound to be effective in bortezomib-resistant multiple myeloma cells, particularly those with mutations in the β5 subunit.[2]
Q3: What are the known downstream effects of this compound treatment?
A3: The primary downstream effect is the inhibition of proteasome activity, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. Additionally, the degradation of Sp1 leads to reduced expression of class I HDACs, resulting in histone hyperacetylation.[2]
Troubleshooting Guide: Investigating Potential this compound Resistance
This guide provides a structured approach to troubleshooting experiments where cells exhibit reduced sensitivity or resistance to this compound.
Issue: Cells show decreased sensitivity to this compound, as evidenced by a higher IC50 value compared to sensitive cell lines.
Potential Cause 1: Alterations in the Proteasome
-
Hypothesis: Resistance may be due to mutations in the proteasome subunits that reduce this compound binding affinity or due to the upregulation of proteasome subunit expression, leading to an overall increase in proteasome activity that requires higher drug concentrations for inhibition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for proteasome alterations.
-
Experimental Protocols:
-
Proteasome Activity Assay: A fluorometric assay can be used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates. Commercial kits are available for this purpose.
-
Western Blot for Proteasome Subunits: Use specific antibodies to quantify the protein levels of β1, β2, and β5 subunits.
-
Sequencing of Proteasome Subunits: Isolate RNA, reverse transcribe to cDNA, and perform Sanger sequencing of the coding regions of the PSMB6 (β1), PSMB7 (β2), and PSMB5 (β5) genes.
-
-
Data Interpretation:
Parameter Sensitive Cells (Expected) Resistant Cells (Potential Finding) Implication Proteasome Activity Baseline Increased Higher drug concentration needed for inhibition Proteasome Subunit Sequencing Wild-type Point mutations in catalytic domains Altered this compound binding Proteasome Subunit Expression Baseline Increased mRNA and/or protein levels Increased target abundance Representative Data for Bortezomib Resistance:
Cell Line IC50 (nM) Fold Resistance Proteasome β5 Subunit Expression RPMI 8226 12.19 ± 1.06 1 Baseline | RPMI 8226-R5 | 65.87 ± 1.96 | 5.4 | Upregulated |
Potential Cause 2: Alterations in the Sp1/HDAC Pathway
-
Hypothesis: Resistance may arise from mechanisms that prevent the degradation of Sp1 or from the overexpression of HDAC1, which has been shown to ameliorate the cytotoxic effects of this compound.[2]
-
Signaling Pathway:
Caption: this compound signaling pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sp1/HDAC pathway.
-
Experimental Protocols:
-
Western Blot for Sp1 and Caspase-8: After treatment with this compound, assess the levels of full-length and cleaved Sp1 and Caspase-8.
-
HDAC Activity Assay: Utilize a fluorometric assay to measure total HDAC activity in nuclear extracts.
-
qPCR for HDAC1: Quantify HDAC1 mRNA levels to determine if there is transcriptional upregulation.
-
-
Data Interpretation:
Parameter Sensitive Cells (Expected) Resistant Cells (Potential Finding) Implication Sp1 Levels (post-treatment) Decreased Unchanged or slightly decreased Impaired Sp1 degradation Cleaved Caspase-8 Increased No significant increase Block in caspase-8 activation HDAC Activity Decreased Maintained or increased Overcoming this compound's effect on HDACs HDAC1 Expression Baseline Increased Increased target for resistance
Appendix: Detailed Experimental Methodologies
A1: General Western Blotting Protocol
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
A2: Proteasome Activity Assay (Fluorometric)
-
Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add cell lysate to wells containing assay buffer and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: Calculate proteasome activity based on the rate of fluorescence increase.
A3: HDAC Activity Assay (Fluorometric)
-
Nuclear Extract Preparation: Isolate nuclei from cells and prepare nuclear extracts.
-
Assay Setup: In a 96-well plate, add nuclear extract to wells containing HDAC assay buffer and a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine HDAC activity relative to a standard curve.
References
- 1. Expression of histone deacetylase (HDAC) family members in bortezomib-refractory multiple myeloma and modulation by panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
mitigating K-7174 side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing K-7174 in animal studies. The information is intended to help mitigate potential side effects and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Significant Body Weight Loss in Rodents
Question: We are observing significant body weight loss in our mice/rats treated with this compound. How can we mitigate this?
Answer:
Body weight loss is a notable side effect of this compound, particularly at higher doses and with intraperitoneal administration.[1][2] Here are some troubleshooting steps:
-
Dose and Administration Route Optimization:
-
Route of Administration: Oral administration of this compound has been shown to be effective and better tolerated than intraperitoneal injection.[1][2][3] If feasible for your experimental design, switching to oral gavage is recommended.
-
Dose Adjustment: A dose of 50 mg/kg administered orally was reported to be well-tolerated in mice without obvious side effects, including weight loss.[2][4] In contrast, a 75 mg/kg intraperitoneal dose led to significant weight reduction.[1][2] If you are observing weight loss, consider a dose de-escalation.
-
-
Supportive Care:
-
Nutritional Support: Ensure easy access to high-calorie, palatable food and hydration. This can include supplemental wet mash or gel-based nutrition.
-
Monitoring: Implement daily monitoring of body weight, food and water intake, and overall clinical condition. A humane endpoint should be established for significant weight loss (e.g., >15-20% of initial body weight).
-
-
Experimental Design Consideration:
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures, including handling and administration techniques, to minimize stress-induced weight loss.
-
Issue 2: Hematological Abnormalities
Question: We are concerned about potential hematological side effects of this compound. What should we monitor and are there any known effects?
Answer:
While one study reported no significant leukocytopenia, thrombocytopenia, or anemia at a well-tolerated oral dose of 50 mg/kg in a murine myeloma model, this compound's multifaceted mechanism of action warrants monitoring of hematological parameters.[4] this compound is known to be a GATA inhibitor, which could theoretically impact hematopoiesis. Interestingly, this compound has also been shown to reverse decreases in hemoglobin concentrations and reticulocyte counts induced by IL-1β or TNF-α in mice, suggesting a complex role in hematopoiesis.[1]
-
Recommended Monitoring:
-
Conduct baseline and periodic complete blood counts (CBCs) to monitor red blood cells, white blood cells, and platelets.
-
Pay close attention to hemoglobin and hematocrit levels.
-
-
Potential Mitigation:
-
If anemia is observed, it is crucial to determine if it is related to the underlying disease model or a direct effect of this compound.
-
Ensure adequate nutrition, as this can support hematopoietic function.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound that could contribute to side effects?
A1: this compound has a multi-targeted mechanism of action, which includes:
-
Proteasome Inhibition: It inhibits the proteasome, which can lead to cellular stress and apoptosis in rapidly dividing cells.[3]
-
GATA Inhibition: this compound inhibits GATA transcription factors, which are involved in various cellular processes, including hematopoiesis.[1]
-
Down-regulation of Class I Histone Deacetylases (HDACs): The compound induces transcriptional repression of class I HDACs (HDAC1, -2, and -3).[2][3] HDAC inhibitors are known to have a range of side effects.
Q2: Are there any known off-target effects of this compound?
A2: this compound belongs to the homopiperazine class of molecules.[5] While specific off-target effects for this compound are not extensively documented in the provided search results, its broad mechanism of action suggests the potential for effects on various signaling pathways. The inhibition of multiple proteasome subunits (β1, β2, and β5) by some homopiperazine derivatives, in contrast to the more β5-selective action of bortezomib, could contribute to a different side effect profile.[5]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for both oral and intraperitoneal administration of this compound in animal studies is a solution of 3% DMSO in 0.9% NaCl (sterile saline).[2]
Q4: Can this compound be combined with other therapies? What are the potential implications for side effects?
A4: this compound has shown additive cytotoxic effects with HDAC inhibitors (e.g., romidepsin and vorinostat) in vitro.[2] When combining this compound with other agents, it is crucial to consider the potential for overlapping toxicities. A pilot study to assess the tolerability of the combination therapy, starting with lower doses of one or both agents, is recommended.
Quantitative Data Summary
Table 1: this compound Dose, Administration Route, and Observed Side Effects in Mice
| Dose | Administration Route | Species/Model | Key Observed Effects | Citation |
| 75 mg/kg | Intraperitoneal | NOD/SCID mice | Significant body weight reduction after 10 days. | [1][2] |
| 50 mg/kg | Intraperitoneal | NOD/SCID mice | No body weight reduction, but failed to inhibit tumor growth. | [4] |
| 30 mg/kg | Intraperitoneal | NOD/SCID mice | No body weight reduction, but failed to inhibit tumor growth. | [4] |
| 50 mg/kg | Oral | NOD/SCID mice | Well-tolerated; no obvious side effects (no weight loss, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction). | [2][4] |
| 30 mg/kg | Intraperitoneal | ICR mice | Reversed decreases in hemoglobin and reticulocyte counts induced by IL-1β or TNF-α. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Xenograft Model
This protocol is based on the methodology described in the study by Kikuchi et al. (2013).[2]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Tumor Cell Inoculation: Subcutaneously inoculate tumor cells (e.g., RPMI8226 or U266 multiple myeloma cells) into the right thigh.
-
Treatment Initiation: Begin treatment when tumors are measurable.
-
This compound Preparation: Prepare this compound at the desired concentration (e.g., 50 mg/kg) in a vehicle of 3% DMSO and 97% sterile 0.9% NaCl.
-
Administration: Administer the this compound solution or vehicle control orally once daily using a suitable gavage needle.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs daily.
-
Endpoint: Continue treatment for the specified duration (e.g., 14 days) and monitor for any adverse effects.
Visualizations
Caption: this compound's multi-targeted signaling pathway.
Caption: A typical experimental workflow for this compound animal studies.
Caption: A decision-making diagram for troubleshooting weight loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]
- 5. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of K-7174: A Technical Guide to Ensuring GATA Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for K-7174. This resource is designed to provide researchers with a comprehensive understanding of this compound, with a particular focus on ensuring the specificity of its action as a GATA inhibitor in experimental settings. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and interpret results accurately.
Understanding the Dual Action of this compound
Initially identified as a specific inhibitor of GATA transcription factors, subsequent research has revealed that this compound also functions as a proteasome inhibitor. This dual activity is a critical consideration for any experiment designed to probe GATA-specific functions using this small molecule. Understanding and accounting for its effects on the proteasome is paramount to generating reliable and accurately interpreted data.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific GATA inhibitor?
A1: While this compound was first described as a GATA-specific inhibitor, it is now understood to have a dual mechanism of action, inhibiting both GATA transcription factors and the 20S proteasome. This is a crucial factor to consider in experimental design and data interpretation.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the inhibition of the proteasome. This can lead to a cascade of downstream events, including the degradation of the Sp1 transcription factor and subsequent downregulation of class I histone deacetylases (HDACs).[1]
Q3: How can I differentiate between GATA inhibition and proteasome inhibition in my experiments?
A3: To dissect the specific effects of GATA inhibition from those of proteasome inhibition, it is essential to include appropriate controls. This can include using a GATA inhibitor with a different mechanism of action, a specific proteasome inhibitor (e.g., bortezomib), or using siRNA/shRNA to knock down GATA expression. Comparing the cellular phenotypes and molecular readouts from these different perturbations will help attribute observed effects to the correct target.
Q4: What is the recommended concentration range for using this compound as a GATA inhibitor?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It has been shown to inhibit the binding activity of GATA in the range of 2.5-30 µM.[2] However, it is strongly recommended to perform a dose-response curve for your specific system to determine the optimal concentration for GATA inhibition while minimizing off-target proteasome effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed cellular phenotype is inconsistent with known GATA-mediated effects. | The observed effect may be due to proteasome inhibition rather than GATA inhibition. | Perform control experiments using a specific proteasome inhibitor to see if it phenocopies the effect of this compound. Also, consider using a structurally different GATA inhibitor or genetic knockdown of GATA to confirm GATA-specific effects. |
| High levels of cell death or apoptosis observed at intended GATA-inhibitory concentrations. | This compound's proteasome inhibitory activity can induce apoptosis, particularly in cancer cell lines. | Perform a dose-response experiment to identify a concentration that inhibits GATA activity with minimal cytotoxicity. Use a lower concentration for a longer duration if necessary. Concurrently, assess markers of proteasome inhibition (e.g., accumulation of ubiquitinated proteins) at various concentrations. |
| Difficulty in reproducing published results. | Cell line-specific differences in sensitivity to GATA and proteasome inhibition. Passage number and culture conditions can also influence cellular responses. | Standardize cell culture conditions and use cells within a consistent passage number range. Perform a thorough characterization of your specific cell line's response to this compound. |
| Inconsistent results in Electrophoretic Mobility Shift Assays (EMSA). | Suboptimal binding conditions or issues with nuclear extract preparation. | Optimize EMSA binding buffer components (e.g., salt concentration, non-specific competitor DNA). Ensure high-quality, intact nuclear extracts are used. Include appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activities of this compound. It is important to note that specific IC50 values for individual GATA isoforms and the distinct catalytic activities of the proteasome are not consistently reported in the literature. Researchers are encouraged to determine these values empirically for their experimental system.
| Target/Process | Inhibitory Concentration (IC50) | Cellular Context/Assay | Reference |
| GATA Binding Activity | 2.5 - 30 µM (Effective Concentration Range) | Not specified | [2] |
| VCAM-1 mRNA induction by TNFα | 9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| VCAM-1 Expression | 14 µM | Not specified | [2] |
| 20S Proteasome | Inhibits all three catalytic subunits | Purified 20S proteasome | [3] |
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) to Assess GATA DNA Binding
This protocol provides a general framework for assessing the inhibition of GATA-DNA binding by this compound. Optimization of specific conditions is recommended.
-
Nuclear Extract Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer and isolate the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
EMSA Reaction:
-
Prepare a labeled DNA probe containing a consensus GATA binding site.
-
In a final volume of 20 µL, combine:
-
Nuclear extract (5-10 µg)
-
EMSA binding buffer (containing a non-specific DNA competitor like poly(dI-dC))
-
Labeled GATA probe
-
This compound or vehicle control (if not pre-incubated with cells)
-
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
-
2. In-Cell Proteasome Activity Assay
This protocol outlines a general method to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cells treated with this compound.
-
Cell Treatment:
-
Plate cells in a 96-well plate suitable for fluorescence/luminescence readings.
-
Treat cells with a range of this compound concentrations for the desired duration. Include a known proteasome inhibitor as a positive control.
-
-
Proteasome Activity Measurement:
-
Equilibrate the cells to room temperature.
-
Add a luminogenic or fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.
-
Incubate at room temperature for a time determined by the assay kit manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the signal to the vehicle-treated control to determine the percent inhibition of proteasome activity.
-
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanisms of action and experimental design, the following diagrams are provided.
References
challenges in translating K-7174 research to clinical applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with K-7174, a potent, orally active proteasome and GATA inhibitor. While this compound has demonstrated significant preclinical promise, particularly in multiple myeloma, its translation to clinical applications has faced challenges. This resource aims to address specific issues you may encounter during your experiments and provide context on the complexities of its development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel proteasome inhibitor that also exhibits inhibitory effects on the GATA transcription factor family.[1][2] Its anti-myeloma activity is primarily attributed to the induction of transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[3][4] This occurs via a caspase-8-dependent degradation of Sp1, a key transactivator of class I HDAC genes.[3][4]
Q2: I am not observing the expected cytotoxicity of this compound in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the cytotoxic activity of this compound has been shown to be dependent on the expression levels of class I HDACs.[5] Cell lines with low expression of HDAC1, -2, and -3 may be less sensitive to this compound. Secondly, as with other proteasome inhibitors, the development of resistance is a possibility. While this compound has been shown to be effective in bortezomib-resistant cells, intrinsic or acquired resistance to this compound itself can occur.[3][4] Lastly, ensure the compound's integrity and concentration are accurate.
Q3: Is this compound effective against bortezomib-resistant multiple myeloma cells?
A3: Yes, preclinical studies have shown that this compound is effective against bortezomib-resistant myeloma cells, including those with a β5-subunit mutation in the proteasome.[3][4] This is likely due to its different mode of binding to the proteasome compared to bortezomib.[4]
Q4: What is the current clinical development status of this compound?
A4: As of the latest available information, this compound is not being further developed by its manufacturer and patent holder, and therefore, it does not currently have a path to the clinic.[5] The specific reasons for the discontinuation of its development have not been publicly detailed.
Q5: What are the potential challenges in translating this compound research to clinical applications?
A5: While the exact reasons for halting the clinical development of this compound are not public, several general challenges in drug development could have played a role. These may include:
-
Unfavorable Pharmacokinetics or Pharmacodynamics in Humans: While showing promise in animal models, the absorption, distribution, metabolism, and excretion (ADME) profile in humans might not have been optimal.
-
Toxicology Findings: Unforeseen toxicities in preclinical toxicology studies are a common reason for halting drug development. One study noted significant body weight reduction in mice at higher doses.[1]
-
Off-Target Effects: As a dual inhibitor of the proteasome and GATA, this compound may have off-target effects that could lead to unacceptable side effects in humans.
-
Strategic Business Decisions: The pharmaceutical company may have shifted its focus to other compounds or therapeutic areas.
Troubleshooting Guides
Problem: Inconsistent results in in vivo xenograft studies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Route of Administration | Preclinical studies suggest that oral administration of this compound may be more effective than intraperitoneal injection.[1][3][4] Consider evaluating both routes to determine the optimal method for your specific model. |
| Vehicle Formulation Issues | Ensure this compound is fully solubilized in the vehicle. Poor solubility can lead to inaccurate dosing and variable exposure. |
| Mouse Strain Variability | The genetic background of the mice used can influence tumor growth and drug metabolism. Ensure consistency in the mouse strain across all experimental groups. |
| Tumor Burden at Treatment Initiation | The size of the tumor when treatment begins can significantly impact efficacy. Standardize the tumor volume at the start of treatment for all animals. |
Problem: Difficulty in detecting HDAC downregulation after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inadequate Treatment Duration or Dose | Downregulation of HDACs is a downstream event. Ensure that the treatment duration and concentration of this compound are sufficient. Refer to published studies for effective dose ranges.[2] |
| Cell Line Specific Effects | The signaling pathways and protein expression can vary between cell lines. Confirm the expression of Sp1 and class I HDACs in your cell line of interest. |
| Antibody Quality for Western Blot | Use validated antibodies for HDAC1, -2, -3, and Sp1. Run appropriate positive and negative controls. |
| Timing of Sample Collection | The degradation of Sp1 and subsequent downregulation of HDACs are time-dependent. Perform a time-course experiment to identify the optimal time point for observing these effects. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (VCAM-1 expression) | - | 14 µM | [1] |
| IC50 (TNFα-induced VCAM-1 mRNA) | - | 9 µM | [1] |
| Growth Inhibition (72h) | MM cells | 0-25 µM (dose-dependent) | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Myeloma Models
| Administration Route | Dosage | Outcome | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg daily for 14 days | Tumor growth inhibition | [1] |
| Oral (p.o.) | 50 mg/kg daily for 14 days | Better tumor growth inhibition than i.p. | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Methodology:
-
Seed multiple myeloma cells (e.g., RPMI 8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-25 µM) or vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for HDAC1 and Acetylated Histone H3
-
Objective: To determine the effect of this compound on the expression of HDAC1 and the level of histone H3 acetylation.
-
Methodology:
-
Treat multiple myeloma cells with this compound at the desired concentrations and for the indicated time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, acetylated histone H3, total histone H3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of K-7174 in combination studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing K-7174 in combination studies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active agent with a dual mechanism of action. It functions as both a proteasome inhibitor and an inhibitor of GATA transcription factors.[1][2] As a proteasome inhibitor, it disrupts the cellular machinery responsible for degrading ubiquitinated proteins, leading to an accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.[1][3] Its activity as a GATA inhibitor allows it to modulate the transcription of genes involved in cell adhesion and differentiation.[1][4]
Q2: Why should this compound be used in combination with other therapeutic agents?
A2: Combination therapy with this compound, particularly with Histone Deacetylase (HDAC) inhibitors, has been shown to have an additive cytotoxic effect on multiple myeloma cells.[5] This synergistic interaction can potentially allow for lower doses of each agent to be used, thereby increasing the therapeutic index and reducing dose-limiting toxicities. The combination of a proteasome inhibitor with an HDAC inhibitor can lead to a more profound disruption of protein degradation and gene expression regulation in cancer cells.[5]
Q3: What is the molecular basis for the synergy between this compound and HDAC inhibitors?
A3: this compound induces the transcriptional repression of class I HDACs (HDAC1, -2, and -3).[5][6] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1, which is a key activator of class I HDAC genes.[5][6] By down-regulating these HDACs, this compound enhances the effects of HDAC inhibitors, leading to increased histone hyperacetylation and apoptosis in cancer cells.[5][6]
Q4: With which HDAC inhibitors has this compound shown synergistic activity?
A4: Studies have demonstrated additive cytotoxic effects when this compound is combined with the HDAC inhibitors romidepsin and vorinostat in multiple myeloma cell lines.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High toxicity or significant body weight reduction in in-vivo models. | The dose of this compound or the combination agent is too high. This compound administered at 75 mg/kg intraperitoneally has been associated with significant body weight reduction in mice.[2] | Perform a dose-titration experiment to determine the maximum tolerated dose (MTD) of the combination. Consider reducing the dose of this compound and/or the HDAC inhibitor. Monitor animal health closely. |
| Inconsistent or non-reproducible results in in-vitro assays. | Cell line variability or instability. Inconsistent drug concentrations. Pipetting errors. | Ensure consistent cell culture conditions and passage numbers. Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and proper mixing techniques. Include appropriate positive and negative controls. |
| Lack of synergistic effect observed in combination studies. | Suboptimal drug ratio or concentrations. Incorrect timing of drug administration. Cell line-specific resistance mechanisms. | Perform a matrix experiment with varying concentrations of both this compound and the HDAC inhibitor to identify the optimal synergistic ratio. Investigate sequential versus simultaneous drug administration. Consider using a different cancer cell line to assess the generality of the synergistic effect. |
| Unexpected off-target effects. | This compound is a homopiperazine derivative, and some piperazine derivatives have been reported to induce the generation of reactive oxygen species (ROS).[7][8][9] | Measure ROS levels in cells treated with this compound. If elevated, consider co-treatment with an antioxidant as a control to determine if the observed effects are ROS-dependent. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and HDAC Inhibitors in RPMI8226 Multiple Myeloma Cells
| Compound | IC50 (48h) |
| This compound | ~10 µM |
| Vorinostat | ~1 µM |
| Romidepsin | ~5 nM |
Note: The IC50 values are approximate and can vary between experiments and cell lines. These values are provided as a general reference for experimental design.
Table 2: Synergistic Interaction of this compound with HDAC Inhibitors
| Drug Combination | Method of Synergy Determination | Result |
| This compound + Vorinostat | Isobologram Analysis | Additive Cytotoxicity[5] |
| This compound + Romidepsin | Isobologram Analysis | Additive Cytotoxicity[5] |
Isobologram analysis is a method used to evaluate the nature of interactions between two drugs. An additive or synergistic effect is observed when the combination achieves a given effect at concentrations lower than what would be expected if the drugs were acting independently.[10][11][12]
Experimental Protocols
Cell Viability (MTT) Assay for Combination Studies
-
Cell Seeding: Seed RPMI8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the HDAC inhibitor (e.g., vorinostat) in complete medium at 2x the final desired concentration.
-
Treatment: Add 100 µL of the 2x drug solutions to the respective wells. For combination treatments, add 50 µL of each 2x drug solution. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.
Apoptosis (Annexin V) Assay for Combination Studies
-
Cell Seeding and Treatment: Seed RPMI8226 cells in a 6-well plate at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with this compound, the HDAC inhibitor, or the combination at predetermined concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3][13][14][15]
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual action on proteasome and HDAC pathways.
Caption: this compound's inhibition of the GATA signaling pathway.
Experimental Workflow
Caption: Workflow for this compound combination studies.
References
- 1. The role of GATA family transcriptional factors in haematological malignancies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sequential Exposure of Bortezomib and Vorinostat is Synergistic in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GATA family transcriptional factors in haematological malignancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human GATA2 mutations and hematologic disease: how many paths to pathogenesis? | Blood Advances | American Society of Hematology [ashpublications.org]
- 7. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
K-7174 vs. Bortezomib: A Comparative Guide to Proteasome Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent proteasome inhibitors: K-7174, a novel, orally active agent, and bortezomib, a first-in-class therapeutic widely used in the treatment of multiple myeloma. This document outlines their mechanisms of action, comparative efficacy, and provides standardized protocols for their evaluation.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy. Proteasome inhibitors disrupt this pathway, leading to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval and has become a cornerstone in the treatment of multiple myeloma. This compound is a newer, orally bioavailable proteasome inhibitor that has demonstrated a distinct mechanism of action and the potential to overcome bortezomib resistance.
Mechanism of Action
Both this compound and bortezomib target the 20S proteasome, the catalytic core of the 26S proteasome complex. However, they exhibit different specificities for the three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).
Bortezomib is a dipeptidyl boronic acid that primarily and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the proteasome[1]. At higher concentrations, it can also inhibit the caspase-like activity of the β1 subunit.
This compound , a homopiperazine derivative, has been shown to inhibit all three catalytic subunits of the 20S proteasome through direct binding[2]. This broader activity profile may contribute to its efficacy in bortezomib-resistant settings. A key downstream effect of this compound is the transcriptional repression of class I histone deacetylases (HDACs) through a caspase-8-dependent degradation of the transcription factor Sp1[3].
Figure 1: Mechanism of proteasome inhibition by this compound and bortezomib.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and bortezomib against various multiple myeloma cell lines, including those with acquired resistance to bortezomib.
| Cell Line | Drug | IC50 (nM) | Reference(s) |
| RPMI-8226 | Bortezomib | 7.3 ± 2.4 | [4] |
| MM.1S | Bortezomib | 15.2 | [5] |
| U266 | Bortezomib | 13.5 | [6] |
| NCI-H929 | Bortezomib | 1.9 - 10.2 (range in sensitive lines) | [7] |
| KMS-12-BM | Bortezomib | 1.9 - 10.2 (range in sensitive lines) | [7] |
| RPMI-8226 | This compound | Significant growth inhibition observed | |
| U266 | This compound | Significant growth inhibition observed | |
| KMS-12-BM | This compound | Significant growth inhibition observed |
Table 1: Comparative IC50 Values in Bortezomib-Sensitive Multiple Myeloma Cell Lines.
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference(s) |
| RPMI-8226/BTZ-7 | Bortezomib | 25.3 ± 6.6 | ~3.5x | [4] |
| RPMI-8226/BTZ-100 | Bortezomib | 231.9 ± 73 | ~31.8x | [4] |
| MM.1S/R BTZ | Bortezomib | 44.5 | 2.93x | [5] |
| RPMI-8226 (mutant) | This compound | Effective | N/A | [3] |
Table 2: Efficacy in Bortezomib-Resistant Multiple Myeloma Cell Lines. this compound has been shown to be effective in bortezomib-resistant cell lines, including those with mutations in the β5 subunit of the proteasome[3].
Data Presentation: Proteasome Subunit Inhibition
| Inhibitor | β1 (Caspase-like) IC50 | β2 (Trypsin-like) IC50 | β5 (Chymotrypsin-like) IC50 | Reference(s) |
| Bortezomib | >250 nM | >1000 nM | 10 nM | |
| This compound | Inhibits | Inhibits | Inhibits | [2] |
Table 3: Proteasome Catalytic Subunit Inhibition. Bortezomib is highly selective for the β5 subunit. This compound inhibits all three catalytic subunits, which may contribute to its ability to overcome bortezomib resistance[2].
In Vivo Efficacy
In a murine xenograft model using RPMI8226 or U266 multiple myeloma cells, this compound demonstrated potent anti-myeloma activity. Notably, oral administration of this compound was found to be more effective than intraperitoneal injection. In studies with bortezomib-resistant myeloma cells carrying a β5-subunit mutation, this compound was shown to kill these cells in vivo[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.
Materials:
-
Proteasome lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplates
-
Fluorometer
Procedure:
-
Culture cells to the desired density and treat with this compound, bortezomib, or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in proteasome lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the specific fluorogenic substrate to a final concentration of 50 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat cells with various concentrations of this compound or bortezomib for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
For adherent cells, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or bortezomib for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow and Signaling Pathways
Figure 2: A typical workflow for comparing proteasome inhibitors.
Conclusion
This compound and bortezomib are both potent inhibitors of the proteasome with significant anti-myeloma activity. Key differences lie in their mechanism of action, oral bioavailability, and efficacy in resistant settings. Bortezomib is a well-established therapeutic that primarily targets the β5 subunit of the proteasome. This compound, with its broader inhibition of all three catalytic subunits, presents a promising alternative, particularly for patients who have developed resistance to bortezomib. Its oral route of administration also offers a significant advantage in terms of patient convenience. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing and comparing these and other novel proteasome inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 3. High chymotrypsin-like activity in the plasma of patients with newly diagnosed multiple myeloma treated with bortezomib is predictive of a better response and longer PFS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of K-7174 and Other GATA Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, mechanisms, and experimental validation of emerging GATA-targeting compounds.
The GATA family of transcription factors plays a pivotal role in cell fate determination, differentiation, and proliferation across various lineages. Their dysregulation is implicated in a range of diseases, from hematological malignancies and solid tumors to inflammatory disorders and anemia. This has spurred the development of small molecule inhibitors targeting GATA factors as a promising therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of K-7174, a well-characterized GATA inhibitor, with other emerging GATA-targeting compounds, supported by experimental data and detailed methodologies for the scientific community.
GATA Inhibitors: A Comparative Overview
This section details the available quantitative data for this compound and other notable GATA inhibitors, K-11706 and Pyrrothiogatain. The data is presented to facilitate a clear comparison of their potency and cellular effects.
In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound, K-11706, and Pyrrothiogatain from various studies. IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.
| Inhibitor | Target(s) | Assay | Cell Line/System | IC50/Effective Concentration | Reference |
| This compound | GATA, Proteasome | VCAM-1 mRNA induction by TNFα | HUVEC | 9 µM | [1] |
| VCAM-1 expression | HUVEC | 14 µM | [1] | ||
| GATA DNA binding | - | 2.5-30 µM (inhibition) | [1] | ||
| Multiple Myeloma cell growth | MM cells | 0-25 µM (inhibition) | [1] | ||
| GATA2 inhibition | Prostate Cancer cells | Not specified | [2] | ||
| Chemosensitization | AML cells | 20 µM (used in combination) | [3] | ||
| K-11706 | GATA | GATA DNA binding | - | 100 nM (inhibition) | [4] |
| Pyrrothiogatain | GATA3 | GATA3 DNA binding | - | 54.7 µM | [5][6] |
| GATA family DNA binding | - | Inhibits other GATA members | [7] | ||
| IL-5 promoter activation | HEK293T | 10-30 µM (suppression) | [6] | ||
| Th2 cell differentiation | CD4+ T cells | 30-80 µM (inhibition) | [6] |
In Vivo Efficacy
The in vivo effects of this compound and K-11706 have been evaluated in mouse models, demonstrating their potential therapeutic applications.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse | Anemia induced by IL-1β or TNF-α | 30 mg/kg; i.p. once daily for 9 days | Reversed decrease in hemoglobin and reticulocytes. | [1] |
| Mouse | Tumor growth | 75 mg/kg; i.p. once daily for 14 days | Inhibited tumor growth. | [1] | |
| Mouse | Tumor growth | 50 mg/kg; p.o. once daily for 14 days | Inhibited tumor growth, more effective than i.p. | [1] | |
| K-11706 | Mouse | Anemia of Chronic Disease | 3 mg/kg; p.o. for 5 or 8 days | Reversed decreases in hemoglobin and serum Epo. | [8][9] |
Signaling Pathways and Mechanisms of Action
GATA transcription factors are key regulators of numerous signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GATA inhibitors.
Figure 1: Simplified GATA Signaling Pathway and Point of Inhibition. This diagram illustrates how extracellular signals like cytokines and growth factors can activate intracellular signaling cascades, leading to the activation of GATA transcription factors. Activated GATA factors then bind to the promoter regions of target genes, initiating transcription and subsequent cellular responses. This compound and other GATA inhibitors act by preventing GATA factors from binding to DNA, thereby blocking their transcriptional activity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the efficacy of GATA inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the GATA inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Figure 2: MTT Assay Workflow. This flowchart outlines the key steps involved in performing an MTT assay to determine the effect of GATA inhibitors on cell viability and proliferation.
In Vivo Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of GATA inhibitors in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., multiple myeloma RPMI8226 or U266 cells) to 80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 3 x 10^7 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the GATA inhibitor formulation for the desired route of administration (e.g., intraperitoneal injection or oral gavage). Administer the compound to the treatment group according to the planned dosing schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Figure 3: Xenograft Mouse Model Workflow. This diagram illustrates the sequential steps for evaluating the in vivo anti-tumor efficacy of a GATA inhibitor using a xenograft mouse model.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins, such as GATA transcription factors, to specific DNA sequences.
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the GATA binding consensus sequence (e.g., 5'-WGATAR-3'). Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Nuclear Extract Preparation: Isolate nuclear proteins from cells of interest.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled probe, nuclear extract, and a binding buffer containing poly(dI-dC) (to reduce non-specific binding). To test the effect of an inhibitor, pre-incubate the nuclear extract with the GATA inhibitor before adding the probe. For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to demonstrate the specificity of the binding.
-
Incubation: Incubate the binding reaction at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Detection: If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a method appropriate for the label (e.g., streptavidin-HRP for biotin).
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The intensity of the shifted band can be quantified to assess the level of GATA DNA binding activity. A decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to block GATA-DNA interaction.
Figure 4: EMSA Workflow. This flowchart depicts the process of an Electrophoretic Mobility Shift Assay to determine the inhibitory effect of a compound on GATA transcription factor binding to its target DNA sequence.
Conclusion
The development of GATA inhibitors represents a promising avenue for therapeutic intervention in a variety of diseases. This compound has demonstrated efficacy in preclinical models of cancer and anemia, with the added complexity of also inhibiting the proteasome. Other inhibitors, such as K-11706 and Pyrrothiogatain, show more specific or distinct GATA inhibitory profiles. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for comparing the efficacy of these compounds and for designing future studies to further elucidate their therapeutic potential. As the field progresses, head-to-head comparative studies will be crucial for determining the most promising candidates for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GATA2 Inhibition Sensitizes Acute Myeloid Leukemia Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GATA Binding Protein (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrrothiogatain acts as an inhibitor of GATA family proteins and inhibits Th2 cell differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does k-11706 enhance performance and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to K-7174 and Other HDAC Modulators for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of K-7174, a novel proteasome inhibitor with a unique mechanism of action against Histone Deacetylases (HDACs), and other established HDAC inhibitors. This document outlines their mechanisms, presents available quantitative data for comparison, and provides detailed experimental protocols for validation.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and traditional HDAC inhibitors lies in their approach to modulating HDAC activity. While most HDAC inhibitors directly target the enzymatic activity of HDACs, this compound uniquely downregulates the expression of Class I HDACs.
This compound: Inducing Transcriptional Repression
This compound is an orally active proteasome inhibitor.[1][2] Its effect on HDACs is indirect, stemming from its ability to induce the transcriptional repression of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2] This is achieved through a signaling cascade that involves the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1.[1][2][3] Sp1 is a potent transactivator of Class I HDAC genes, and its degradation results in decreased transcription of these HDACs.[1][2][3]
Alternative HDAC Inhibitors: Direct Enzymatic Inhibition
In contrast, other well-established HDAC inhibitors function by directly binding to the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. This leads to an accumulation of acetylated histones and other proteins, which alters gene expression and can induce cell cycle arrest and apoptosis.[4] These inhibitors can be broadly categorized as pan-HDAC inhibitors, which target multiple HDAC classes, or class-specific inhibitors.
Comparative Data on HDAC Modulation
The following tables summarize the available quantitative and qualitative data for this compound and selected alternative HDAC inhibitors.
Table 1: Mechanism of Action and Target Specificity
| Compound | Primary Mechanism of Action | Target HDAC Classes | Specific Targets |
| This compound | Induces transcriptional repression of HDACs | Class I | Downregulates expression of HDAC1, HDAC2, HDAC3[1][2][3] |
| Vorinostat (SAHA) | Direct enzymatic inhibition | Pan-HDAC (Class I, II, and IV) | Inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar concentrations[4] |
| Romidepsin (Depsipeptide) | Direct enzymatic inhibition | Primarily Class I | Potent inhibitor of HDAC1 and HDAC2[5] |
| Entinostat (MS-275) | Direct enzymatic inhibition | Class I selective | Primarily inhibits HDAC1, HDAC2, and HDAC3[6] |
Table 2: Quantitative Comparison of Inhibitory Activity
| Compound | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Effect on HDAC Protein Expression |
| This compound | N/A (indirect action) | N/A (indirect action) | N/A (indirect action) | Dose-dependent decrease in protein levels[3] |
| Vorinostat (SAHA) | ~10 nM | Varies | ~20 nM | Generally no change; slight reduction of HDAC8 at high concentrations[7] |
| Romidepsin (Depsipeptide) | 36 nM | 47 nM | 510 nM | Minimal effect on HDAC2 levels; decrease in HDAC3, HDAC4, and HDAC6 levels observed in some cell lines[8] |
| Entinostat (MS-275) | 243 nM | 453 nM | 248 nM | No change in HDAC1, HDAC2, or HDAC3 protein levels reported in some studies[9] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's effect on HDAC downregulation and a typical experimental workflow for its validation.
Detailed Experimental Protocols
For reproducible and rigorous scientific inquiry, detailed methodologies are essential. The following are protocols for key experiments cited in the validation of this compound's effects.
Western Blot for HDAC and Sp1 Expression
-
Cell Lysis:
-
Culture multiple myeloma cells (e.g., RPMI8226) to the desired density and treat with various concentrations of this compound for the indicated times.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, cleaved Caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other HDAC inhibitors for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding
-
Cross-linking:
-
Treat multiple myeloma cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-Sp1 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of the HDAC1, HDAC2, and HDAC3 genes to quantify the amount of Sp1-bound DNA.
-
Analyze the data relative to the input DNA and the IgG control.
-
This guide provides a foundational understanding of this compound's unique mechanism in downregulating HDAC expression and offers a comparative framework against traditional HDAC inhibitors. The provided protocols are intended to aid researchers in the validation and further exploration of these compounds in their own experimental settings.
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of K-7174 and Other Proteasome Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel proteasome inhibitor K-7174 with other key players in the field, including bortezomib and carfilzomib. We delve into the experimental data, highlighting the unique mechanisms of action and performance metrics that differentiate these compounds.
Executive Summary
The landscape of cancer therapeutics has been significantly shaped by the advent of proteasome inhibitors. These agents disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to cell cycle arrest and apoptosis in cancerous cells. While first-generation inhibitors like bortezomib have shown considerable success, the emergence of novel compounds such as this compound presents new opportunities to overcome challenges like drug resistance and adverse side effects.
This compound, a homopiperazine derivative, distinguishes itself as an orally active proteasome inhibitor with a distinct mode of action. Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits.[1] This broader activity profile may contribute to its efficacy in bortezomib-resistant multiple myeloma cells.[1][2][3] Furthermore, this compound's mechanism involves a unique signaling cascade, inducing transcriptional repression of class I histone deacetylases (HDACs) through caspase-8-dependent degradation of the transcription factor Sp1.[1][2][3]
This guide will explore the available preclinical data for this compound and compare its performance with established proteasome inhibitors, providing a clear overview for researchers and drug development professionals.
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies, offering a side-by-side comparison of this compound and other proteasome inhibitors.
Table 1: In Vitro Proteasome Inhibitory Activity
| Compound | Target Subunits | IC50 (nM) - Chymotrypsin-like (β5) | IC50 (nM) - Caspase-like (β1) | IC50 (nM) - Trypsin-like (β2) | Cell Line | Reference |
| This compound | β1, β2, β5 | ~50 | ~500 | >1000 | Purified 20S proteasome | [1] |
| Bortezomib | Primarily β5 | 5.1 - 5.7 | 2,400 | 3,600 | Purified 20S proteasome | [4] |
| Carfilzomib | Primarily β5 | 2 - 3 | 14.5 - 40 | 1200 | Purified 20S proteasome | [4] |
Table 2: In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | RPMI8226 | ~7.5 | 48h | [1] |
| This compound | U266 | ~4 | 48h | [1] |
| This compound | KMS12-BM | ~9 | 48h | [1] |
| Bortezomib | RPMI8226 | Not directly compared in the same study | - | - |
| Carfilzomib | MM.1S | Not directly compared in the same study | - | - |
Table 3: In Vivo Efficacy in a Murine Myeloma Xenograft Model
| Compound | Dosing | Route | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | 50 mg/kg, once daily | Oral | Significant inhibition vs. vehicle | Significantly prolonged vs. vehicle | [1] |
| Bortezomib | 0.5 mg/kg, twice weekly | Intravenous | Significant inhibition vs. vehicle | Significantly prolonged vs. vehicle | [5] |
| Carfilzomib | 7 mg/kg | Intravenous | Significant inhibition vs. vehicle | - | [6] |
Mechanism of Action: A Deeper Dive
This compound's unique mechanism of action sets it apart from other proteasome inhibitors. The diagram below illustrates the proposed signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition and its therapeutic potential in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
K-7174: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of K-7174, a novel cell adhesion inhibitor, with established anti-inflammatory agents, namely the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) celecoxib. This document summarizes key quantitative data, details experimental protocols, and visualizes the distinct signaling pathways targeted by these compounds.
Comparative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of this compound, dexamethasone, and celecoxib on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical protein in the inflammatory response. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Inhibitory Concentration (IC50) | Cell Type |
| This compound | VCAM-1 Expression | 14 µM[1] | Human Endothelial Cells |
| Dexamethasone | VCAM-1 Expression | ~44 - 995 nM[2] | Human Retinal Microvascular Pericytes |
| Celecoxib | VCAM-1 Expression | Maximal inhibition (~50%) at 10 µM[3][4][5] | Human Umbilical Vein Endothelial Cells (HUVEC) |
Table 1: Comparative Inhibitory Effects on VCAM-1 Expression. This table presents the IC50 values or maximal inhibition concentrations of this compound, dexamethasone, and celecoxib on VCAM-1 expression in different cell types.
Mechanisms of Action: A Comparative Overview
This compound exhibits a distinct anti-inflammatory mechanism compared to corticosteroids and NSAIDs. While dexamethasone and celecoxib primarily target the NF-κB signaling pathway, this compound acts independently of NF-κB by regulating the GATA transcription factor.
| Compound | Primary Mechanism of Action | Signaling Pathway |
| This compound | Inhibition of VCAM-1 expression through GATA regulation.[6] | GATA Signaling Pathway |
| Dexamethasone | Inhibition of NF-κB nuclear translocation and activation.[7] | NF-κB Signaling Pathway |
| Celecoxib | Inhibition of NF-κB activation and nuclear translocation.[8][9] | NF-κB Signaling Pathway |
Table 2: Comparison of Anti-Inflammatory Mechanisms. This table outlines the primary mechanisms of action and the signaling pathways targeted by this compound, dexamethasone, and celecoxib.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by this compound, dexamethasone, and celecoxib in the context of inflammation.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits inflammation by targeting the GATA transcription factor, thereby preventing the expression of the VCAM-1 gene, independent of the NF-κB pathway.
Figure 2: Dexamethasone Signaling Pathway. This diagram shows that dexamethasone exerts its anti-inflammatory effect by inhibiting the nuclear translocation of NF-κB, a key regulator of pro-inflammatory gene expression, including VCAM-1.
Figure 3: Celecoxib Signaling Pathway. This diagram illustrates that celecoxib, similar to dexamethasone, inhibits the activation and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes like VCAM-1.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound, dexamethasone, and celecoxib.
Cell Adhesion Assay
This assay quantifies the ability of inflammatory cells to adhere to endothelial cells, a crucial step in the inflammatory cascade.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a monolayer in 24-well plates.[3] In parallel, an inflammatory cell line (e.g., HT29 colon cancer cells) is cultured and labeled with a fluorescent dye (e.g., PKH67).[3][10]
-
Stimulation and Treatment: HUVEC monolayers are stimulated with an inflammatory cytokine like TNF-α to induce the expression of adhesion molecules such as VCAM-1.[3] Concurrently, the fluorescently labeled inflammatory cells are treated with varying concentrations of the test compounds (this compound, dexamethasone, or celecoxib) or a vehicle control.[3]
-
Co-incubation: The treated inflammatory cells are then added to the stimulated HUVEC monolayers and incubated for a defined period (e.g., 4 hours) to allow for cell adhesion.[3]
-
Washing and Quantification: Non-adherent cells are removed by gentle washing.[10] The number of adherent, fluorescently labeled cells is quantified using a fluorescence microplate reader or by capturing images with a fluorescence microscope and counting the cells using image analysis software.[3][10]
-
Data Analysis: The percentage of cell adhesion is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is then determined.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of transcription factors, such as NF-κB or GATA, by observing their binding to specific DNA sequences.
-
Nuclear Extract Preparation: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compounds.[11] Nuclear proteins are then extracted from the cells.
-
Probe Labeling: A short DNA oligonucleotide containing the specific binding sequence for the transcription factor of interest (e.g., an NF-κB or GATA binding site) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the nuclear extracts.[11] If the transcription factor is active and present in the nuclear extract, it will bind to the DNA probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free, unbound DNA probe by non-denaturing polyacrylamide gel electrophoresis.[11] The smaller, free DNA probe migrates faster through the gel than the larger protein-DNA complex.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner (for fluorescent probes). A "shifted" band, which migrates slower than the free probe, indicates the presence of the protein-DNA complex and thus the activation of the transcription factor.
-
Data Analysis: The intensity of the shifted band is quantified to determine the level of transcription factor activation. A reduction in the intensity of the shifted band in the presence of a test compound indicates its inhibitory effect on the transcription factor's DNA binding activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Celecoxib modulates adhesion of HT29 colon cancer cells to vascular endothelial cells by inhibiting ICAM-1 and VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib modulates adhesion of HT29 colon cancer cells to vascular endothelial cells by inhibiting ICAM-1 and VCAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel cell adhesion inhibitor, this compound, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib decreases expression of the adhesion molecules ICAM-1 and VCAM-1 in a colon cancer cell line (HT29) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-mediated repression of nuclear factor-κBdependent transcription involves direct interference with transactivation - PMC [pmc.ncbi.nlm.nih.gov]
K-7174: A Comparative Analysis of In Vitro and In Vivo Efficacy in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of K-7174, a novel, orally active proteasome and GATA inhibitor. The data presented herein is intended to offer an objective overview of its therapeutic potential in the context of multiple myeloma (MM), including its efficacy in bortezomib-resistant models.
Executive Summary
This compound has demonstrated significant anti-myeloma activity in both laboratory-based (in vitro) and animal (in vivo) studies. In vitro, it effectively inhibits the proliferation of multiple myeloma cell lines and induces apoptosis. In vivo studies using a murine xenograft model have shown that oral administration of this compound leads to significant tumor growth inhibition. A key finding is the superior efficacy of oral delivery compared to intraperitoneal injection, highlighting its potential as a convenient therapeutic option. The mechanism of action involves a unique pathway that leads to the downregulation of class I histone deacetylases (HDACs), suggesting a distinct mode of proteasome inhibition compared to drugs like bortezomib.
In Vitro Efficacy of this compound
This compound has been shown to be cytotoxic to multiple myeloma (MM) cell lines in a dose-dependent manner. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis, a form of programmed cell death.
Table 1: In Vitro Activity of this compound against Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Key Findings |
| RPMI8226 | MTT Assay | Dose-dependent inhibition of cell growth.[1] |
| U266 | MTT Assay | Dose-dependent inhibition of cell growth.[1] |
| KMS12-BM | MTT Assay | Dose-dependent inhibition of cell growth.[1] |
| Primary MM Cells | Annexin-V Staining | Significant increase in apoptosis.[1] |
Note: Specific IC50 values for this compound against these cell lines were not publicly available in the reviewed literature. For comparison, the IC50 values for the proteasome inhibitor bortezomib in some MM cell lines are reported to be in the low nanomolar range.
In Vivo Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in a murine xenograft model of human multiple myeloma. These studies have provided crucial insights into its therapeutic potential in a living organism.
Table 2: In Vivo Anti-Tumor Activity of this compound in a Murine Xenograft Model
| Administration Route | Dosage | Cell Line | Key Findings | Side Effects |
| Intraperitoneal | 75 mg/kg daily for 14 days | RPMI8226, U266 | Significantly decreased tumor volume.[1] | Significant body weight reduction after 10 days. |
| Oral | 50 mg/kg daily for 14 days | RPMI8226, U266 | Significant tumor growth inhibition; more effective than intraperitoneal injection.[1] | Not specified. |
Mechanism of Action: A Unique Pathway
This compound exhibits a distinct mechanism of action compared to other proteasome inhibitors. It induces the transcriptional repression of class I histone deacetylases (HDACs 1, 2, and 3). This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[1]
References
A Comparative Analysis of K-7174 and Dilazep as GATA2 Inhibitors in Prostate Cancer
For Immediate Release
HOUSTON, TX – In the landscape of prostate cancer therapeutics, the transcription factor GATA2 has emerged as a critical driver of disease progression, particularly in castration-resistant prostate cancer (CRPC). The quest for effective GATA2 inhibitors has led to the investigation of several small molecules. This guide provides a detailed comparison of two such compounds: K-7174, a known experimental GATA2 inhibitor, and dilazep, a clinically available vasodilator repurposed for its GATA2 inhibitory potential. This analysis is intended for researchers, scientists, and drug development professionals actively working in oncology and drug discovery.
The pioneer transcription factor GATA2 is a significant driver of prostate cancer and is linked to poor prognosis.[1][2][3] It plays a crucial role in promoting the expression of the androgen receptor (AR), including its splice variants, and facilitates AR's binding to chromatin, thereby driving the transcription of target genes.[1][2][3] This central role of GATA2 in AR signaling makes it a compelling therapeutic target for advanced prostate cancer.
Overview of this compound and Dilazep
This compound was identified as a potent small molecule inhibitor of the GATA2-driven transcriptional program in prostate cancer cells.[1][3] It has demonstrated significant anticancer activity in both in vitro and in vivo models of prostate cancer.[4][5] However, the clinical development of this compound has not progressed, limiting its therapeutic potential.[1][3]
In the search for a clinically viable alternative, a bioinformatics approach screening thousands of clinically relevant drugs identified dilazep as a potential GATA2 inhibitor with structural similarities to this compound.[1][3] Dilazep is a vasodilator that has been used in patients with hypertension and cardiovascular disorders.[1][3] Subsequent research has validated its on-target activity against GATA2 and its anticancer effects in GATA2-dependent prostate cancer cell lines and patient-derived xenograft (PDX) models.[1][2][6]
Comparative Efficacy and Mechanism of Action
While direct head-to-head quantitative comparisons in all experimental settings are limited, the available data allows for a comparative assessment of their biological activities.
Table 1: Comparative Effects of this compound and Dilazep on Prostate Cancer Cells
| Feature | This compound | Dilazep | Source |
| GATA2 Inhibition | Potent inhibitor of GATA2-driven transcriptional program. Decreases GATA2 protein levels post-transcriptionally. | Inhibits GATA2 recruitment to chromatin and suppresses the GATA2 transcriptional program. | [1][3][5][7] |
| AR Signaling | Suppresses expression of full-length AR and AR splice variants. Inhibits AR transcriptional activity. | Suppresses AR signaling and the expression of AR and other oncogenic drivers like c-MYC, FOXM1, and EZH2. | [1][4][5] |
| Anticancer Activity | Exerts potent anticancer activity against GATA2+/AR+ prostate cancer cell lines in vitro and in vivo. | Demonstrates anticancer activity across a broad panel of GATA2-dependent prostate cancer cell lines and in a PDX model in vivo. | [1][2][5][6] |
| Cell Cycle | Inhibits growth of prostate cancer cells. | Suppresses the cell-cycle program in both androgen-dependent and castration-resistant prostate cancer cell lines. | [1][5] |
| Clinical Availability | Not in clinical development. | Clinically available as a vasodilator. | [1][3] |
Signaling Pathways and Experimental Workflow
The inhibition of GATA2 by this compound and dilazep impacts downstream signaling pathways crucial for prostate cancer progression, primarily the androgen receptor and c-MYC signaling axes.
Caption: GATA2 inhibition by this compound or dilazep disrupts downstream oncogenic signaling.
The experimental workflow to identify and validate dilazep as a GATA2 inhibitor followed a logical progression from in silico screening to in vivo validation.
Caption: Experimental workflow for validating dilazep as a GATA2 inhibitor in prostate cancer.
Detailed Experimental Protocols
The validation of dilazep as a GATA2 inhibitor involved a series of key experiments. The methodologies are summarized below based on published studies.[1]
1. In Silico Screening:
-
Objective: To identify clinically available drugs with structural similarity to this compound.
-
Method: The SuperPred algorithm was utilized for a structure-based prediction. This tool screens a query compound against a library of clinically approved drugs based on 2D, fragment, and 3D similarity.[1][3]
2. Cell Viability (MTT) Assay:
-
Objective: To assess the anticancer activity of dilazep on prostate cancer cell lines.
-
Protocol: GATA2-dependent prostate cancer cell lines (e.g., LNCaP, LAPC4, 22Rv1) were seeded in 96-well plates and treated with varying concentrations of dilazep. After a specified incubation period (e.g., 72 hours), MTT reagent was added to each well. Following incubation to allow for formazan crystal formation, the crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[1]
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm the direct binding of dilazep to GATA2 in cells.
-
Protocol: Prostate cancer cells were treated with either dilazep or a vehicle control. The cells were then lysed, and the lysates were heated at various temperatures. The soluble fraction of the protein lysate at each temperature was collected after centrifugation and analyzed by immunoblotting for GATA2 levels. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[1]
4. Chromatin Immunoprecipitation (ChIP)-qPCR:
-
Objective: To determine if dilazep inhibits the recruitment of GATA2 to the chromatin.
-
Protocol: Prostate cancer cells were treated with dilazep or a vehicle control. The cells were then cross-linked with formaldehyde, and the chromatin was sheared. Immunoprecipitation was performed using an antibody specific for GATA2. The immunoprecipitated DNA was then purified, and quantitative PCR (qPCR) was used to measure the enrichment of specific GATA2 target gene promoters.[1]
5. GATA2 DNA-Binding Assay:
-
Objective: To quantify the effect of dilazep on the DNA-binding activity of GATA2.
-
Protocol: Nuclear extracts were prepared from prostate cancer cells treated with dilazep or a vehicle control. A transcription factor activity assay kit was used, which contains a 96-well plate coated with a double-stranded DNA sequence containing the GATA2 binding site. The nuclear extracts were added to the wells, and the amount of bound GATA2 was detected using a specific primary antibody against GATA2 and a HRP-conjugated secondary antibody, followed by a colorimetric measurement.[1]
6. In Vivo Xenograft Studies:
-
Objective: To evaluate the anticancer efficacy of this compound or dilazep in a living organism.
-
Protocol (for this compound): Abl prostate cancer cells were subcutaneously injected into male SCID-Beige mice. When tumors reached a specified volume, mice were treated with this compound (e.g., 25 mg/kg/day, intraperitoneally) or a vehicle control. Tumor size was monitored regularly.[5]
-
Protocol (for dilazep): Similar protocols using patient-derived xenograft (PDX) models were employed to assess the in vivo efficacy of dilazep.[1]
Conclusion
This compound has been instrumental as a tool compound for establishing the therapeutic potential of GATA2 inhibition in prostate cancer. However, its lack of clinical development has paved the way for the identification of alternative, clinically applicable inhibitors. Dilazep has emerged as a promising candidate, demonstrating a comparable mechanism of action by inhibiting the GATA2 transcriptional program and exhibiting potent anticancer activity in preclinical models of prostate cancer.[1][2][6] The fact that dilazep is a clinically approved drug for other indications may expedite its translation into clinical trials for prostate cancer. Further investigation, including direct comparative studies and clinical evaluation, is warranted to fully elucidate the therapeutic potential of dilazep in the management of GATA2-driven prostate cancer.
References
- 1. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
K-7174 and HDAC Inhibitors: A Synergistic Approach to Combat Multiple Myeloma
For Immediate Release
A comprehensive analysis of preclinical data reveals a potent synergistic effect between the novel proteasome inhibitor K-7174 and histone deacetylase (HDAC) inhibitors in the treatment of multiple myeloma. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the combined therapeutic strategy against individual agent efficacy, supported by experimental data and protocols.
Unveiling a Powerful Combination in Cancer Therapy
This compound is an orally active proteasome and GATA inhibitor that has demonstrated significant anti-myeloma activity.[1] Its mechanism of action involves the induction of apoptosis and, notably, the transcriptional repression of class I histone deacetylases (HDACs). HDAC inhibitors, a class of epigenetic drugs, function by altering gene expression to induce cell cycle arrest and apoptosis in cancer cells. The inherent ability of this compound to down-regulate HDACs provides a strong rationale for its combination with HDAC inhibitors to achieve a synergistic anti-cancer effect.
Experimental evidence confirms that the combination of this compound with HDAC inhibitors leads to enhanced cytotoxicity in multiple myeloma cell lines. This guide summarizes the key quantitative findings and methodologies from the pivotal study in this area.
Quantitative Assessment of Synergy
The synergistic effect of combining this compound with the HDAC inhibitors romidepsin and vorinostat was quantitatively assessed using isobologram analysis in the RPMI8226 multiple myeloma cell line. The Combination Index (CI) was calculated, where a CI value less than 1.0 indicates synergy.
| Drug Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) Value | Interpretation |
| This compound + Romidepsin | RPMI8226 | 0.5 | < 1.0 | Synergism |
| This compound + Vorinostat | RPMI8226 | 0.5 | < 1.0 | Synergism |
Table 1: Synergistic cytotoxicity of this compound in combination with HDAC inhibitors in multiple myeloma cells. Data extracted from isobologram analysis.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study investigating the synergistic effects of this compound and HDAC inhibitors.
Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma cell lines, including RPMI8226, were used. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Compounds:
-
This compound was synthesized as previously described.
-
Romidepsin and Vorinostat were purchased from commercial suppliers.
-
Stock solutions were prepared in DMSO and stored at -20°C.
-
Cell Viability Assay (MTT Assay)
-
Plate cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound, an HDAC inhibitor (romidepsin or vorinostat), or a combination of both for 72 hours.
-
Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of lysis buffer (20% SDS, 50% N,N-dimethylformamide, pH 4.7) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Synergy Analysis
-
The synergistic effect of the drug combination was determined using the Chou-Talalay method.
-
Cell viability data from the MTT assays were analyzed using the CompuSyn software program to calculate the Combination Index (CI).
-
CI values were determined at a fraction affected (Fa) of 0.5, representing the concentration of the drugs that inhibit 50% of cell growth. A CI value < 1.0 was indicative of a synergistic interaction.[1]
Visualizing the Molecular Synergy
The following diagrams illustrate the underlying mechanisms and experimental workflow for assessing the synergistic effects of this compound and HDAC inhibitors.
Caption: Workflow for synergy assessment.
Caption: this compound and HDACi synergistic pathway.
References
Independent Validation of K-7174's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally active agent K-7174 with the established proteasome inhibitor bortezomib. It summarizes key mechanistic differences, presents supporting experimental data, and offers detailed protocols for relevant assays. This information is intended to support further research and independent validation of this compound's therapeutic potential.
Overview of this compound's Multifaceted Mechanism of Action
This compound is a homopiperazine derivative initially identified as a GATA transcription factor inhibitor.[1] Subsequent research has revealed a more complex mechanism of action, positioning it as a dual proteasome and GATA inhibitor with a distinct profile compared to other proteasome inhibitors like bortezomib.[2] Its anti-myeloma activity, in particular, appears to be driven by a unique combination of cellular effects.[3]
The primary mechanisms of action attributed to this compound include:
-
Proteasome Inhibition : this compound directly inhibits the catalytic activity of the 20S proteasome. Unlike bortezomib, which primarily targets the β5 subunit, this compound has been shown to inhibit all three catalytic subunits (β1, β2, and β5).[1] This broader inhibition profile may contribute to its efficacy in bortezomib-resistant multiple myeloma cells.[3][2]
-
GATA Transcription Factor Inhibition : this compound has been demonstrated to inhibit the DNA-binding activity of GATA transcription factors.[4][5] This activity is relevant in various contexts, including the regulation of vascular cell adhesion molecule-1 (VCAM-1) and in GATA2-driven prostate cancer.[4][6]
-
Downregulation of Class I Histone Deacetylases (HDACs) : A key differentiator in its anti-myeloma activity is the transcriptional repression of class I HDACs (HDAC1, -2, and -3).[1][2] This effect is mediated by the caspase-8-dependent degradation of the transcription factor Sp1.[1]
-
Induction of Apoptosis : this compound is a potent inducer of apoptosis in cancer cells.[2] This is, in part, a consequence of proteasome inhibition and the subsequent accumulation of pro-apoptotic proteins. The apoptotic pathway involves the activation of caspases.
-
Inhibition of Cell Adhesion : By downregulating VCAM-1 expression, this compound can inhibit the adhesion of myeloma cells to stromal cells, a process known to contribute to drug resistance.[1]
-
Induction of the Unfolded Protein Response (UPR) : this compound has been shown to induce the UPR, which can contribute to its anti-inflammatory and cytotoxic effects.
Comparative Analysis: this compound vs. Bortezomib
The following tables summarize the key differences in the mechanism and efficacy of this compound compared to the well-established proteasome inhibitor, bortezomib.
Table 1: Mechanistic Comparison
| Feature | This compound | Bortezomib |
| Primary Target | Proteasome & GATA Transcription Factors | Proteasome |
| Proteasome Subunit Specificity | Inhibits β1, β2, and β5 subunits | Primarily inhibits the β5 subunit |
| HDAC Modulation | Downregulates Class I HDACs (HDAC1, -2, -3) via Sp1 degradation | Does not directly target HDACs |
| Administration Route | Orally active | Intravenous injection |
| Efficacy in Bortezomib Resistance | Effective in bortezomib-resistant cells with β5-subunit mutations | Ineffective in cases of target mutation |
Table 2: In Vitro Cytotoxicity Comparison in Multiple Myeloma (MM) Cell Lines
| Cell Line | This compound IC₅₀ | Bortezomib IC₅₀ |
| RPMI-8226 | ~10 µM | 7.1 nM - 15.9 nM[7] |
| U266 | ~5 µM | 7.1 nM[7] |
| KMS12-BM | ~10 µM | Not specified in provided results |
Note: IC₅₀ values can vary between studies and experimental conditions. The provided values serve as a general comparison.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound's proposed mechanism in multiple myeloma.
Experimental Workflow for Validating Proteasome Inhibition
Caption: Workflow for assessing proteasome inhibition.
Detailed Experimental Protocols
Proteasome Activity Assay
This protocol is adapted from standard fluorometric assays for measuring the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
This compound and Bortezomib
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with varying concentrations of this compound or bortezomib for the desired duration (e.g., 2 hours).
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the specific fluorogenic substrate to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Plot the percentage of proteasome inhibition against the drug concentration to determine the IC₅₀ values.
-
Western Blot for Ubiquitinated Proteins
This protocol details the detection of accumulated ubiquitinated proteins, a hallmark of proteasome inhibition.
Materials:
-
Treated cell lysates (from section 4.1)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
GATA DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is for assessing the inhibition of GATA transcription factor binding to its DNA consensus sequence.
Materials:
-
Nuclear extracts from treated cells
-
Biotin-labeled double-stranded DNA probe containing the GATA consensus sequence (e.g., 5'-CACTTGATAACAG-3')
-
Unlabeled ("cold") competitor probe
-
Polyacrylamide gel and electrophoresis apparatus
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Binding Reaction:
-
Incubate nuclear extracts with the biotin-labeled GATA probe in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, pre-incubate the nuclear extract with an excess of the unlabeled probe before adding the labeled probe.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane and incubate with streptavidin-HRP.
-
Detect the biotin-labeled DNA using a chemiluminescent substrate. A decrease in the shifted band in the presence of this compound indicates inhibition of GATA binding.
-
Caspase-8 Dependent Sp1 Degradation Assay
This protocol aims to validate the involvement of caspase-8 in the this compound-induced degradation of Sp1.
Materials:
-
Multiple myeloma cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-Sp1, anti-cleaved caspase-8, anti-GAPDH (loading control)
-
Western blot reagents (as in section 4.2)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound in the presence or absence of the pan-caspase inhibitor Z-VAD-FMK.
-
-
Western Blot Analysis:
-
Prepare cell lysates at different time points.
-
Perform western blotting as described in section 4.2, probing for Sp1, cleaved caspase-8, and GAPDH.
-
-
Analysis:
-
A decrease in the Sp1 protein band in this compound-treated cells should be observed.
-
This decrease should be rescued in cells co-treated with Z-VAD-FMK, indicating that the degradation is caspase-dependent.
-
The presence of cleaved caspase-8 will confirm its activation by this compound.
-
This guide provides a framework for the independent validation and comparative analysis of this compound. The provided data and protocols should enable researchers to further investigate its unique mechanism of action and potential as a therapeutic agent.
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. signosisinc.com [signosisinc.com]
- 4. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 8. invivogen.com [invivogen.com]
- 9. cancer-research-network.com [cancer-research-network.com]
K-7174: A Comparative Guide to its Oral Bioavailability and Efficacy Against Intravenous Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orally active proteasome and GATA inhibitor, K-7174, with intravenous proteasome inhibitors. While direct comparative pharmacokinetic data for oral this compound is not publicly available, this document synthesizes existing preclinical evidence to evaluate its efficacy and present its mechanistic action. This guide is intended to inform researchers and drug development professionals on the potential advantages of an orally administered therapeutic in relevant disease models.
Executive Summary
This compound is a novel small molecule that exhibits a dual inhibitory function against both the proteasome and GATA transcription factors. Preclinical studies have demonstrated its significant anti-myeloma activity. A key finding from in vivo studies is that this compound shows a more potent therapeutic effect when administered orally compared to intraperitoneal or intravenous routes in a murine multiple myeloma model.[1][2] This suggests a favorable oral bioavailability profile, a significant advantage over intravenously administered proteasome inhibitors like bortezomib, which can be associated with patient inconvenience and certain side effects.[2]
While quantitative oral pharmacokinetic parameters for this compound in mice (such as AUC, Cmax, and bioavailability) are not available in the reviewed literature, the enhanced efficacy of the oral route strongly supports its systemic absorption and activity. This guide will present the available data on the efficacy of oral this compound and provide the pharmacokinetic profile of the widely used intravenous proteasome inhibitor, bortezomib, as a reference.
Comparative Efficacy of this compound Administration Routes
Preclinical xenograft models of human multiple myeloma in mice have been pivotal in demonstrating the superior efficacy of oral this compound.
| Parameter | Oral this compound | Intraperitoneal this compound | Intravenous Bortezomib (for reference) |
| Dosing Regimen | 50 mg/kg, once daily for 14 days | 75 mg/kg, once daily for 14 days | 1 mg/kg, twice weekly |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to control.[1] | Significant reduction in tumor volume, but with notable body weight reduction.[3] | Delays tumor growth in nonclinical models.[4] |
| Observed Side Effects | No obvious side effects reported at the efficacious dose.[1] | Significant body weight reduction observed.[3] | Associated with peripheral neuropathy in clinical use. |
| Conclusion | More effective and better tolerated than intraperitoneal administration in the studied model.[1] | Efficacious but with a less favorable toxicity profile compared to oral administration.[3] | Effective, but intravenous administration is less convenient.[2] |
Pharmacokinetic Profile of an Intravenous Proteasome Inhibitor: Bortezomib
The following table summarizes the pharmacokinetic parameters of bortezomib in mice following a single intravenous injection. This data is provided as a reference for a typical intravenous proteasome inhibitor.
| Parameter | Value (at 1 mg/kg IV dose in mice) |
| Maximum Concentration (Cmax) | ~1000 ng/mL |
| Area Under the Curve (AUC) | Data available in graphical form, showing a rapid distribution phase followed by a long terminal elimination phase.[5][6] |
| Distribution | Extensive tissue distribution.[5] |
| Elimination Half-life | Long terminal elimination phase observed.[5] |
Experimental Protocols
In Vivo Xenograft Model for Efficacy of Oral this compound
This protocol is based on studies demonstrating the anti-myeloma activity of orally administered this compound.[1]
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a murine xenograft model of human multiple myeloma.
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
Cell Line: Human multiple myeloma cell lines (e.g., RPMI 8226 or U266).
Procedure:
-
Cell Inoculation: Subcutaneously inject 1 x 10^7 to 3 x 10^7 myeloma cells suspended in a mixture of RPMI 1640 medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Drug Administration:
-
Treatment Group: Administer this compound orally at a dose of 50 mg/kg once daily for 14 days. This compound is dissolved in a vehicle solution of 3% DMSO and 97% sterile 0.9% NaCl.
-
Control Group: Administer the vehicle solution alone following the same schedule.
-
-
Efficacy Assessment: Measure tumor volume every other day using calipers.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Pharmacodynamic Analysis: At the end of the treatment, tumors can be excised to analyze the accumulation of ubiquitinated proteins as a marker of proteasome inhibition.[1]
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Side-by-Side Comparison of K-7174 and Other Homopiperazine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the homopiperazine derivative K-7174 with other compounds from the same class, focusing on their performance as proteasome inhibitors and their anti-cancer properties. The information is supported by experimental data to aid in research and development decisions.
Overview of Homopiperazine Derivatives
Homopiperazine derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Among these, this compound has emerged as a noteworthy compound with potential applications in oncology and inflammatory diseases. This guide focuses on a direct comparison of this compound with a structurally related homopiperazine derivative, K-10487, based on available preclinical data.
Mechanism of Action: Proteasome Inhibition
This compound and its analogue K-10487 function as proteasome inhibitors. The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately triggering programmed cell death in cancer cells.
A key distinction of these homopiperazine derivatives compared to the well-established proteasome inhibitor bortezomib is their mode of action. While bortezomib primarily targets the β5 subunit of the proteasome, this compound and K-10487 have been shown to inhibit all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1][2] This broader inhibitory profile may offer advantages in overcoming resistance mechanisms observed with bortezomib.
Mechanism of Proteasome Inhibition by Homopiperazine Derivatives.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and K-10487, focusing on their proteasome inhibitory activity and cytotoxicity against various cancer cell lines.
Table 1: Proteasome Subunit Inhibition (IC50, µM)
| Compound | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) |
| This compound | ~10 | ~10 | ~10 |
| K-10487 | ~10 | >30 | ~10 |
Data extracted from Kikuchi J, et al. (2013) PLoS ONE 8(4): e60649.
Table 2: Cytotoxicity in Hematological Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound | K-10487 |
| KMS11 | Multiple Myeloma | ~10 | ~10 |
| KMS12-BM | Multiple Myeloma | ~10 | ~10 |
| RPMI8226 | Multiple Myeloma | ~10 | ~10 |
| U266 | Multiple Myeloma | ~10 | ~10 |
| Jurkat | T-cell Leukemia | ~10 | ~10 |
| K562 | Chronic Myelogenous Leukemia | ~10 | ~10 |
Data extracted from Kikuchi J, et al. (2013) PLoS ONE 8(4): e60649.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. For specific experimental details, it is recommended to consult the primary research articles.
Proteasome Activity Assay
This assay measures the inhibition of the catalytic activity of the 20S proteasome's different subunits.
Principle: The assay utilizes fluorogenic peptide substrates that are specific for each of the three catalytic activities of the proteasome (β1, β2, and β5). Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzymatic activity.
General Protocol:
-
Purified 20S proteasome is incubated with various concentrations of the test compound (e.g., this compound or K-10487) in an appropriate assay buffer.
-
Following a pre-incubation period, a fluorogenic substrate specific for the β1, β2, or β5 subunit is added.
-
The reaction is incubated at 37°C, and the fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
K-7174: A Comparative Analysis of Proteasome and GATA Inhibition Specificity
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. K-7174 has been identified as an inhibitor of both the proteasome and the GATA family of transcription factors, raising questions about its specificity and potential therapeutic applications. This guide provides a comprehensive evaluation of this compound's inhibitory activity against these two critical cellular targets, supported by available experimental data and detailed methodologies.
Summary of In Vitro Inhibition Data
| Target | Assay Type | Endpoint | This compound Concentration/IC50 | Reference |
| Proteasome | Enzymatic Assay (in vitro) | Inhibition of 20S proteasome chymotrypsin-like, trypsin-like, and caspase-like activities | Dose-dependent inhibition observed | [1] |
| GATA | Cellular Assay | Suppression of TNFα-induced VCAM-1 mRNA expression (downstream of GATA) | IC50: 9 μM | [2] |
| GATA | Cellular Assay | Suppression of VCAM-1 protein expression (downstream of GATA) | IC50: 14 μM | [2] |
| GATA | Biochemical Assay (EMSA) | Inhibition of GATA binding activity | Dose-dependent inhibition (2.5-30 μM) | [2] |
It is important to note that the available IC50 values for GATA inhibition are derived from cellular assays measuring downstream effects, which may not directly reflect the potency of this compound on the GATA-DNA interaction itself. In contrast, the data for proteasome inhibition, while not providing a specific IC50 value from the available literature, demonstrates direct enzymatic inhibition. A study by Furuyu et al. indicates that this compound inhibits all three catalytic subunits of the 20S proteasome by direct binding[1][3][4].
Signaling Pathways and Experimental Workflow
To visualize the interplay of this compound with its targets and the experimental approach to determine its specificity, the following diagrams are provided.
Figure 1. Signaling pathways affected by this compound.
Figure 2. Experimental workflow for evaluating this compound specificity.
Detailed Experimental Protocols
To facilitate the independent verification and further investigation of this compound's specificity, detailed protocols for assessing its inhibitory activity against the proteasome and GATA are provided below.
Proteasome Inhibition Assay (Fluorometric)
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome in the presence of this compound.
Materials:
-
Purified 20S proteasome
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations to be tested. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
In a 96-well black microplate, add 2 µL of each this compound dilution or vehicle control to triplicate wells.
-
Add 88 µL of Assay Buffer containing a final concentration of 2 nM purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Prepare the substrate solution by diluting the 10 mM Suc-LLVY-AMC stock to a final working concentration of 100 µM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 100 µM substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity every 2 minutes for a total of 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
GATA DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes a method to assess the ability of this compound to inhibit the binding of a GATA transcription factor to its consensus DNA sequence.
Materials:
-
Nuclear extract containing the GATA transcription factor of interest or purified recombinant GATA protein.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Double-stranded DNA probe containing the GATA consensus binding site (e.g., 5'-CAC TGA TAA G-3'), end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Unlabeled "cold" competitor DNA probe (identical sequence to the labeled probe).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg/µL poly(dI-dC).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE Buffer: 89 mM Tris base, 89 mM boric acid, 2 mM EDTA.
-
Gel loading buffer (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water.
-
Chemiluminescent or fluorescence detection system.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In separate microcentrifuge tubes, set up the binding reactions by adding the following components in order:
-
Binding Buffer
-
Nuclear extract or purified GATA protein (e.g., 5 µg)
-
This compound at various concentrations or vehicle control
-
For a competition control, add a 100-fold molar excess of the unlabeled cold probe.
-
Incubate at room temperature for 20 minutes.
-
-
Add the labeled DNA probe (e.g., 10 fmol) to each reaction tube and incubate for another 20 minutes at room temperature.
-
Add 2 µL of 6X gel loading buffer to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front has migrated approximately two-thirds of the way down the gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using a chemiluminescent or fluorescence imaging system according to the manufacturer's instructions.
-
Analyze the intensity of the shifted bands (GATA-DNA complex) in the presence of varying concentrations of this compound.
-
Quantify the band intensities and plot the percentage of inhibition of GATA-DNA binding against the this compound concentration to estimate the IC50 value.
Conclusion
The available evidence indicates that this compound is a dual inhibitor of the proteasome and GATA-mediated pathways. While it directly inhibits the enzymatic activity of the 20S proteasome, its inhibitory effect on GATA has been primarily characterized through downstream cellular events, with IC50 values in the low micromolar range[2]. To definitively establish the specificity of this compound, a direct comparison of its IC50 values against both the proteasome (enzymatic activity) and GATA (DNA binding) in parallel biochemical assays is necessary. The experimental protocols provided herein offer a framework for conducting such a comparative analysis, which would be invaluable for guiding future research and potential therapeutic development of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of K-7174 in a Laboratory Setting
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for K-7174 is not publicly available, its classification as a proteasome and GATA inhibitor suggests that it should be handled as a potentially hazardous and cytotoxic compound.[1] Adherence to general principles of hazardous waste management is therefore essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All laboratory personnel handling this compound waste should be trained on proper hazardous waste management procedures and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow a structured protocol for hazardous chemical waste. This involves proper identification, segregation, containment, and labeling to ensure safe handling and disposal by trained professionals.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.
-
This includes unused or expired this compound, solutions containing the compound, and any labware that has come into contact with it (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing of incompatible chemicals.[4][5]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][6] The original container, if in good condition, is often a suitable choice.[7]
-
Given its potential cytotoxic nature, a container with a purple lid, which is often designated for cytotoxic or chemotherapeutic waste, is recommended.[1][8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[2][7]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a secure area, away from general laboratory traffic, and provide secondary containment to prevent spills.[2]
-
Keep the waste container closed at all times except when adding waste.[2][6]
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (often six to twelve months), arrange for its collection by your institution's hazardous waste management service.[6][7]
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[2][9] Improper disposal is illegal and poses a significant environmental and health risk.[9]
Quantitative Data Summary for Disposal
| Parameter | Specification | Rationale |
| Waste Category | Hazardous, Potentially Cytotoxic | This compound is a proteasome inhibitor used in cancer research.[1] |
| Container Type | Leak-proof, chemically compatible, with a secure lid. Purple-lidded container recommended.[1][2][8] | To safely contain the waste and clearly identify its cytotoxic potential. |
| Labeling | "Hazardous Waste," "this compound," Accumulation Start Date.[2][7] | To comply with regulations and inform handlers of the contents. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[2][6] | To ensure safe and secure storage prior to disposal. |
| Disposal Method | Collection by a licensed hazardous waste disposal service.[5][7] | To ensure environmentally sound and legally compliant disposal. |
| PPE Requirement | Chemical-resistant gloves, lab coat, safety glasses/goggles.[2][3] | To protect personnel from exposure during handling and disposal. |
Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste within a laboratory setting.
This structured approach to waste management ensures that this compound is handled and disposed of in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your local regulations and institutional policies for specific requirements.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. vumc.org [vumc.org]
- 3. ubpbio.com [ubpbio.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Essential Safety and Handling Protocols for K-7174
Disclaimer: A specific Safety Data Sheet (SDS) for K-7174 was not found in publicly available resources. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties and should not be considered a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain the SDS from the supplier and conduct a thorough risk assessment with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, assuming its potential hazards are not fully known. This is a minimum standard, and a detailed risk assessment may necessitate additional or more specialized PPE.[1][2][3]
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a minimum for incidental contact.[2] For direct or prolonged handling, double-gloving or using thicker, more resistant gloves (e.g., neoprene or butyl rubber) is recommended. Always check the manufacturer's glove compatibility chart. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect the skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges must be used, based on a formal risk assessment. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills. |
Operational Plan: Step-by-Step Guidance
This procedural plan outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Acquire and Review SDS: Obtain the Safety Data Sheet for this compound from the supplier. Read it thoroughly to understand the known hazards.
-
Conduct a Risk Assessment: Evaluate the specific procedures to be performed and identify potential hazards. Develop a written Standard Operating Procedure (SOP) that includes emergency protocols.
-
Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily available before starting work.
2. Handling and Experimental Procedures:
-
Donning PPE: Before entering the designated work area, put on all required personal protective equipment.
-
Weighing: If working with solid this compound, carefully weigh the required amount inside the fume hood to minimize the risk of generating airborne dust.
-
Solution Preparation: Prepare solutions by slowly adding the compound to the solvent to avoid splashing.
-
Labeling: All containers holding this compound, including stock solutions and experimental samples, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
-
Execution of Experiment: Conduct all experimental manipulations within the fume hood. Avoid working alone when handling hazardous materials.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6][7]
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Use separate, designated waste containers for solid and liquid waste.
2. Waste Collection:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and bench paper, should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container with a secure lid. The container must be clearly labeled as hazardous waste and include the chemical name and concentration. Do not overfill waste containers; a maximum of 90% capacity is a common guideline.[5]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Storage and Disposal:
-
Store waste containers in a designated, secure area with secondary containment to prevent spills.
-
Follow your institution's hazardous waste disposal procedures. This typically involves contacting the EHS department for waste pickup.
-
Maintain accurate records of all hazardous waste generated.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
